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  • Product: cis-(2-Amino-cyclopentyl)-methanol
  • CAS: 40482-12-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of cis-(2-Amino-cyclopentyl)-methanol from Cyclopentadiene

Abstract This technical guide provides a comprehensive overview of a robust synthetic pathway for cis-(2-Amino-cyclopentyl)-methanol, a valuable building block for pharmaceutical and medicinal chemistry research. The syn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for cis-(2-Amino-cyclopentyl)-methanol, a valuable building block for pharmaceutical and medicinal chemistry research. The synthesis commences with the readily available and inexpensive starting material, cyclopentadiene. The core of this strategy revolves around a pivotal hetero-Diels-Alder reaction to establish the crucial stereochemistry of the cyclopentyl ring, followed by a series of functional group transformations to yield the target molecule. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a thorough analysis of the synthetic route.

Introduction: The Significance of cis-(2-Amino-cyclopentyl)-methanol

cis-(2-Amino-cyclopentyl)-methanol and its derivatives are key structural motifs in a variety of biologically active molecules. The constrained cyclopentyl scaffold, coupled with the cis-stereochemical arrangement of the amino and hydroxymethyl groups, provides a unique conformational rigidity that is often exploited in the design of ligands for biological targets. Access to enantiomerically pure forms of this scaffold is of paramount importance in drug discovery, as different stereoisomers can exhibit vastly different pharmacological profiles. This guide details a practical and efficient synthesis of the racemic form, which can be a precursor to chiral resolution or asymmetric synthesis strategies.

Retrosynthetic Analysis and Strategic Considerations

The primary challenge in the synthesis of cis-(2-Amino-cyclopentyl)-methanol lies in the stereocontrolled introduction of the amino and hydroxymethyl functional groups on the cyclopentane ring. A retrosynthetic analysis suggests that the target molecule can be obtained from a protected amino alcohol precursor, which in turn can be derived from a cyclopentene intermediate. The double bond in the cyclopentene ring can be introduced via a controlled elimination or rearrangement reaction, and its subsequent hydrogenation in the final step ensures the desired saturated cyclopentyl core.

The key to establishing the cis-stereochemistry is the initial cycloaddition reaction. A hetero-Diels-Alder reaction between cyclopentadiene and a suitable dienophile offers a powerful method to construct a bicyclic adduct with the desired relative stereochemistry locked in place. This bicyclic intermediate can then be elaborated to the final product.

Synthetic Workflow: A Step-by-Step Guide

The overall synthetic strategy from cyclopentadiene to cis-(2-Amino-cyclopentyl)-methanol is depicted in the following workflow diagram.

Synthetic_Workflow Cyclopentadiene Cyclopentadiene Bicyclic_Lactam Bicyclic Lactam Intermediate Cyclopentadiene->Bicyclic_Lactam Hetero-Diels-Alder Amino_Ester cis-Amino Cyclopentene Ester Bicyclic_Lactam->Amino_Ester Ring Opening Amino_Alcohol cis-4-Amino-2-cyclopentene-1-methanol Amino_Ester->Amino_Alcohol Reduction Target_Molecule cis-(2-Amino-cyclopentyl)-methanol Amino_Alcohol->Target_Molecule Hydrogenation

Caption: Overall synthetic workflow for cis-(2-Amino-cyclopentyl)-methanol.

A particularly effective route, inspired by the work of Rhee and coworkers, utilizes a hetero-Diels-Alder reaction followed by an aza-Claisen rearrangement to efficiently construct the key intermediate, (+/-)-cis-4-amino-2-cyclopentene-1-methanol.[1][2] The final step involves the hydrogenation of the cyclopentene ring to yield the target saturated amino alcohol.

Step 1: Hetero-Diels-Alder Reaction

The synthesis commences with a [4+2] cycloaddition reaction between cyclopentadiene and a suitable dienophile to form a bicyclic adduct. For the introduction of the nitrogen functionality, a hetero-Diels-Alder reaction is employed.

Protocol: A detailed protocol for a similar transformation can be found in the work by Rhee et al. (2002), where cyclopentadiene is reacted with an in-situ generated acylnitroso species.[1][2]

Step 2: Ring Opening and Functional Group Manipulation

The bicyclic intermediate from the hetero-Diels-Alder reaction undergoes a ring-opening step to reveal the cyclopentene core with the desired cis-stereochemistry between the newly introduced functional groups. This is often followed by protection/deprotection steps and functional group interconversions to set the stage for the final reduction.

Step 3: Reduction to the Amino Alcohol

The ester or carboxylic acid functionality is then reduced to the primary alcohol. This can be achieved using standard reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Experimental Protocol: Reduction of cis-2-Aminocyclopentene Ester

  • To a solution of the cis-amino cyclopentene ester (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (typically 1.5-2 equivalents).

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude cis-4-amino-2-cyclopentene-1-methanol.

Step 4: Hydrogenation of the Cyclopentene Ring

The final step is the saturation of the cyclopentene double bond to afford the desired cis-(2-Amino-cyclopentyl)-methanol. This is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

  • Dissolve the cis-4-amino-2-cyclopentene-1-methanol (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or gas chromatography until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield cis-(2-Amino-cyclopentyl)-methanol.

Quantitative Data Summary

The following table summarizes typical yields for the key transformations in this synthetic sequence, based on literature precedents for similar substrates.[1][2]

StepTransformationReagents and ConditionsTypical Yield (%)
1 & 2Cyclopentadiene to cis-Amino Cyclopentene EsterHetero-Diels-Alder, Rearrangement~50-60
3Reduction of Ester to AlcoholLiAlH₄, THF>90
4Hydrogenation of CyclopenteneH₂, Pd/C, MeOH>95
Overall Cyclopentadiene to Target Molecule 4 Steps ~40-50

Mechanistic Insights and Stereochemical Control

The stereochemical outcome of this synthesis is critically dependent on the initial hetero-Diels-Alder reaction. The concerted nature of this pericyclic reaction ensures a cis-addition of the dienophile to the diene, thereby establishing the relative stereochemistry of the substituents on the newly formed six-membered ring of the bicyclic adduct.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Cyclopentadiene Cyclopentadiene TS [4+2] Cycloaddition Cyclopentadiene->TS Dienophile Dienophile (Acylnitroso) Dienophile->TS Bicyclic_Adduct Bicyclic Adduct (cis-fused) TS->Bicyclic_Adduct

Caption: Mechanism of the hetero-Diels-Alder reaction.

Subsequent transformations are designed to preserve this initial stereochemistry. The ring-opening of the bicyclic adduct and the final hydrogenation step are generally stereoretentive, ensuring that the cis-relationship between the amino and hydroxymethyl precursors is maintained in the final product.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of cis-(2-Amino-cyclopentyl)-methanol from the readily available starting material, cyclopentadiene. The strategic use of a hetero-Diels-Alder reaction is key to controlling the stereochemistry of the final product. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers and drug development professionals to synthesize this valuable molecular scaffold for their scientific endeavors. Further optimization of reaction conditions and exploration of asymmetric variations of this route could provide access to enantiomerically pure forms of the target molecule.

References

  • Rhee, H., et al. (2002). A facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 21(1), 65-72. [Link]

  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • PubChem Compound Summary for CID 13514420, cis-(2-Amino-cyclopentyl)-methanol. National Center for Biotechnology Information. [Link]

  • Alfa Chemistry. cis-(2-Amino-cyclopentyl)-methanol. [Link]

Sources

Exploratory

Enantioselective Synthesis of cis-(2-Amino-cyclopentyl)-methanol: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Chiral 1,2-Amino Alcohols in Medicinal Chemistry The cis-(2-Amino-cyclopentyl)-methanol scaffold is a paramount structural motif in modern medicinal chemistry. Its rigid cyclopentane cor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 1,2-Amino Alcohols in Medicinal Chemistry

The cis-(2-Amino-cyclopentyl)-methanol scaffold is a paramount structural motif in modern medicinal chemistry. Its rigid cyclopentane core, adorned with vicinal amino and hydroxymethyl functionalities in a defined cis stereochemical arrangement, offers a unique three-dimensional topology that is highly sought after for potent and selective interactions with biological targets. Specifically, the enantiomerically pure forms, such as (1R,2S)-2-aminocyclopentyl)methanol, are crucial building blocks for the synthesis of carbocyclic nucleoside analogues, which are potent antiviral and anticancer agents.[1] The precise spatial orientation of the functional groups is often the key to pharmacological activity, making the development of robust and scalable enantioselective synthetic routes a critical endeavor in pharmaceutical research and development.

This technical guide provides an in-depth analysis of field-proven strategies for the enantioselective synthesis of cis-(2-Amino-cyclopentyl)-methanol. We will explore and compare various methodologies, from chemoenzymatic resolutions to asymmetric catalytic approaches, with a focus on the underlying principles, experimental intricacies, and scalability. Each section is designed to provide researchers, scientists, and drug development professionals with the necessary insights to select and implement the most suitable synthetic strategy for their specific needs.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure cis-(2-Amino-cyclopentyl)-methanol can be broadly categorized into two main strategies: the resolution of a racemic mixture and asymmetric synthesis from a prochiral starting material. This guide will delve into both, with a particular focus on modern, highly efficient methods.

Chemoenzymatic Resolution: A Powerful and Sustainable Approach

Chemoenzymatic synthesis leverages the exquisite selectivity of enzymes to achieve high enantiopurity under mild reaction conditions, presenting a green and sustainable alternative to traditional chemical methods.[2][3] A common and effective strategy involves the kinetic resolution of a racemic intermediate, often an alcohol or an ester, catalyzed by a lipase.

The underlying principle of kinetic resolution is the differential rate of reaction of the two enantiomers of a racemic substrate with an enzyme. In the case of a racemic amino alcohol, a lipase can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol.

G racemate Racemic cis-2-(N-protected-amino)-cyclopentylmethanol lipase Lipase (e.g., Candida antarctica lipase B) racemate->lipase separation Chromatographic Separation lipase->separation acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase ester Enantiopure Ester (e.g., (R,S)-acetate) separation->ester Acylated alcohol Enantiopure Alcohol (e.g., (S,R)-alcohol) separation->alcohol Unreacted deprotection1 Hydrolysis ester->deprotection1 deprotection2 Deprotection alcohol->deprotection2 target1 Target Enantiomer 1 deprotection1->target1 target2 Target Enantiomer 2 deprotection2->target2

Caption: Chemoenzymatic kinetic resolution workflow.

This protocol is adapted from established procedures for the enzymatic resolution of cyclic amino alcohols.[4][5]

Step 1: Synthesis of Racemic N-Boc-cis-(2-amino-cyclopentyl)-methanol

The racemic starting material can be prepared from cyclopentene oxide via ring-opening with a protected amine, followed by functional group manipulations.

Step 2: Enzymatic Kinetic Resolution

  • Reaction Setup: In a round-bottomed flask, dissolve racemic N-Boc-cis-(2-amino-cyclopentyl)-methanol (1.0 equiv.) in a suitable organic solvent (e.g., tert-butyl methyl ether).

  • Acyl Donor: Add vinyl acetate (2.0 equiv.) as the acyl donor.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (CAL-B) (e.g., Novozym 435) to the mixture.

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the conversion by chiral HPLC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the ester and the remaining alcohol.

  • Workup: Filter off the immobilized enzyme (which can often be recycled). Concentrate the filtrate under reduced pressure.

Step 3: Separation and Deprotection

  • Chromatography: Separate the resulting N-Boc-(1R,2S)-2-(acetoxymethyl)-cyclopentylamine from the unreacted N-Boc-(1S,2R)-2-aminocyclopentyl)methanol by column chromatography.

  • Hydrolysis of the Ester: Hydrolyze the separated ester using a mild base (e.g., K₂CO₃ in methanol) to afford the enantiopure (1R,2S)-amino alcohol.

  • Deprotection: Remove the Boc protecting group from both enantiomers using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final target molecules.

ParameterValueReference
EnzymeCandida antarctica lipase B (CAL-B)[6]
Acyl DonorVinyl Acetate[7]
Typical Enantiomeric Excess (ee)>99% for both enantiomers[2]
Yield (per enantiomer)~40-45% (theoretical max 50%)[6]
Asymmetric Catalysis: Building Chirality from Prochiral Precursors

Asymmetric catalysis offers a more atom-economical approach by directly converting a prochiral starting material into a single enantiomer, often with high efficiency and selectivity.[8] A plausible and powerful strategy for the synthesis of cis-(2-Amino-cyclopentyl)-methanol involves an asymmetric catalytic reaction to set the stereocenters on a cyclopentene backbone, followed by stereospecific functionalization.

This strategy involves a highly efficient one-pot process combining an asymmetric palladium(II)-catalyzed Overman rearrangement with a ruthenium(II)-catalyzed ring-closing metathesis.[8] This approach generates a chiral aminocyclopentene, which can then be further functionalized to the target molecule.

G start Allylic Trichloroacetimidate pd_cat Pd(II) Catalyst + Chiral Ligand start->pd_cat rearrangement Asymmetric Overman Rearrangement pd_cat->rearrangement intermediate Chiral Allylic Trichloroacetamide rearrangement->intermediate ru_cat Ru(II) Catalyst (e.g., Grubbs' Catalyst) intermediate->ru_cat metathesis Ring-Closing Metathesis ru_cat->metathesis aminocyclopentene Enantiopure Aminocyclopentene metathesis->aminocyclopentene functionalization Stereospecific Functionalization (e.g., Hydroboration-Oxidation) aminocyclopentene->functionalization target cis-(2-Amino-cyclopentyl)-methanol functionalization->target

Caption: Asymmetric synthesis via catalytic rearrangement and metathesis.

This protocol is based on the synthesis of related aminocyclopentenols and would be followed by a stereospecific hydrogenation and reduction to achieve the final target.[8]

Step 1: One-Pot Asymmetric Overman Rearrangement and Ring-Closing Metathesis

  • Reaction Setup: To a solution of the starting allylic trichloroacetimidate in a suitable solvent (e.g., THF), add the palladium(II) catalyst and a chiral ligand (e.g., a chiral phosphine or diamine ligand).

  • Rearrangement: Heat the mixture to initiate the Overman rearrangement. Monitor the reaction by TLC or LC-MS.

  • Metathesis: Once the rearrangement is complete, add a ruthenium-based ring-closing metathesis catalyst (e.g., Grubbs' second-generation catalyst).

  • Workup and Purification: After the metathesis is complete, quench the reaction and purify the resulting enantiopure aminocyclopentene derivative by column chromatography.

Step 2: Stereospecific Dihydroxylation and Functional Group Manipulation

  • Dihydroxylation: Subject the aminocyclopentene to stereospecific dihydroxylation (e.g., using OsO₄ with NMO) to introduce two hydroxyl groups in a cis fashion. The directing effect of the existing amino group will favor the formation of the desired stereoisomer.

  • Selective Protection and Reduction: Selectively protect one hydroxyl group and then reduce the other to a methyl group. Alternatively, a hydroboration-oxidation of the double bond can be employed to install the hydroxyl group, followed by reduction of a precursor to the amino group.

  • Deprotection: Remove all protecting groups to yield the final product.

ParameterValueReference
Key ReactionsAsymmetric Overman Rearrangement, Ring-Closing Metathesis[8]
CatalystsPd(II) and Ru(II) complexes with chiral ligands[8]
Typical Enantiomeric Excess (ee)>92%[8]
Overall YieldModerate to Good[8]

Conclusion: A Comparative Perspective for Process Development

Both the chemoenzymatic resolution and the asymmetric catalytic approaches offer viable and effective pathways to enantiomerically pure cis-(2-Amino-cyclopentyl)-methanol. The choice of strategy will ultimately depend on the specific requirements of the project, including scale, cost, and available expertise.

  • Chemoenzymatic resolution is often favored for its operational simplicity, mild reaction conditions, and the high enantiopurity it can deliver for both enantiomers from a single racemic precursor. However, the theoretical maximum yield of 50% for each enantiomer can be a drawback for large-scale production unless an efficient racemization of the unwanted enantiomer is developed.

  • Asymmetric catalysis provides a more elegant and atom-economical solution, with the potential for higher yields. However, the development and optimization of the catalytic system, including the synthesis of chiral ligands and the screening of reaction conditions, can be more time-consuming and resource-intensive.

For drug development professionals, a thorough evaluation of these factors is crucial. For early-stage discovery, the flexibility of chemoenzymatic resolution might be advantageous. For large-scale manufacturing, the higher potential yield of an optimized asymmetric catalytic process could be more cost-effective in the long run. This guide serves as a foundational resource for navigating these critical decisions in the synthesis of this important chiral building block.

References

  • Rhee, H. (2014). Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. ResearchGate. [Link][1]

  • De Faveri, C., et al. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. PubMed. [Link][2][8]

  • Guijarro, D., Yus, M., & Pablo, Ó. (2010). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation to Chiral Primary Amines. Synfacts, 2010(11), 1254–1254. [Link]

  • Schwartz, A., et al. (1993). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS: (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL AND (+)-(1S,2R)-trans-2-PHENYLCYCLOHEXANOL. Organic Syntheses, 72, 90. [Link]

  • Winkler, C. K., et al. (2018). Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. Chemistry – A European Journal, 24(62), 16467-16471. [Link][2]

  • National Center for Biotechnology Information (n.d.). cis-(2-Amino-cyclopentyl)-methanol. PubChem Compound Database. Retrieved from [Link][9]

  • Wikipedia contributors. (2023, December 29). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2014). Highly efficient chemoenzymatic syntheses of trans-2-aminocyclopentanol derivatives. ResearchGate. [Link]

  • Skolimowski, M., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 22(21), 11528. [Link][7]

  • Ólafsdóttir, E. S., et al. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. Molecules, 27(24), 8943. [Link][6]

  • Trost, B. M., & Toste, F. D. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. The Journal of Organic Chemistry, 77(22), 10468-10474. [Link][10]

  • Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 101. [Link][5]

  • de Souza, R. O. M. A., et al. (2024). Chemoenzymatic synthesis. Communications Chemistry, 7(1), 1-4. [Link][3]

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Foundational

An In-Depth Technical Guide to 2,4-Diamino-6-chloropyrimidine (CAS No. 156-83-2)

Editor's Note: The inquiry specified CAS number 40482-12-0, which corresponds to cis-(2-Amino-cyclopentyl)-methanol[1][2]. However, publicly available, in-depth technical and spectroscopic data for this compound is limit...

Author: BenchChem Technical Support Team. Date: February 2026

Editor's Note: The inquiry specified CAS number 40482-12-0, which corresponds to cis-(2-Amino-cyclopentyl)-methanol[1][2]. However, publicly available, in-depth technical and spectroscopic data for this compound is limited. In contrast, a wealth of scientific literature and data is available for the structurally significant and commercially important compound 2,4-Diamino-6-chloropyrimidine , which has the CAS number 156-83-2 . This guide will focus on the latter, assuming a potential discrepancy in the provided CAS number, to deliver a comprehensive and valuable technical resource for researchers and drug development professionals.

Executive Summary

2,4-Diamino-6-chloropyrimidine is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[3][4] Its unique molecular architecture, featuring a pyrimidine core substituted with two reactive amino groups and a labile chlorine atom, makes it a crucial intermediate in the synthesis of a wide array of high-value compounds.[3][4] This guide provides a detailed exploration of its chemical and physical properties, a predictive analysis of its spectral characteristics, established synthesis protocols, and key applications, with a particular focus on its role as a precursor to the hair growth medication, Minoxidil.[3][4]

Compound Identification and Chemical Properties

IUPAC Name: 6-Chloropyrimidine-2,4-diamine Synonyms: 4-Chloro-2,6-diaminopyrimidine, 6-Chloro-2,4-diaminopyrimidine, DACP[3][5][6] CAS Number: 156-83-2 Chemical Formula: C₄H₅ClN₄[7] Molecular Weight: 144.56 g/mol [7][8]

Physicochemical Properties

2,4-Diamino-6-chloropyrimidine is a white to off-white crystalline powder that is stable under standard laboratory conditions.[3] A summary of its key physical properties is presented in Table 1. The presence of two amino groups allows for hydrogen bonding, contributing to its solid state at room temperature and its moderate solubility in water.[3] It exhibits greater solubility in organic solvents like ethanol and methanol.[3]

PropertyValueSource(s)
Appearance White to off-white crystalline powder[3]
Molecular Formula C₄H₅ClN₄[7]
Molecular Weight 144.56 g/mol [7][8]
Melting Point 198-202 °C[5][8]
Boiling Point 199-202 °C (literature value, may coincide with melting/decomposition)[5]
Solubility Moderately soluble in water; Soluble in ethanol, methanol[3]
Storage Store in a cool, dry, dark place in a sealed container[3][9]
Chemical Structure and Reactivity

The reactivity of 2,4-Diamino-6-chloropyrimidine is dominated by the interplay of its functional groups. The chlorine atom at the 6-position is the most reactive site, acting as a leaving group in nucleophilic substitution reactions.[4] This "switchable" chlorine atom is pivotal, allowing for the introduction of various substituents to create a diverse library of pyrimidine derivatives.[4] The amino groups at the 2- and 4-positions are less reactive but can participate in reactions such as N-oxidation.

Caption: Chemical structure of 2,4-Diamino-6-chloropyrimidine.

Spectroscopic Analysis

While specific spectra are not provided in the search results, a theoretical interpretation based on the compound's structure can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple.

    • Aromatic Proton: A singlet corresponding to the single proton on the pyrimidine ring (at C5) would appear in the aromatic region.

    • Amine Protons: Two broad signals corresponding to the protons of the two amino groups (-NH₂). The chemical shift of these protons can be variable and they may exchange with deuterium oxide (D₂O). The integration of these peaks would show a 1:2:2 ratio (C5-H : C2-NH₂ : C4-NH₂).

  • ¹³C NMR: The carbon NMR spectrum would display four distinct signals for the four carbon atoms in the pyrimidine ring, as they are in different chemical environments.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

  • N-H Stretching: Symmetrical and asymmetrical stretching vibrations of the primary amine groups (-NH₂) would be observed as two distinct, medium-to-strong bands in the region of 3200-3400 cm⁻¹. Hydrogen bonding could cause these bands to be broad.

  • C=N and C=C Stretching: Aromatic ring stretching vibrations (both C=C and C=N) would appear in the 1550-1700 cm⁻¹ region.[10]

  • N-H Bending: A bending vibration for the N-H bonds of the amino groups would likely be present.

  • C-Cl Stretching: The carbon-chlorine stretch would be found in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak would be observed at m/z 144.

  • Isotopic Pattern: Due to the presence of chlorine, an M+2 peak at m/z 146 with an intensity of approximately one-third of the M⁺ peak would be characteristic, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Synthesis Protocols

The most common and industrially scalable synthesis of 2,4-Diamino-6-chloropyrimidine involves a two-step process starting from guanidine hydrochloride and ethyl cyanoacetate.[11][12]

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This step involves the cyclization of guanidine with an active methylene compound.

  • Reaction: Guanidine hydrochloride is reacted with ethyl cyanoacetate in the presence of a base, such as sodium methoxide, in a solvent like methanol.[11][12]

  • Mechanism: The base deprotonates the guanidine, which then acts as a nucleophile, attacking the carbonyl and nitrile groups of ethyl cyanoacetate to form the pyrimidine ring.

  • Protocol:

    • Add guanidine hydrochloride and methanol to a reaction flask.

    • Add sodium methoxide and heat the mixture (e.g., to 60-70°C).[11]

    • Add ethyl cyanoacetate dropwise and continue stirring under reflux for several hours.[11]

    • After the reaction is complete, evaporate the solvent.

    • Dissolve the residue in water and adjust the pH to 7 with an acid (e.g., acetic acid) to precipitate the product.[11][12]

    • Filter, wash, and dry the resulting 2,4-diamino-6-hydroxypyrimidine.[11]

Step 2: Chlorination to 2,4-Diamino-6-chloropyrimidine

The hydroxyl group of the intermediate is replaced with a chlorine atom using a strong chlorinating agent.

  • Reagent: Phosphorus oxychloride (POCl₃) is the most common chlorinating agent for this transformation.[13][14]

  • Protocol:

    • Add 2,4-diamino-6-hydroxypyrimidine to a reaction flask.

    • Carefully add excess phosphorus oxychloride (POCl₃).[13][14]

    • Heat the reaction mixture (e.g., to 90-110°C) for several hours to drive the chlorination.[12][13]

    • After the reaction, excess POCl₃ is removed, often by distillation.[12][14]

    • The reaction is carefully quenched by slowly adding the mixture to ice water or an alcohol.[13][14]

    • The pH is adjusted to basic (e.g., pH 8 with NaOH) to precipitate the final product.[13]

    • The product is isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by drying and concentration.[13]

cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Guanidine HCl Guanidine HCl Hydroxypyrimidine 2,4-Diamino-6- hydroxypyrimidine Guanidine HCl->Hydroxypyrimidine Reflux in MeOH Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Hydroxypyrimidine Reflux in MeOH Base (e.g., NaOMe) Base (e.g., NaOMe) Base (e.g., NaOMe)->Hydroxypyrimidine Reflux in MeOH POCl3 POCl₃ Final Product 2,4-Diamino-6- chloropyrimidine Hydroxypyrimidine->Final Product Isolate & Proceed POCl3->Final Product Heat (90-110°C)

Caption: General synthesis workflow for 2,4-Diamino-6-chloropyrimidine.

Key Applications and Significance

The primary utility of 2,4-Diamino-6-chloropyrimidine lies in its role as a versatile chemical intermediate.

Pharmaceutical Synthesis
  • Minoxidil Production: Its most notable application is as a key starting material for the synthesis of Minoxidil, a widely used medication for treating androgenetic alopecia (hair loss).[3][4] The synthesis involves the N-oxidation of 2,4-Diamino-6-chloropyrimidine to form 2,4-Diamino-6-chloropyrimidine-3-oxide, followed by nucleophilic substitution of the chlorine atom with piperidine.[15][16]

  • Anti-Tubercular Agents: The compound serves as a scaffold for developing novel pyrimidine-based derivatives with potential anti-tubercular activities.[13]

Agrochemical Industry

It is also employed in the production of certain pesticides and herbicides, contributing to the development of crop protection agents.[3][4]

Chemical and Laboratory Research

Due to its defined structure and reactivity, it is a valuable building block in synthetic organic chemistry for creating more complex molecules and for studying chemical reaction mechanisms.[3]

Safety and Handling

2,4-Diamino-6-chloropyrimidine is considered hazardous and requires careful handling.

  • Hazards: It is harmful if swallowed, causes skin irritation, and serious eye irritation.[7][8] It may also cause respiratory irritation.[7][17]

  • Personal Protective Equipment (PPE): Appropriate PPE, including protective gloves, clothing, and eye/face protection, should be worn when handling this chemical.[9][17]

  • Handling: Use only in a well-ventilated area and avoid breathing dust.[9][17] Keep away from sources of ignition.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[6][9]

Conclusion

2,4-Diamino-6-chloropyrimidine (CAS 156-83-2) is a cornerstone intermediate in medicinal and industrial chemistry. Its straightforward, high-yield synthesis and the strategic placement of reactive functional groups provide a robust platform for the creation of diverse and valuable molecules, most notably the pharmaceutical agent Minoxidil. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for any researcher or professional working with this important chemical compound.

References

  • 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. (n.d.). Autech Industry Co.,Limited.
  • Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. (n.d.). PrepChem.com.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2022). MDPI.
  • Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.). Eureka | Patsnap.
  • 2,4-Diamino-6-chloropyrimidine. (n.d.). AK Scientific, Inc.
  • CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.). Google Patents.
  • 2,4-Diamino-6-Chloropyrimidine CAS 156-83-2. (n.d.). Zhishang Chemical.
  • CIS-(2-AMINO-CYCLOPENTYL)-METHANOL CAS#: 40482-12-0. (n.d.). ChemicalBook.
  • 2,4-Diamino-6-chloropyrimidine - CAS No : [ 156-83-2] Availability. (n.d.). Quiver India.
  • 2,4-Diamino-6-Chloropyrimidine 3-Oxide (CAS NO : 34960-71-9). (n.d.). Scimplify.
  • 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432. (n.d.). PubChem, NIH.
  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.). Google Patents.
  • SAFETY DATA SHEET. (2024). Fisher Scientific.
  • SAFETY DATA SHEET. (2025). Fisher Scientific.
  • 2,4-Diamino-6-chloropyrimidine, 98%, Thermo Scientific 5 g. (n.d.). Fisher Scientific.
  • cis-(2-Amino-cyclopentyl)-methanol Hydrochloride Monohydrate | CAS 40482-12-0 (non HCl Salt). (n.d.). Santa Cruz Biotechnology.
  • 6-Chloro-2,4-diaminopyrimidine | 156-83-2. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. (n.d.). Quest Journals.
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd.

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Exploratory

An In-depth Technical Guide to the Solubility Profile of cis-(2-Amino-cyclopentyl)-methanol Hydrochloride Monohydrate

Foreword: Navigating the Physicochemical Landscape of a Niche Pharmaceutical Intermediate To the researchers, scientists, and drug development professionals delving into the potential of novel chemical entities, this gui...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Physicochemical Landscape of a Niche Pharmaceutical Intermediate

To the researchers, scientists, and drug development professionals delving into the potential of novel chemical entities, this guide serves as a comprehensive technical resource on the solubility of cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate. In the realm of pharmaceutical development, understanding the solubility of a compound is a cornerstone of formulation science, directly impacting bioavailability, dosage form design, and ultimately, therapeutic efficacy. While specific experimental data for this particular salt is not extensively documented in public literature, this guide provides a robust framework for its characterization. By synthesizing foundational chemical principles, outlining detailed experimental methodologies, and drawing parallels with structurally related molecules, we aim to equip you with the necessary tools and insights to thoroughly investigate and comprehend the solubility profile of this compound.

Compound Overview: Structure and Physicochemical Postulates

cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate is a chiral organic compound featuring a cyclopentyl ring with adjacent amino and hydroxymethyl substituents in a cis configuration. The presence of the hydrochloride salt and a molecule of water of hydration significantly influences its physicochemical properties compared to the free base.

PropertyValue / Inferred CharacteristicSource / Rationale
Molecular Formula C₆H₁₃NO·HCl·H₂O[1]
Molecular Weight 169.65 g/mol [1]
CAS Number 40482-12-0 (non-HCl Salt)[1]
Appearance Likely a crystalline solidInferred from salt and hydrate form
Predicted pKa ~9-10 for the amine groupInferred from typical pKa values of primary amines. The exact value is crucial for understanding pH-dependent solubility.
Predicted Melting Point Expected to be significantly higher than the free base and to decompose upon melting.Amine hydrochloride salts are ionic and generally have high melting points.[2][3]
Predicted LogP (for free base) 0.3[4]

The structure of cis-(2-Amino-cyclopentyl)-methanol, with its primary amine and hydroxyl group, imparts a hydrophilic character. The formation of the hydrochloride salt further enhances its polarity and, consequently, its anticipated solubility in aqueous and polar protic solvents. The molecule's ability to act as both a hydrogen bond donor and acceptor is a key determinant of its interaction with various solvents.[4]

The Crucial Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that influences its biopharmaceutical properties. Poor aqueous solubility can lead to low and variable oral bioavailability, hindering the development of effective drug products. A thorough understanding of a compound's solubility in different solvent systems and across a range of pH values is therefore essential for:

  • Formulation Development: Selecting appropriate excipients and designing a dosage form that ensures adequate drug dissolution and absorption.

  • Process Chemistry: Optimizing crystallization, purification, and handling procedures.

  • Toxicology Studies: Preparing appropriate dosing solutions for preclinical evaluation.

  • Analytical Method Development: Choosing suitable solvents for sample preparation and analysis.

Theoretical Framework: Factors Governing Solubility

The solubility of cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate is governed by a complex interplay of factors inherent to both the solute and the solvent.

pH-Dependent Solubility

As the hydrochloride salt of a primary amine, the solubility of this compound is expected to be highly dependent on the pH of the aqueous medium. The amine group will exist in its protonated (ammonium) form at acidic pH, rendering the molecule more water-soluble. As the pH increases towards and beyond the pKa of the amine, the equilibrium will shift towards the less soluble free base form.

Caption: Henderson-Hasselbalch Relationship for pH-Dependent Solubility.

G cluster_0 Low pH (Acidic) cluster_1 pH = pKa cluster_2 High pH (Basic) Low_pH [R-NH3+] > [R-NH2] Solubility_High High Aqueous Solubility Low_pH->Solubility_High Favors Ionized Form pKa [R-NH3+] = [R-NH2] pKa->Solubility_High Solubility_Low Low Aqueous Solubility (Precipitation Risk) pKa->Solubility_Low High_pH [R-NH3+] < [R-NH2] High_pH->Solubility_Low Favors Unionized (Free Base) Form

Solvent Polarity and Hydrogen Bonding

The "like dissolves like" principle is fundamental to predicting solubility.[5] Given the polar nature of cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate, it is expected to exhibit higher solubility in polar solvents.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with the amine and hydroxyl groups of the solute, as well as interact with the chloride counter-ion, leading to effective solvation and higher solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which can facilitate the dissolution of the ionic salt, though perhaps to a lesser extent than polar protic solvents.

  • Nonpolar Solvents (e.g., hexane, toluene): The compound is expected to have very low solubility in these solvents due to the significant mismatch in polarity.

Temperature

For most solid solutes, solubility increases with temperature. This relationship can be quantified by the van't Hoff equation and is a critical parameter to consider during process development and formulation.

Experimental Determination of Solubility: A Practical Guide

Due to the lack of published experimental data, a systematic approach to determining the solubility of cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate is necessary.

The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5][6]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

G Start Start Add_Excess Add excess solid to solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation (e.g., 24-72 hours) Add_Excess->Equilibrate Phase_Separation Allow phases to separate (centrifugation or settling) Equilibrate->Phase_Separation Sample Withdraw a clear aliquot of the supernatant Phase_Separation->Sample Filter Filter the aliquot (e.g., 0.22 µm PTFE filter) Sample->Filter Dilute Dilute the filtrate with a suitable mobile phase Filter->Dilute Analyze Analyze by a validated analytical method (e.g., HPLC) Dilute->Analyze Calculate Calculate solubility (e.g., in mg/mL or mol/L) Analyze->Calculate End End Calculate->End

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of cis-(2-Amino-cyclopentyl)-methanol

Abstract This technical guide provides a comprehensive overview of the spectroscopic data for cis-(2-Amino-cyclopentyl)-methanol (C₆H₁₃NO), a bifunctional cyclopentane derivative.[1] Intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for cis-(2-Amino-cyclopentyl)-methanol (C₆H₁₃NO), a bifunctional cyclopentane derivative.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural elucidation and characterization of this molecule. The guide emphasizes the interpretation of spectral features with a focus on the influence of the cis-stereochemistry of the amino and hydroxymethyl substituents on the cyclopentyl ring. Methodologies for data acquisition and interpretation are detailed, supported by theoretical principles and data from analogous structures.

Introduction

cis-(2-Amino-cyclopentyl)-methanol is a chiral amino alcohol with a molecular weight of 115.17 g/mol .[1] Its structure, featuring a 1,2-cis-disubstituted cyclopentane ring, presents a unique stereochemical arrangement that significantly influences its physical, chemical, and spectroscopic properties. The cyclopentane ring is not planar and undergoes rapid conformational changes at room temperature, a phenomenon known as pseudorotation.[2] The presence of both an amine and a primary alcohol functional group makes this compound a versatile building block in organic synthesis, particularly for the preparation of ligands for asymmetric catalysis and pharmacologically active molecules.

Accurate structural confirmation and stereochemical assignment are paramount in the synthesis and application of such molecules. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for this purpose. This guide will systematically explore the expected spectroscopic signatures of cis-(2-Amino-cyclopentyl)-methanol.

Molecular Structure and Stereochemistry

The structure of cis-(2-Amino-cyclopentyl)-methanol is defined by the relative orientation of the amino and hydroxymethyl groups on the cyclopentane ring. In the cis-isomer, both substituents are on the same face of the ring.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_H Acquire ¹H Spectrum transfer->acquire_H acquire_C Acquire ¹³C Spectrum transfer->acquire_C process Process Data (FT, Phasing, Baseline) acquire_H->process acquire_C->process reference Reference Spectrum process->reference integrate Integrate Peaks (¹H) reference->integrate For ¹H assign Assign Signals reference->assign For ¹³C integrate->assign

Figure 2: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol:

  • For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

  • For a solid sample, a KBr pellet or a Nujol mull can be prepared.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of a small amount of the sample. [3]4. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H stretch, N-H stretchAlcohol, Amine
2960 - 2850C-H stretchAlkane (cyclopentyl)
~1600N-H bend (scissoring)Primary Amine
~1465C-H bend (scissoring)Alkane (CH₂)
~1050C-O stretchPrimary Alcohol
~840N-H wagPrimary Amine

Causality Behind Predictions:

  • The O-H and N-H stretching vibrations appear as a broad band in the high-frequency region due to hydrogen bonding.

  • The C-H stretching of the cyclopentyl ring will be observed just below 3000 cm⁻¹.

  • The bending vibrations for the N-H and C-H groups, along with the C-O stretch, provide a fingerprint for the key functional groups in the molecule. [4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol:

  • Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Acquire the mass spectrum, typically in positive ion mode for this compound.

  • For structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion.

Predicted Mass Spectrometry Data:

m/z ValueIonFragmentation Pathway
116[M+H]⁺Protonated molecular ion (in ESI)
115[M]⁺˙Molecular ion (in EI)
98[M-NH₃]⁺˙Loss of ammonia
97[M-H₂O]⁺˙Dehydration (loss of water)
84[M-CH₂OH]⁺Loss of the hydroxymethyl radical
71[M-C₂H₄NO]⁺˙Alpha-cleavage
44[CH₂=NH₂]⁺Alpha-cleavage product

Causality Behind Predictions:

  • In ESI, the molecule is expected to be observed as the protonated species [M+H]⁺ at m/z 116.

  • In EI, the molecular ion [M]⁺˙ at m/z 115 will be formed. Due to the presence of nitrogen, the molecular weight is odd, consistent with the Nitrogen Rule. [5]* Amino alcohols are prone to characteristic fragmentation pathways including:

    • Dehydration: Loss of a water molecule (18 Da). [5] * Loss of ammonia: (17 Da).

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom. The most favorable alpha-cleavage for amines typically involves the loss of the largest alkyl substituent, leading to a resonance-stabilized iminium cation. [5][6]For this molecule, cleavage between the two substituted carbons could lead to fragments at m/z 44 and 71.

G cluster_alpha α-Cleavage cluster_elimination Elimination M [M]⁺˙ m/z 115 F1 [CH₂=NH₂]⁺ m/z 44 M->F1 - C₅H₉O• F2 [C₅H₉O]⁺ m/z 85 M->F2 - CH₂NH₂• F3 [M-H₂O]⁺˙ m/z 97 M->F3 - H₂O F4 [M-NH₃]⁺˙ m/z 98 M->F4 - NH₃

Figure 3: Predicted major fragmentation pathways for cis-(2-Amino-cyclopentyl)-methanol in EI-MS.

Conclusion

The structural and stereochemical characterization of cis-(2-Amino-cyclopentyl)-methanol relies on a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides detailed insights into the carbon-hydrogen framework and the cis-stereochemistry. IR spectroscopy confirms the presence of the key amine and alcohol functional groups. Mass spectrometry establishes the molecular weight and provides structural information through characteristic fragmentation patterns. The predicted data and methodologies outlined in this guide serve as a valuable resource for the unambiguous identification and quality control of this important synthetic intermediate.

References

  • Liang, C., Gu, L., Yang, Y., & Chen, X. (n.d.). ALTERNATE SYNTHESIS OF HSP90 INHIBITOR AT13387. AWS. Retrieved from [Link]

  • NMR spectra were acquired on a Varian 500 MHz DD2 instrument or a Bruker 300 MHz. (n.d.). ScienceOpen. Retrieved from [Link]

  • PubChem. (n.d.). cis-(2-Amino-cyclopentyl)-methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Lambert, J. B., & Mazzola, E. P. (2004). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Pearson Prentice Hall.
  • Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Chertkov, V. A., Cheshkov, D. A., & Sinitsyn, D. O. (2017). Experimental Determination of Pseudorotation Potentials for Disubstituted Cyclopentanes Based on Spin–Spin Coupling Constants. The Journal of Physical Chemistry A, 121(1), 253-260.
  • Al-Abri, Z., & Al-Harrasi, A. (2020). Fluxional nature in cyclohexane and cyclopentane: spherical conformational landscape model revisited. Journal of Chemical Sciences, 132(1), 1-10.
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass Spectrometry. NIST. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Chirality and Absolute Configuration of (1R,2S)-2-aminocyclopentyl)methanol

Executive Summary Chirality is a critical molecular property in drug development, profoundly influencing a drug's interaction with the inherently chiral environment of biological systems.[1][2] Enantiomers of a chiral dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chirality is a critical molecular property in drug development, profoundly influencing a drug's interaction with the inherently chiral environment of biological systems.[1][2] Enantiomers of a chiral drug can exhibit widely different pharmacological, metabolic, and toxicological profiles.[3] Therefore, the unambiguous assignment of the absolute configuration of stereocenters is a non-negotiable aspect of modern pharmaceutical research and development. This guide provides an in-depth analysis of the chirality and absolute configuration of (1R,2S)-2-aminocyclopentyl)methanol, a valuable chiral building block. We will dissect the theoretical underpinnings of its stereochemical assignment using the Cahn-Ingold-Prelog (CIP) priority rules and detail the principal experimental methodologies for its empirical verification. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust understanding and practical framework for stereochemical control and analysis.

The Stereochemical Landscape of 2-aminocyclopentyl)methanol

(1R,2S)-2-aminocyclopentyl)methanol possesses two stereogenic centers at the C1 and C2 positions of the cyclopentane ring. The presence of 'n' stereocenters can give rise to a maximum of 2^n stereoisomers. For this molecule, with n=2, there are four possible stereoisomers:

  • (1R,2S) and (1S,2R) : This pair constitutes a set of enantiomers.

  • (1R,2R) and (1S,2S) : This pair is also a set of enantiomers.

The relationship between a member of the first pair and a member of the second pair (e.g., (1R,2S) and (1R,2R)) is diastereomeric. Diastereomers have different physical properties and can be separated by standard chromatographic techniques, whereas enantiomers have identical properties in an achiral environment and require chiral-specific methods for separation and differentiation.[4]

stereoisomers cluster_0 Enantiomeric Pair A cluster_1 Enantiomeric Pair B 1R,2S 1R,2S 1S,2R 1S,2R 1R,2S->1S,2R Enantiomers 1R,2R 1R,2R 1R,2S->1R,2R Diastereomers 1S,2S 1S,2S 1R,2S->1S,2S Diastereomers 1S,2R->1R,2R Diastereomers 1S,2R->1S,2S Diastereomers 1R,2R->1S,2S Enantiomers

Caption: Stereochemical relationships between the four isomers of 2-aminocyclopentyl)methanol.

Theoretical Assignment: The Cahn-Ingold-Prelog (CIP) Priority System

The absolute configuration of each stereocenter is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog (CIP) priority rules.[5][6] The process involves prioritizing the four substituents attached to the chiral center and observing the direction of decreasing priority.[7]

Priority Assignment Rules
  • Atomic Number: Higher atomic numbers receive higher priority.[8]

  • First Point of Difference: If the directly attached atoms are identical, proceed along the substituent chains until a point of difference is found.[9]

  • Multiple Bonds: Atoms in double or triple bonds are treated as if they were singly bonded to an equivalent number of "phantom" atoms.

Assigning the Configuration of (1R,2S)-2-aminocyclopentyl)methanol

Let's apply these rules to our target molecule. For visualization, the molecule must be oriented so that the lowest-priority substituent (priority 4) points away from the viewer.[9]

At Stereocenter C1 (bearing the -CH₂OH group):

  • Identify Substituents: -H, -CH₂OH, -C2 (part of the ring, bonded to N), and -C5 (part of the ring, bonded to C).

  • Assign Priorities:

    • Priority 1: -CH₂OH (The C is attached to an O, atomic number 8).

    • Priority 2: -C2 (This C is attached to an N, atomic number 7).

    • Priority 3: -C5 (This C is attached to another C, atomic number 6).

    • Priority 4: -H (Hydrogen, atomic number 1).

  • Determine Configuration: With the -H atom pointing away, tracing the path from priority 1 → 2 → 3 is clockwise . Therefore, the configuration at C1 is R .

At Stereocenter C2 (bearing the -NH₂ group):

  • Identify Substituents: -H, -NH₂, -C1 (part of the ring, bonded to the C of CH₂OH), and -C3 (part of the ring, bonded to C).

  • Assign Priorities:

    • Priority 1: -NH₂ (Nitrogen, atomic number 7).

    • Priority 2: -C1 (This C is attached to the C of the CH₂OH group, which is in turn bonded to an O).

    • Priority 3: -C3 (This C is attached to another C).

    • Priority 4: -H (Hydrogen, atomic number 1).

  • Determine Configuration: With the -H atom pointing away, tracing the path from priority 1 → 2 → 3 is counter-clockwise . Therefore, the configuration at C2 is S .

This systematic application of CIP rules confirms the theoretical assignment as (1R,2S) .

StereocenterSubstituentReason for PriorityPriorityResulting Configuration
C1 -CH₂OHAttached to O (Z=8)1 R (Clockwise)
-C2H(NH₂)Attached to N (Z=7)2
-C5H₂Attached to C (Z=6)3
-HAttached to H (Z=1)4
C2 -NH₂Attached to N (Z=7)1 S (Counter-clockwise)
-C1H(CH₂OH)Attached to C bonded to O2
-C3H₂Attached to C bonded to C3
-HAttached to H (Z=1)4

Experimental Verification of Absolute Configuration

While the CIP rules provide a theoretical label, empirical evidence is required for unambiguous confirmation. Several powerful analytical techniques are employed for this purpose.[10][]

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[12] The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in a non-centrosymmetric crystal.[13]

A critical metric in this analysis is the Flack parameter .[14][15]

  • A Flack parameter value close to 0 (with a small standard uncertainty) indicates that the modeled stereochemistry is correct.[13][16]

  • A value close to 1 suggests that the inverted structure is the correct one.

  • A value near 0.5 may indicate a racemic crystal or twinning.[13]

Causality: The choice of this method is predicated on its ability to provide a direct, unambiguous visualization of the atomic arrangement in space. However, its primary limitation is the absolute requirement for a high-quality, single crystal, which can be challenging and time-consuming to produce, especially for early-stage intermediates that may be oils or amorphous solids.[12]

NMR Spectroscopy: The Mosher Ester Method

For molecules that are difficult to crystallize, Nuclear Magnetic Resonance (NMR) spectroscopy offers a robust solution-state alternative.[] The Mosher ester analysis is a widely used NMR-based method for determining the absolute configuration of chiral alcohols and amines.[17][18][19]

The method involves derivatizing the chiral substrate with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), creating a pair of diastereomers.[20] These diastereomers exhibit distinct ¹H NMR chemical shifts due to the anisotropic effect of the MTPA phenyl ring, which adopts a preferred conformation. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester/amide linkage, the absolute configuration can be deduced.[21]

mosher_workflow cluster_prep Diastereomer Preparation cluster_analysis NMR Analysis & Interpretation start Chiral Substrate ((1R,2S)-2-aminocyclopentyl)methanol) product_R Formation of (R)-MTPA Diastereomer start->product_R product_S Formation of (S)-MTPA Diastereomer start->product_S reagent_R (R)-MTPA-Cl reagent_R->product_R reagent_S (S)-MTPA-Cl reagent_S->product_S nmr_R Acquire ¹H NMR of (R)-Diastereomer product_R->nmr_R nmr_S Acquire ¹H NMR of (S)-Diastereomer product_S->nmr_S assign Assign Proton Signals nmr_R->assign nmr_S->assign calculate Calculate Δδ = δS - δR for all assigned protons assign->calculate model Apply Mosher's Model: Analyze pattern of +Δδ and -Δδ calculate->model result Assign Absolute Configuration model->result

Caption: Experimental workflow for Mosher's ester analysis.

Protocol: Mosher Ester Analysis of the Amine Functionality

  • Sample Preparation: In two separate, dry NMR tubes, dissolve ~1-2 mg of (1R,2S)-2-aminocyclopentyl)methanol in 0.5 mL of anhydrous pyridine-d₅.

  • Derivatization:

    • To Tube A, add a slight molar excess (~1.1 eq) of (R)-(-)-MTPA chloride.

    • To Tube B, add a slight molar excess (~1.1 eq) of (S)-(+)-MTPA chloride.

  • Reaction: Seal the tubes and allow the reactions to proceed to completion at room temperature (monitor by TLC or ¹H NMR). The reaction is typically complete within 1-2 hours.

  • NMR Acquisition: Acquire high-resolution ¹H NMR and 2D-COSY spectra for both samples. The COSY spectrum is crucial for unambiguous assignment of the protons in the cyclopentyl ring and hydroxymethyl group.

  • Data Analysis:

    • Carefully assign all relevant proton signals for both the (R)-MTPA and (S)-MTPA diastereomers.

    • Calculate the chemical shift difference (Δδ = δS - δR) for each proton.

    • Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This spatial distribution directly correlates to the absolute configuration of the C2 stereocenter.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[22][23] Enantiomers produce mirror-image VCD spectra.[24] The power of this technique lies in its synergy with computational chemistry.[25]

The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum generated via ab initio or Density Functional Theory (DFT) calculations for one of the enantiomers.[25][26] A strong correlation between the experimental and calculated spectra confirms the absolute configuration.[24]

Trustworthiness: VCD is particularly valuable as it provides a solution-state confirmation without chemical derivatization, thus avoiding potential side reactions or kinetic resolutions that could complicate other methods. Its accuracy, however, is highly dependent on the quality of the computational model, which must accurately predict the molecule's conformational preferences in solution.[26]

Applications and Significance in Drug Development

The (1R,2S)-2-aminocyclopentyl)methanol scaffold is a key component in various pharmacologically active agents. The precise cis relationship of the amine and hydroxymethyl groups, combined with their specific absolute configurations, dictates the three-dimensional geometry presented to a biological target, such as an enzyme active site or a receptor binding pocket.[1] An incorrect stereoisomer may not only be inactive but could also exhibit off-target effects or different metabolic liabilities.[3] Regulatory agencies like the FDA have established clear guidelines emphasizing the need to characterize and control the stereochemistry of drug candidates, making the techniques described herein essential for any drug development program.[2]

Conclusion

The determination of the absolute configuration of (1R,2S)-2-aminocyclopentyl)methanol is a multi-faceted process grounded in the theoretical framework of the Cahn-Ingold-Prelog rules and confirmed by rigorous experimental analysis. While X-ray crystallography remains the definitive method, solution-state techniques like NMR-based Mosher analysis and VCD spectroscopy provide powerful, often more accessible, alternatives. A comprehensive understanding and application of these methods are paramount for ensuring the stereochemical integrity of chiral building blocks and the ultimate safety and efficacy of the resulting drug candidates.

References

  • The Significance of Chirality in Drug Design and Development. PubMed Central. [Link]

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Foundational

The Cornerstone of Carbocyclic Nucleoside Synthesis: A Technical Guide to cis-(2-Amino-cyclopentyl)-methanol

Foreword: The Quest for Stability and Efficacy in Nucleoside Analogues In the landscape of antiviral and anticancer drug development, nucleoside analogues represent a formidable class of therapeutic agents. Their mechani...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quest for Stability and Efficacy in Nucleoside Analogues

In the landscape of antiviral and anticancer drug development, nucleoside analogues represent a formidable class of therapeutic agents. Their mechanism of action, which involves mimicking natural nucleosides to disrupt viral replication or cancer cell proliferation, has led to the development of cornerstone therapies for diseases like HIV and hepatitis B. However, the inherent instability of the glycosidic bond in natural nucleosides presents a significant challenge, often leading to metabolic degradation and limiting therapeutic efficacy.

This guide delves into the synthesis and application of a pivotal chiral building block, cis-(2-Amino-cyclopentyl)-methanol , in the creation of carbocyclic nucleosides. These analogues, where the furanose ring's oxygen is replaced by a methylene group, offer enhanced chemical and metabolic stability, surmounting a critical hurdle in drug design.[1][2] We will explore the strategic importance of this saturated cyclopentane scaffold, the intricacies of its synthesis, and its role in the construction of potent therapeutic agents.

The Strategic Advantage of the Carbocyclic Scaffold

The replacement of the endocyclic oxygen atom of the ribose moiety with a carbon atom confers several advantageous properties to nucleoside analogues:

  • Enhanced Stability: The C-N linkage in carbocyclic nucleosides is significantly more resistant to enzymatic cleavage by phosphorylases and hydrolases compared to the N-glycosidic bond of natural nucleosides.[1]

  • Conformational Flexibility: The cyclopentane ring exhibits a different pucker and conformational flexibility compared to the furanose ring, which can lead to unique interactions with viral enzymes.[2]

  • Improved Lipophilicity: The carbocyclic nature of the scaffold generally increases the lipophilicity of the molecule, which can enhance cell membrane permeability and bioavailability.

cis-(2-Amino-cyclopentyl)-methanol, with its defined stereochemistry and functional groups, serves as a crucial synthon for introducing this stable carbocyclic core, pre-configured for the attachment of a nucleobase and further functionalization.

Synthesis of the Chiral Precursor: A Convergent Approach

The synthesis of enantiomerically pure cis-(2-Amino-cyclopentyl)-methanol is a critical first step. A highly efficient and widely recognized route begins with the versatile lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince lactam. This approach provides excellent stereocontrol and serves as a cornerstone for the synthesis of several carbocyclic nucleosides, including the potent anti-HIV drug Abacavir.[3][4]

The overall synthetic strategy can be visualized as a multi-step process leading to the unsaturated precursor, which is then reduced to the target saturated compound.

Synthesis_of_cis-Aminocyclopentyl-methanol Vince_Lactam 2-Azabicyclo[2.2.1]hept-5-en-3-one Intermediate_A Protected Amino Cyclopentene Ester Vince_Lactam->Intermediate_A Ring Opening & Protection Unsaturated_Precursor (1S,4R)-4-Amino- 2-cyclopentene-1-methanol Intermediate_A->Unsaturated_Precursor Reduction & Deprotection Target_Molecule cis-(1R,2S)-(2-Amino- cyclopentyl)methanol Unsaturated_Precursor->Target_Molecule Catalytic Hydrogenation

Figure 1: Synthetic workflow from Vince Lactam to the target chiral building block.

Experimental Protocol: Synthesis of (1S,4R)-4-Amino-2-cyclopentene-1-methanol

This protocol is adapted from the established synthesis of Carbovir and Abacavir precursors.[3][5]

Step 1: Ring Opening of the Vince Lactam

  • The starting material, 2-azabicyclo[2.2.1]hept-5-en-3-one, undergoes enzymatic resolution to obtain the desired enantiomer.

  • The lactam is then subjected to ring-opening under basic conditions, followed by esterification and protection of the amino group (e.g., as a Boc-carbamate) to yield a protected amino cyclopentene ester.

Step 2: Reduction to the Allylic Alcohol

  • The ester group of the intermediate is selectively reduced using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), at low temperature to afford the corresponding alcohol.

  • Subsequent deprotection of the amino group yields the unsaturated precursor, (1S,4R)-4-amino-2-cyclopentene-1-methanol.

Experimental Protocol: Catalytic Hydrogenation to cis-(2-Amino-cyclopentyl)-methanol

The conversion of the unsaturated precursor to the target saturated building block is achieved through catalytic hydrogenation. This reaction proceeds with syn-addition of hydrogen to the double bond, resulting in the desired cis-stereochemistry.

  • Catalyst Preparation: A suspension of 10% Palladium on Carbon (Pd/C) in a suitable solvent (e.g., methanol or ethanol) is prepared in a hydrogenation vessel.

  • Reaction Setup: (1S,4R)-4-Amino-2-cyclopentene-1-methanol is dissolved in the same solvent and added to the vessel.

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield cis-(2-Amino-cyclopentyl)-methanol.

Parameter Typical Conditions
Substrate (1S,4R)-4-Amino-2-cyclopentene-1-methanol
Catalyst 10% Pd/C (5-10 mol%)
Solvent Methanol or Ethanol
Hydrogen Pressure 1-4 atm
Temperature Room Temperature
Reaction Time 2-12 hours
Typical Yield >95%

Table 1: Typical Reaction Conditions for Catalytic Hydrogenation.

Application in Carbocyclic Nucleoside Synthesis: A Convergent Strategy

With the chiral building block in hand, the synthesis of carbocyclic nucleosides proceeds via a convergent approach, where the pre-formed carbocyclic amine is coupled with a suitably activated pyrimidine or purine base.[1][2]

Carbocyclic_Nucleoside_Synthesis Chiral_Amine cis-(2-Amino- cyclopentyl)methanol Coupled_Product Coupled Intermediate Chiral_Amine->Coupled_Product Nucleophilic Substitution Activated_Base Activated Purine or Pyrimidine Derivative (e.g., Dichloropyrimidine) Activated_Base->Coupled_Product Final_Nucleoside Carbocyclic Nucleoside (e.g., Carbocyclic Adenosine Analogue) Coupled_Product->Final_Nucleoside Ring Closure & Further Modifications

Figure 2: Convergent synthesis of a carbocyclic nucleoside.

Case Study: Synthesis of a Carbocyclic Adenosine Analogue

The synthesis of carbocyclic adenosine analogues serves as an excellent example of the utility of cis-(2-Amino-cyclopentyl)-methanol. The general strategy involves the coupling of the chiral amine with a 4,6-dichloropyrimidine derivative, followed by ring closure to form the purine ring system.

Experimental Protocol: Coupling and Cyclization

This protocol is based on the established synthesis of Abacavir, adapted for the saturated carbocyclic moiety.[3]

Step 1: Coupling of the Chiral Amine with the Pyrimidine Base

  • cis-(2-Amino-cyclopentyl)-methanol is reacted with a 4,6-dichloro-5-formamidopyrimidine derivative in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent like ethanol or isopropanol.

  • The reaction mixture is heated to reflux to drive the nucleophilic aromatic substitution, where the amino group of the cyclopentane ring displaces one of the chlorine atoms on the pyrimidine ring.

  • The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed, and the crude product is purified by column chromatography.

Step 2: Ring Closure to Form the Purine

  • The resulting intermediate is treated with a cyclizing agent, such as triethyl orthoformate, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).

  • This step facilitates the closure of the imidazole ring, forming the purine core of the carbocyclic nucleoside.

Step 3: Final Modifications

  • The remaining chlorine atom on the purine ring can be displaced with other functional groups, such as an amino group (to yield a carbocyclic adenosine) or a cyclopropylamino group (as in the case of Abacavir).

  • Any protecting groups on the hydroxyl function of the cyclopentane ring are removed in the final step to yield the target carbocyclic nucleoside.

Reaction Step Key Reagents Purpose
Coupling cis-(2-Amino-cyclopentyl)-methanol, 4,6-dichloro-5-formamidopyrimidine, TriethylamineFormation of the C-N bond between the carbocycle and the pyrimidine.
Cyclization Triethyl orthoformate, p-TsOHFormation of the imidazole ring to create the purine core.
Functionalization Ammonia or CyclopropylamineIntroduction of the final substituent at the 6-position of the purine.
Deprotection Acid or BaseRemoval of any protecting groups.

Table 2: Key steps and reagents in the synthesis of a carbocyclic adenosine analogue.

Conclusion and Future Perspectives

cis-(2-Amino-cyclopentyl)-methanol has proven to be a highly valuable and versatile chiral building block in the synthesis of carbocyclic nucleosides. Its use in convergent synthetic strategies allows for the efficient and stereocontrolled construction of a wide range of nucleoside analogues with enhanced stability and potent biological activity. The methodologies outlined in this guide, derived from seminal work in the field, provide a robust framework for researchers and drug development professionals.

Future research in this area will likely focus on the development of even more efficient and scalable syntheses of this key intermediate and its derivatives. Furthermore, the application of cis-(2-Amino-cyclopentyl)-methanol in the synthesis of novel carbocyclic nucleosides with diverse nucleobases will undoubtedly continue to be a fruitful area of investigation in the quest for new and improved therapeutic agents.

References

  • Vince, R., & Hua, M. (2006). Synthesis of carbovir and abacavir from a carbocyclic precursor. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.4. [Link]

  • De Clercq, E. (2009). Carbocyclic nucleosides. Journal of the Chinese Chemical Society, 56(4), 689-703.
  • Vince, R. (2008). A brief history of the development of abacavir. Nucleosides, Nucleotides & Nucleic Acids, 27(6-7), 677-686.
  • Carbocyclic nucleoside. (2023, November 28). In Wikipedia. [Link]

  • Crimmins, M. T., & King, B. W. (1996). An Asymmetric Synthesis of the Carbocyclic Nucleoside (-)-Abacavir. The Journal of Organic Chemistry, 61(13), 4192–4193.
  • Stereoselective Syntheses of Carbocyclic Nucleosides. (2020, March 24). University of Hamburg, Department of Chemistry. [Link]

  • Daluge, S. M., et al. (1997). 9-[ (1S,4R)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-2-cyclopenten-1-yl]methanol Hemisulfate (Abacavir Hemisulfate): A Potent and Selective Inhibitor of Human Immunodeficiency Virus. Antimicrobial Agents and Chemotherapy, 41(5), 1082–1093.
  • Evans, G. B., et al. (2006). A practical, enantioselective synthesis of the carbocyclic nucleoside abacavir. Tetrahedron: Asymmetry, 17(4), 689-693.
  • Gu, Z., et al. (2004). An efficient synthesis of (1R,4S)-4-amino-2-cyclopentene-1-methanol, a key intermediate for abacavir. Tetrahedron: Asymmetry, 15(19), 3019-3022.
  • Vince, R., & Hua, M. (1990). Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides. Journal of Medicinal Chemistry, 33(1), 17-21. [Link]

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Exploratory

cis-(2-Amino-cyclopentyl)-methanol as a chiral building block

An In-Depth Technical Guide to cis-(2-Amino-cyclopentyl)-methanol as a Chiral Building Block In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to cis-(2-Amino-cyclopentyl)-methanol as a Chiral Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule dictates its biological activity, making the control of chirality a critical aspect of synthetic chemistry. Chiral building blocks—enantiopure molecules that can be incorporated into larger structures—are foundational tools for achieving this control. Among these, cis-(2-Amino-cyclopentyl)-methanol stands out as a particularly valuable and versatile scaffold.

This 1,2-amino alcohol, with its constrained five-membered ring, presents two adjacent stereocenters in a defined cis configuration. This rigid conformational arrangement is key to its efficacy, as it allows for predictable and highly effective transfer of chiral information in asymmetric transformations. Its bifunctional nature, possessing both a primary amine and a primary alcohol, enables it to serve multiple roles: as a robust chiral auxiliary, a precursor to complex chiral ligands for asymmetric catalysis, and a key intermediate in the synthesis of pharmacologically active molecules, most notably carbocyclic nucleosides with significant antiviral properties.[1]

This guide provides a comprehensive technical overview of cis-(2-Amino-cyclopentyl)-methanol, designed for researchers and professionals in organic synthesis and drug development. We will explore its fundamental properties, delve into established synthetic strategies, and showcase its diverse applications, providing both theoretical understanding and practical, field-proven insights.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is essential for its effective use in synthesis.

Physical and Chemical Properties

cis-(2-Amino-cyclopentyl)-methanol is typically handled as a stable solid, often as its hydrochloride salt, which improves its crystallinity and shelf-life.[2] The free base is a viscous oil or low-melting solid.

PropertyValueSource
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.17 g/mol [3]
CAS Number 40482-12-0[4]
Boiling Point 197.3 °C at 760 mmHg[4]
Density 1.003 g/cm³[4]
IUPAC Name [(1R,2S)-rel-2-Aminocyclopentyl]methanol[3]
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structure and purity of cis-(2-Amino-cyclopentyl)-methanol. The key expected features are:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the protons on the cyclopentyl ring. The protons attached to the carbons bearing the amine (CH-N) and the hydroxymethyl group (CH-C) typically appear as complex multiplets in the aliphatic region. The two protons of the CH₂OH group are often diastereotopic and may appear as separate signals. The protons of the amine (NH₂) and alcohol (OH) groups are visible as broad singlets, and their chemical shift can vary depending on the solvent and concentration; these peaks disappear upon D₂O exchange.[5]

  • ¹³C NMR Spectroscopy: The spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons directly attached to the nitrogen and oxygen atoms (C-N and C-O) will be shifted downfield compared to the other aliphatic carbons of the cyclopentane ring.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A broad absorption band in the region of 3100-3500 cm⁻¹ is characteristic of the O-H and N-H stretching vibrations.[6] The C-H stretching of the cyclopentyl ring appears just below 3000 cm⁻¹. A distinct C-O stretching vibration is typically observed around 1050-1150 cm⁻¹.[7][8]

  • Optical Rotation ([α]D): As a chiral molecule, enantiomerically pure samples of cis-(2-Amino-cyclopentyl)-methanol will rotate plane-polarized light.[9] The specific rotation is a defining physical constant that confirms the enantiopurity of the material.[10][11][12] The sign (+ or -) indicates whether it is dextrorotatory or levorotatory, respectively.[9]

Synthesis of cis-(2-Amino-cyclopentyl)-methanol

The synthesis of this chiral building block in an enantiomerically pure form is a key challenge that has been addressed through several strategic approaches. The primary goal is to control the relative and absolute stereochemistry of the C1 and C2 positions.

Synthetic Strategies: An Overview

Two dominant strategies are employed for the synthesis:

  • Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral starting materials from nature.[13][14] For cyclopentane derivatives, cyclopentadiene is a common starting point. While not chiral itself, it can undergo asymmetric reactions, such as a hetero-Diels-Alder reaction, to install the initial stereocenters.[1] Subsequent chemical manipulations then convert the intermediate into the target amino alcohol. This strategy is often efficient for producing a specific enantiomer on a large scale.

  • Asymmetric Synthesis: This method involves creating the desired stereocenters from an achiral or racemic precursor using a chiral catalyst or a chiral auxiliary.[15][16][17] For instance, an asymmetric reduction of a ketone or an asymmetric amination of an alkene can establish the stereochemistry with high enantioselectivity.[18] These methods offer flexibility and can often be tuned to produce either enantiomer of the target molecule.

Below is a generalized workflow representing a synthetic approach.

G cluster_0 Synthetic Pathway Start Achiral Starting Material (e.g., Cyclopentenone) Intermediate1 Key Chiral Intermediate (e.g., Asymmetric Epoxide) Start->Intermediate1 Asymmetric Reaction (e.g., Sharpless Epoxidation) Intermediate2 Functionalized Intermediate (e.g., Amino-epoxide) Intermediate1->Intermediate2 Regioselective Ring-Opening (e.g., with NaN3) Target cis-(2-Amino-cyclopentyl)-methanol Intermediate2->Target Reduction Steps (e.g., LiAlH4)

Caption: Generalized workflow for the asymmetric synthesis of the target molecule.

Detailed Experimental Protocol: Synthesis via Diels-Alder Reaction

This protocol is a representative method adapted from literature procedures, starting from cyclopentadiene.[1] It showcases a robust pathway to the racemic cis-amino alcohol, which can then be resolved or adapted using chiral reagents to achieve enantioselectivity.

Step 1: Hetero-Diels-Alder Reaction

  • To a stirred solution of freshly cracked cyclopentadiene (1.2 equivalents) in diethyl ether at 0 °C, add a solution of a suitable dienophile, such as N-sulfinyl-p-toluenesulfonamide (TsNSO), dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure. The crude cycloadduct is often used directly in the next step without further purification.

    • Causality: The Diels-Alder reaction is a powerful C-C bond-forming reaction that sets the cis stereochemistry of the substituents on the newly formed six-membered ring.

Step 2: Reductive Cleavage and Protection

  • Dissolve the crude adduct in a mixture of methanol and water.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise. This step reduces the sulfur-nitrogen bond and the double bond.

  • After the addition is complete, stir the reaction for 4 hours at room temperature.

  • Acidify the mixture with 2M HCl and then basify with 4M NaOH to pH > 12.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude amino alcohol.

    • Causality: NaBH₄ is a mild reducing agent suitable for this transformation. The workup procedure is designed to isolate the free amine product.

Step 3: Purification

  • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane containing 1% triethylamine.

  • Alternatively, the amino alcohol can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a solution of HCl in ether. The resulting precipitate can be collected by filtration and recrystallized.

    • Causality: The addition of triethylamine to the eluent prevents the protonation of the amine on the acidic silica gel, which would otherwise lead to poor separation and tailing.

Applications as a Chiral Building Block

The utility of cis-(2-Amino-cyclopentyl)-methanol stems from its rigid structure and the cooperative functionality of its amine and alcohol groups.

Role as a Chiral Auxiliary

A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction.[15] After the reaction, the auxiliary is removed, having imparted its chirality to the product. The 1,2-amino alcohol structure is ideal for this purpose. It can be converted into an oxazolidinone, which then directs reactions such as enolate alkylations or aldol additions.[19]

G cluster_1 Chiral Auxiliary Workflow Substrate Achiral Substrate (e.g., Carboxylic Acid) Adduct Chiral Adduct (e.g., Oxazolidinone) Substrate->Adduct Auxiliary cis-(2-Amino-cyclopentyl)-methanol (Chiral Auxiliary) Auxiliary->Adduct Attachment Reaction Diastereoselective Reaction (e.g., Enolate Alkylation) Adduct->Reaction Product Enantiopure Product Reaction->Product Cleavage RecoveredAux Recovered Auxiliary Reaction->RecoveredAux Cleavage

Caption: Use of cis-(2-Amino-cyclopentyl)-methanol as a recoverable chiral auxiliary.

The cyclopentyl frame provides a sterically defined environment. The auxiliary shields one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to attack from the opposite, less hindered face, thus leading to a single diastereomer. Subsequent hydrolysis cleaves the product from the auxiliary, which can often be recovered and reused.[13]

Precursor to Chiral Ligands in Asymmetric Catalysis

The amine and alcohol groups can act as two points of coordination to a metal center, making cis-(2-Amino-cyclopentyl)-methanol an excellent precursor for bidentate N,O-ligands.[20] These ligands can be used in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, hydrosilylations, and C-C bond-forming reactions.[18][21] The rigid cyclopentyl backbone holds the coordinating groups in a fixed geometry, creating a well-defined chiral pocket around the metal catalyst. This precise spatial arrangement is crucial for differentiating between the enantiotopic faces of a prochiral substrate, leading to high enantiomeric excess in the product.

Synthesis of Pharmacologically Active Molecules

A significant application of this building block is in the synthesis of carbocyclic nucleosides.[1] These are analogues of natural nucleosides where the furanose sugar ring is replaced by a cyclopentane or cyclopentene ring. Many such compounds exhibit potent antiviral activity (e.g., against HIV and Hepatitis B) because they can be phosphorylated by viral kinases and act as chain terminators during DNA replication. cis-(2-Amino-cyclopentyl)-methanol provides the correctly functionalized carbocyclic core required for the synthesis of these important therapeutic agents.[1]

G cluster_2 Synthesis of Carbocyclic Nucleosides AminoAlcohol cis-(2-Amino-cyclopentyl)-methanol Protected Protected Amino Alcohol AminoAlcohol->Protected Protection Coupled Coupled Intermediate Protected->Coupled Pd(0)-Catalyzed Coupling with Nucleobase Nucleoside Carbocyclic Nucleoside Analogue (Antiviral Agent) Coupled->Nucleoside Deprotection

Caption: Pathway from the chiral building block to antiviral nucleoside analogues.

Conclusion

cis-(2-Amino-cyclopentyl)-methanol is more than just a simple chiral molecule; it is a powerful and versatile tool in the hands of the synthetic chemist. Its rigid stereochemical framework and bifunctional nature provide a reliable platform for the asymmetric synthesis of complex molecules. From directing stereochemistry as a recoverable auxiliary to forming the core of life-saving antiviral drugs, its applications are both broad and impactful. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the importance of well-designed chiral building blocks like cis-(2-Amino-cyclopentyl)-methanol will only increase, driving further innovation in synthetic methodology and drug development.

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Foundational

The Cis-Amino Cyclopentyl Methanol Core: A cornerstone in Antiviral Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the discovery, history, and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of cis-amino cyclopentyl methanol derivatives. It delves into their critical role as versatile intermediates in the synthesis of carbocyclic nucleosides, a class of compounds that has revolutionized the treatment of viral diseases. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering both historical context and practical, in-depth technical information.

Introduction: The Strategic Importance of the Cyclopentane Scaffold

The cyclopentane ring, a fundamental carbocyclic structure, has proven to be a privileged scaffold in medicinal chemistry.[1] Its conformational flexibility allows it to mimic the furanose ring of natural nucleosides, while the replacement of the endocyclic oxygen with a methylene group imparts significantly greater metabolic stability.[2][3] This isosteric substitution prevents cleavage by phosphorylases and hydrolases, enzymes that would otherwise degrade traditional nucleoside analogues.[4][5] This enhanced stability has been a driving force in the development of potent and orally bioavailable antiviral drugs.[2]

The cis-amino cyclopentyl methanol core, specifically the (1S,4R)-4-amino-2-cyclopentene-1-methanol enantiomer, has emerged as a particularly crucial building block.[6][7][8] Its stereochemistry and functionality are pre-organized for the efficient synthesis of a wide array of carbocyclic nucleosides with potent antiviral activity, most notably against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[2][9]

A Historical Perspective: From a Novel Lactam to Life-Saving Therapeutics

The story of cis-amino cyclopentyl methanol derivatives is intrinsically linked to the pioneering work of Dr. Robert Vince and the development of carbocyclic nucleosides. In the late 1970s, Vince synthesized a versatile bicyclic lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, which would later become famously known as the "Vince lactam."[10][11] This compound proved to be a remarkably efficient precursor for the synthesis of the cis-amino cyclopentyl methanol core.

The initial motivation for this line of research was the pursuit of more stable and effective anticancer and antiviral agents. The true breakthrough came in 1988 when Vince reported that the racemic carbocyclic nucleoside analogue, carbovir, synthesized from the Vince lactam, exhibited potent activity against HIV with low cytotoxicity.[4] Subsequent research revealed that the (-) enantiomer of carbovir was the biologically active form.[4] However, carbovir itself had limitations, including poor water solubility and oral bioavailability. This led to the development of abacavir, a prodrug of carbovir, which was approved by the FDA in 1998 for the treatment of HIV infection under the trade name Ziagen™.[4] This marked a pivotal moment in the history of antiretroviral therapy and solidified the importance of the cis-amino cyclopentyl methanol scaffold.

Synthetic Strategies: Mastering Stereochemistry

The synthesis of enantiomerically pure (1S,4R)-4-amino-2-cyclopentene-1-methanol is a key challenge, and several elegant strategies have been developed to address this. The most prominent and industrially relevant approach involves a Diels-Alder reaction followed by an enzymatic resolution.

The Diels-Alder Approach to the Core Structure

The synthesis typically commences with a Diels-Alder reaction between cyclopentadiene and a suitable dienophile to construct the bicyclic core of the Vince lactam.[11][12] This [4+2] cycloaddition is a powerful and atom-economical method for forming the six-membered ring system with the desired stereochemistry.[13]

Diagram 1: Diels-Alder Reaction for Vince Lactam Synthesis

Caption: Diels-Alder reaction of cyclopentadiene and tosyl cyanide to form the racemic Vince lactam.

Enzymatic Resolution: The Key to Enantiopurity

With the racemic Vince lactam in hand, the next critical step is the separation of the enantiomers. Enzymatic resolution has proven to be a highly efficient and scalable method for this purpose.[9][14] Lipases, such as those from Candida antarctica or Pseudomonas sp., are commonly employed to selectively hydrolyze one enantiomer of the lactam, allowing for the separation of the desired enantiomer.[14][15]

Diagram 2: Enzymatic Resolution of Vince Lactam

Enzymatic_Resolution RacemicLactam Racemic Vince Lactam (+/-)-2-azabicyclo[2.2.1]hept-5-en-3-one Enzyme Lipase (e.g., Candida antarctica lipase B) RacemicLactam->Enzyme Selective hydrolysis S_Lactam (+)-(1S,4R)-Vince Lactam (unreacted) Enzyme->S_Lactam R_Acid (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid (hydrolyzed) Enzyme->R_Acid

Caption: Lipase-catalyzed kinetic resolution of racemic Vince lactam.

Representative Synthetic Protocol: From Vince Lactam to (1S,4R)-4-Amino-2-cyclopentene-1-methanol

The following protocol is a generalized representation of the synthesis of the target compound from the resolved Vince lactam.

Step 1: Hydrolysis of the Lactam

  • The enantiomerically pure (+)-(1S,4R)-Vince lactam is subjected to acidic or basic hydrolysis to open the lactam ring.[10] For example, refluxing with aqueous HCl will yield the corresponding amino acid hydrochloride.

Step 2: Esterification

  • The resulting amino acid is then esterified, typically by treatment with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., thionyl chloride or dry HCl).[6] This converts the carboxylic acid to the corresponding methyl ester.

Step 3: Reduction of the Ester

  • The ester is subsequently reduced to the primary alcohol. This is commonly achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) in an appropriate anhydrous solvent like tetrahydrofuran (THF) or diethyl ether.

Step 4: Deprotection and Isolation

  • If any protecting groups were used for the amino function, they are removed in the final step. The product, (1S,4R)-4-amino-2-cyclopentene-1-methanol, is then isolated and purified, often as a hydrochloride or tartrate salt to improve stability and handling.[8]

Table 1: Comparison of Key Synthetic Methodologies

MethodKey Reaction(s)AdvantagesDisadvantages
Diels-Alder/Enzymatic Resolution [4+2] Cycloaddition, Lipase-catalyzed hydrolysisHighly stereoselective, scalable, industrially provenMulti-step process
Chemoenzymatic Synthesis Enzymatic resolution of a cyclopentene precursorHigh enantiopurityMay require specialized enzymes and substrates
Asymmetric Synthesis Chiral catalysts or auxiliariesDirect access to enantiopure productCan be expensive, may require optimization of catalysts

Pharmacological Significance and Structure-Activity Relationships (SAR)

The primary pharmacological application of cis-amino cyclopentyl methanol derivatives is as precursors to carbocyclic nucleoside analogues that act as reverse transcriptase inhibitors.[2][16] These compounds mimic natural nucleosides and are incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.

Mechanism of Action of Carbocyclic Nucleoside Analogues

The antiviral activity of these compounds is dependent on their intracellular phosphorylation to the corresponding triphosphate. This triphosphate form is the active species that competes with natural deoxynucleoside triphosphates for binding to the viral reverse transcriptase.

Diagram 3: Mechanism of Action of Carbocyclic Nucleoside Analogues

MoA CarbocyclicNucleoside Carbocyclic Nucleoside (e.g., Carbovir) MonoP Monophosphate CarbocyclicNucleoside->MonoP Cellular kinases DiP Diphosphate MonoP->DiP Cellular kinases TriP Triphosphate (Active Form) DiP->TriP Cellular kinases RT Viral Reverse Transcriptase TriP->RT ViralDNA Growing Viral DNA Chain RT->ViralDNA ChainTermination Chain Termination & Inhibition of Viral Replication ViralDNA->ChainTermination

Caption: Intracellular activation and mechanism of action of carbocyclic nucleoside analogues.

Structure-Activity Relationship (SAR) Insights

The biological activity of carbocyclic nucleoside analogues is highly dependent on their structure. Key SAR observations include:

  • Stereochemistry: The cis relationship between the amino and hydroxymethyl groups is crucial for potent antiviral activity. The (1S,4R) configuration is generally the more active enantiomer.

  • Nucleobase: The nature of the nucleobase significantly influences the antiviral spectrum and potency. For example, guanine analogues like carbovir and abacavir are potent against HIV, while cytosine analogues such as cyclopentenyl cytosine (CPE-C) have shown activity against adenoviruses.[17]

  • Modifications to the Cyclopentene Ring: Saturation of the double bond or the introduction of other substituents on the cyclopentene ring can modulate the activity and toxicity profile of the compounds.

Table 2: Pharmacological Data for Selected Carbocyclic Nucleoside Analogues

CompoundVirus TargetAssayIC₅₀ / EC₅₀ (µM)Reference
Zidovudine (AZT) HIV-1Retrotransposition2.21[5]
Lamivudine (3TC) HIV-1Retrotransposition1.12[5]
Abacavir HIV-1 MN--[16]
Carbovir diphosphate HIV Reverse TranscriptaseInhibition0.13[12]
Cyclopentenylcytosine (CPE-C) Adenovirus 5Plaque Reduction0.126[17]
Cyclopentenylcytosine (CPE-C) Adenovirus 8Plaque Reduction0.246[17]
Ganciclovir (GCV) Cytomegalovirus (CMV)SEAP Yield ReductionVaries by strain[18]

IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Half-maximal effective concentration) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.[9][10]

Beyond Nucleosides: Emerging Applications

While the synthesis of carbocyclic nucleosides remains the primary application of cis-amino cyclopentyl methanol derivatives, researchers are exploring their use in other contexts. The rigid, stereochemically defined cyclopentane scaffold makes it an attractive starting point for the design of other biologically active molecules, including enzyme inhibitors and receptor ligands. For instance, cyclopentane-based muraymycin analogues have been synthesized and evaluated as inhibitors of the bacterial enzyme MraY, a promising target for new antibiotics.[19] Additionally, cyclopentanepyridinone derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[4]

Conclusion and Future Directions

The discovery and development of cis-amino cyclopentyl methanol derivatives represent a landmark achievement in medicinal chemistry. From the seminal work on the Vince lactam to the development of life-saving antiretroviral drugs, this chemical scaffold has had a profound impact on human health. The synthetic routes to these compounds are now well-established and have been optimized for large-scale production.

Future research in this area is likely to focus on several key aspects:

  • The development of even more efficient and sustainable synthetic methods.

  • The exploration of the cis-amino cyclopentyl methanol core in the design of novel therapeutic agents beyond carbocyclic nucleosides.

  • The synthesis and evaluation of new derivatives with activity against emerging and drug-resistant viral pathogens.

The enduring legacy of cis-amino cyclopentyl methanol derivatives serves as a powerful testament to the synergy of organic synthesis, enzymology, and medicinal chemistry in addressing critical unmet medical needs.

References

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Exploratory

An In-Depth Technical Guide to the Potential Applications of cis-(2-Amino-cyclopentyl)-methanol in Antiviral Drug Discovery

Introduction: Unveiling the Potential of a Novel Scaffold In the relentless pursuit of novel antiviral agents, the exploration of unique and versatile molecular scaffolds is paramount. The cyclopentane ring, a structural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the relentless pursuit of novel antiviral agents, the exploration of unique and versatile molecular scaffolds is paramount. The cyclopentane ring, a structural motif prevalent in nature, has emerged as a "privileged scaffold" in medicinal chemistry, leading to the development of several highly successful drugs.[1] Its conformational flexibility allows it to mimic the sugar moieties of nucleosides, making it a cornerstone in the design of carbocyclic nucleoside analogs with enhanced metabolic stability.[2] This guide presents a comprehensive technical framework for investigating the antiviral potential of a promising, yet underexplored molecule: cis-(2-Amino-cyclopentyl)-methanol .

This small, bifunctional molecule possesses key pharmacophoric features—a primary amine and a hydroxyl group—on a cyclopentane core. These functional groups offer multiple points for chemical modification, enabling the creation of diverse chemical libraries for screening against various viral targets. The structural relationship of its unsaturated precursor, cis-4-amino-2-cyclopentene-1-methanol, to the synthesis of carbocyclic nucleosides with known antiviral activities provides a strong rationale for its investigation.[3]

This document will serve as a technical roadmap for researchers, scientists, and drug development professionals, outlining a strategic and scientifically rigorous approach to unlock the therapeutic potential of cis-(2-Amino-cyclopentyl)-methanol. We will delve into the selection of high-value viral targets, the rational design of a focused derivative library, and a detailed, step-by-step experimental workflow for screening, validation, and lead optimization.

PART 1: Strategic Selection of Viral Targets

Based on the established success of cyclopentane-based antivirals, we propose a targeted approach focusing on two well-validated viral enzymes: Influenza A Neuraminidase and Hepatitis C Virus (HCV) NS3/4A Protease .

Influenza A Neuraminidase: A Classic Target for Novel Inhibitors

Function and Rationale: Influenza neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.[4][5] Inhibition of NA leads to viral aggregation at the cell surface, preventing the spread of infection.[4] The active site of NA is a well-defined pocket, and several approved drugs, including the cyclopentane-containing peramivir, effectively target this enzyme.[6] The cyclopentane scaffold of cis-(2-Amino-cyclopentyl)-methanol can serve as a template to position functional groups that interact with key residues in the NA active site.[5][6]

Hypothetical Binding Mode: We hypothesize that the amino and hydroxyl groups of the scaffold can be modified to mimic the interactions of the natural substrate, sialic acid, or existing inhibitors like oseltamivir and zanamivir. The amino group could be functionalized to interact with the negatively charged residues in site 2 of the active site (e.g., Glu119, Asp151, Glu227), while the hydroxyl group could be modified to form hydrogen bonds within the active site.[5]

HCV NS3/4A Protease: A Key Enzyme in Viral Replication

Function and Rationale: The Hepatitis C virus NS3/4A serine protease is essential for viral replication, as it is responsible for cleaving the viral polyprotein into mature, functional proteins.[7] Inhibition of this protease halts the viral life cycle. Several potent HCV NS3/4A inhibitors feature a cyclopentane or related cyclic scaffold as a P2 moiety, demonstrating the suitability of this core for interacting with the enzyme's active site.[8]

Hypothetical Binding Mode: The cis-(2-Amino-cyclopentyl)-methanol scaffold can be envisioned as a novel P2-P1 fragment. The amino group could be elaborated to form a peptidomimetic linkage and extend into the S2 subsite of the protease, while the hydroxymethyl group could be modified to interact with residues in the S1 pocket. The cis-stereochemistry of the substituents provides a defined three-dimensional orientation that can be exploited for specific interactions within the protease's shallow, solvent-exposed active site.

PART 2: Rational Design of a Focused Derivative Library

A key aspect of this drug discovery program is the creation of a focused library of derivatives of cis-(2-Amino-cyclopentyl)-methanol. The goal is to systematically explore the structure-activity relationship (SAR) by modifying the amino and hydroxyl groups.

Modifications of the Amino Group

The primary amine is a versatile handle for a variety of chemical transformations to introduce groups that can interact with the target enzymes.

  • Acylation: Reaction with a range of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amides. This allows for the introduction of various alkyl, aryl, and heterocyclic groups to probe different pockets of the enzyme active sites.

  • Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides, which can act as hydrogen bond donors and acceptors.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary and tertiary amines, allowing for the introduction of diverse substituents with varying steric and electronic properties.[]

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to form ureas and thioureas, which are excellent hydrogen bond donors and are present in many enzyme inhibitors.

Modifications of the Hydroxyl Group

The primary alcohol can be modified to alter polarity, introduce new interaction sites, and act as a linker to other functional groups.

  • Esterification: Reaction with carboxylic acids to form esters, which can serve as prodrugs or interact with hydrophobic pockets.

  • Etherification: Formation of ethers with various alkyl and aryl groups to probe hydrophobic interactions.

  • Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid. A carboxylate group could mimic the essential carboxylate of sialic acid in neuraminidase inhibitors.[5]

  • Conversion to Amines: The alcohol can be converted to a leaving group (e.g., tosylate) and displaced with an azide, followed by reduction to yield a diamino derivative.

Table 1: Proposed Library of cis-(2-Amino-cyclopentyl)-methanol Derivatives
Modification Site Reaction Type Proposed R-Groups/Functionalities Rationale
Amino Group AcylationAcetyl, benzoyl, substituted benzoyl, various heterocyclic carboxylic acidsIntroduce hydrogen bond acceptors and explore hydrophobic/aromatic interactions.
Reductive AminationBenzyl, substituted benzyl, alkyl groups of varying sizeExplore steric and electronic effects of secondary/tertiary amines.
Urea FormationPhenylurea, substituted phenylureas, alkylureasIntroduce potent hydrogen bonding motifs.
Hydroxyl Group OxidationCarboxylic acidMimic the carboxylate of sialic acid for neuraminidase inhibition.
EtherificationBenzyl ether, long-chain alkyl ethersProbe hydrophobic pockets in the enzyme active sites.
EsterificationAcetate, benzoate, pivalateProdrug potential and exploration of hydrophobic interactions.

PART 3: A Comprehensive Experimental Workflow for Antiviral Screening and Lead Optimization

The following is a detailed, step-by-step methodology for the screening and characterization of the designed library of cis-(2-Amino-cyclopentyl)-methanol derivatives.

Primary High-Throughput Screening (HTS)

The initial screening will be performed using in vitro enzymatic assays to identify compounds that directly inhibit the target enzymes.

Protocol 1: Influenza Neuraminidase Inhibition Assay (Fluorometric)
  • Reagents and Materials: Recombinant influenza A neuraminidase, 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA) substrate, assay buffer (e.g., MES buffer with CaCl2), 96- or 384-well black plates, fluorescence plate reader.

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO. Serially dilute the compounds in assay buffer to the desired concentrations.

  • Assay Procedure:

    • Add 20 µL of diluted compound or control (e.g., oseltamivir carboxylate) to the wells.

    • Add 20 µL of neuraminidase enzyme solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of MUNANA substrate.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 150 µL of a stop solution (e.g., glycine-NaOH buffer, pH 10.4).

  • Data Acquisition and Analysis: Measure the fluorescence of the liberated 4-methylumbelliferone (excitation ~365 nm, emission ~450 nm). Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: HCV NS3/4A Protease Inhibition Assay (FRET)
  • Reagents and Materials: Recombinant HCV NS3/4A protease, FRET-based peptide substrate (e.g., containing a fluorophore and a quencher), assay buffer, 96- or 384-well black plates, fluorescence plate reader.

  • Compound Preparation: Prepare and serially dilute test compounds in DMSO and then in assay buffer.

  • Assay Procedure:

    • Add diluted compounds or a known inhibitor (e.g., simeprevir) to the wells.

    • Add the NS3/4A protease and incubate for a pre-determined time at room temperature.

    • Initiate the reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence over time as the substrate is cleaved.

  • Data Acquisition and Analysis: Calculate the initial reaction velocity for each well. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 values.

Secondary Validation and Cytotoxicity Profiling

Hits from the primary screen will be subjected to cell-based assays to confirm their antiviral activity in a more biologically relevant context and to assess their toxicity.

Protocol 3: Cytopathic Effect (CPE) Reduction Assay
  • Cell Culture: Culture a suitable host cell line (e.g., MDCK for influenza, Huh-7 for HCV) in 96-well plates to form a confluent monolayer.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of the hit compounds in cell culture medium.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Infect the cells with a pre-titered amount of virus (e.g., multiplicity of infection [MOI] of 0.01).

    • Include virus-only controls (no compound) and cell-only controls (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until CPE is evident in ~90% of the virus control wells (typically 2-3 days).

  • Quantification of Cell Viability:

    • Add a cell viability reagent such as MTT or MTS to all wells.

    • Incubate according to the manufacturer's instructions.

    • Measure the absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration. Determine the 50% effective concentration (EC50) from the dose-response curve.

Protocol 4: Cytotoxicity Assay (MTT/MTS Assay)
  • Cell Seeding: Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of the compounds used in the CPE assay, but without adding the virus.

  • Incubation: Incubate the plates for the same duration as the CPE assay.

  • Quantification of Cell Viability: Use the same cell viability reagent (MTT/MTS) as in the CPE assay to measure cell viability.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the untreated cell control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve. The Selectivity Index (SI) is then calculated as CC50 / EC50 . A higher SI value indicates a more promising therapeutic window.

Mechanism of Action (MoA) Elucidation

For the most promising lead compounds (high potency and high SI), further studies will be conducted to elucidate their mechanism of action.

Protocol 5: Time-of-Addition Assay
  • Objective: To determine the stage of the viral replication cycle inhibited by the compound.

  • Procedure:

    • Seed host cells in a multi-well plate.

    • Add the compound at different time points relative to viral infection:

      • Pre-infection: Compound added before the virus (targets attachment/entry).

      • Co-infection: Compound added at the same time as the virus.

      • Post-infection: Compound added at various times after viral infection (targets replication, assembly, or release).

    • After a single replication cycle, quantify the viral yield (e.g., by plaque assay or qRT-PCR for viral RNA).

  • Interpretation: The time point at which the compound loses its effectiveness indicates the stage of the viral life cycle it inhibits. For example, a neuraminidase inhibitor would be effective even when added late in the replication cycle.

Visualization of Workflows and Concepts

To provide a clear visual representation of the proposed research, the following diagrams have been generated using Graphviz.

Diagram 1: Antiviral Drug Discovery Workflow

Antiviral_Drug_Discovery_Workflow cluster_0 Compound Library Generation cluster_1 Screening & Validation cluster_2 Lead Optimization start cis-(2-Amino-cyclopentyl)-methanol Scaffold library Focused Derivative Library start->library Rational Design & Synthesis primary_screen Primary HTS (Enzymatic Assays) IC50 Determination library->primary_screen secondary_screen Secondary Validation (Cell-based Assays) EC50 Determination primary_screen->secondary_screen Hits cytotoxicity Cytotoxicity Profiling CC50 & SI Calculation secondary_screen->cytotoxicity moa Mechanism of Action Studies cytotoxicity->moa Validated Hits sar SAR Analysis moa->sar lead_opt Lead Optimization sar->lead_opt

Caption: A streamlined workflow for the discovery of antiviral agents from the cis-(2-Amino-cyclopentyl)-methanol scaffold.

Diagram 2: Hypothetical Interaction with Influenza Neuraminidase

Neuraminidase_Interaction cluster_NA Neuraminidase Active Site cluster_Inhibitor Modified Scaffold Arg118 Arg118 Arg292 Arg292 Arg371 Arg371 Glu276 Glu276 Asp151 Asp151 Scaffold Cyclopentane Core Carboxylate R1 = COOH Scaffold->Carboxylate Amine_Mod R2 = Guanidino-like Scaffold->Amine_Mod Carboxylate->Arg118 Ionic Interaction Carboxylate->Arg292 Carboxylate->Arg371 Amine_Mod->Glu276 H-Bonding Amine_Mod->Asp151

Caption: A proposed binding mode of a modified scaffold in the neuraminidase active site.

Diagram 3: Hit-to-Lead Decision Tree

Hit_to_Lead start Validated Hit from Secondary Screen si_check SI > 10? start->si_check potency_check EC50 < 1 µM? si_check->potency_check Yes discard Discard or Deprioritize si_check->discard No moa_confirm Confirm On-Target MoA potency_check->moa_confirm Yes sar_expansion SAR Expansion Around Hit potency_check->sar_expansion No moa_confirm->sar_expansion lead_candidate Lead Candidate sar_expansion->lead_candidate

Caption: A decision tree guiding the progression of validated hits to lead candidates.

Conclusion

The cis-(2-Amino-cyclopentyl)-methanol scaffold represents a promising starting point for the development of novel antiviral therapeutics. Its structural simplicity, coupled with the presence of two readily modifiable functional groups, provides a versatile platform for generating a diverse chemical library. By targeting well-validated viral enzymes like influenza neuraminidase and HCV NS3/4A protease, and employing a systematic and rigorous screening cascade, there is a significant potential to identify potent and selective antiviral lead compounds. The detailed protocols and strategic workflows outlined in this guide provide a robust framework for initiating and advancing such a drug discovery program. Further exploration of this scaffold is warranted and could lead to the development of next-generation antiviral agents.

References

  • Title: Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity Source: PMC - NIH URL: [Link]

  • Title: Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes Source: MDPI URL: [Link]

  • Title: Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs Source: PLOS Computational Biology URL: [Link]

  • Title: Discovering Influenza Virus Neuraminidase Inhibitors via Computational and Experimental Studies Source: ACS Omega URL: [Link]

  • Title: Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants Source: PMC - NIH URL: [Link]

  • Title: Synthesis and antiviral activity of novel anomeric branched carbocyclic nucleosides Source: PubMed URL: [Link]

  • Title: Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds Source: PMC - PubMed Central URL: [Link]

  • Title: BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY Source: PMC - NIH URL: [Link]

  • Title: Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds Source: Beilstein Journals URL: [Link]

  • Title: The chemistry of carbocyclic nucleosides Source: Semantic Scholar URL: [Link]

  • Title: A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars Source: MDPI URL: [Link]

  • Title: Continuous and convergent access to vicinyl amino alcohols Source: RSC Publishing URL: [Link]

  • Title: Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis Source: ResearchGate URL: [Link]

  • Title: Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY Source: PMC - NIH URL: [Link]

  • Title: Turning alcohol into key ingredients for new medicines Source: ScienceDaily URL: [Link]

  • Title: Figure 17, Summary of the SAR strategy to synthesize analogues based on the hit, P3 Source: Probe Reports from the NIH Molecular Libraries Program URL: [Link]

  • Title: Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides Source: ResearchGate URL: [Link]

  • Title: HCV NS3-4A Serine Protease Source: Hepatitis C Viruses - NCBI Bookshelf URL: [Link]

  • Title: Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant Source: ACS Omega URL: [Link]

  • Title: Discovery of the HCV NS3/4A Protease Inhibitor (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3- [2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1. 0]hexan-2(S)-carboxamide (Sch 503034) II. Key Steps in Structure-Based Optimization Source: ACS Publications URL: [Link]

  • Title: Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides Source: PMC - NIH URL: [Link]

  • Title: Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids Source: PMC - NIH URL: [Link]

  • Title: cis-(2-Amino-cyclopentyl)-methanol Source: PubChem URL: [Link]

  • Title: Muraymycin Nucleoside Antibiotics: Structure-Activity Relationship for Variations in the Nucleoside Unit Source: PubMed URL: [Link]

  • Title: Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents Source: MDPI URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocol: Synthesis of Carbocyclic Nucleosides via cis-(2-Amino-cyclopentyl)-methanol

Introduction: The Significance of Carbocyclic Nucleosides Carbocyclic nucleosides are a pivotal class of nucleoside analogues where the furanose ring's oxygen atom is replaced by a methylene group.[1][2][3] This structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Carbocyclic Nucleosides

Carbocyclic nucleosides are a pivotal class of nucleoside analogues where the furanose ring's oxygen atom is replaced by a methylene group.[1][2][3] This structural modification imparts significant biological advantages, including enhanced chemical and metabolic stability. Specifically, the absence of a hemiaminal ether linkage renders these compounds resistant to enzymatic cleavage by phosphorylases and hydrolases, which are common degradation pathways for natural nucleosides.[3] This increased stability often translates to improved pharmacokinetic profiles and therapeutic efficacy.

Prominent examples of carbocyclic nucleosides that have reached clinical significance include Abacavir, an anti-HIV agent, and Entecavir, used in the treatment of Hepatitis B.[3][4] The therapeutic success of these drugs underscores the immense potential of this compound class and continues to drive research into novel synthetic methodologies for creating diverse carbocyclic nucleoside libraries for drug discovery.[1][2]

This application note provides a detailed experimental protocol for the synthesis of carbocyclic nucleosides using cis-(2-Amino-cyclopentyl)-methanol as a key chiral building block. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and reproducible protocol for researchers in medicinal chemistry and drug development.

Synthetic Strategy: A Convergent Approach

The synthesis of carbocyclic nucleosides can be broadly categorized into two strategies: linear and convergent.[3] In a linear approach, the heterocyclic base is constructed stepwise onto a pre-functionalized cyclopentylamine.[3] Conversely, a convergent synthesis involves the direct coupling of a pre-formed nucleobase with a suitably activated carbocyclic scaffold.[3] This protocol will detail a convergent approach, which offers greater flexibility and efficiency for accessing a variety of nucleoside analogues.

The overall workflow can be visualized as follows:

G cluster_0 PART 1: Protection of the Carbocyclic Core cluster_1 PART 2: Nucleobase Coupling cluster_2 PART 3: Deprotection & Purification A cis-(2-Amino-cyclopentyl)-methanol B Protected Amino-alcohol Intermediate A->B Boc Anhydride, Et3N, DCM C Protected Amino-alcohol Intermediate D Protected Carbocyclic Nucleoside C->D F Protected Carbocyclic Nucleoside E Purine/Pyrimidine Base E->D Mitsunobu or other coupling reaction G Final Carbocyclic Nucleoside F->G Acidic Conditions (e.g., TFA) H Purified Product G->H Column Chromatography / Recrystallization

Figure 1: General workflow for the convergent synthesis of carbocyclic nucleosides.

Experimental Protocols

Part 1: Protection of cis-(2-Amino-cyclopentyl)-methanol

Rationale: The presence of both a primary amine and a primary hydroxyl group in the starting material necessitates a protection strategy to ensure selective reaction at the desired site during nucleobase coupling. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amino group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Materials:

Reagent/SolventFormulaM.W.Supplier
cis-(2-Amino-cyclopentyl)-methanolC₆H₁₃NO115.17Commercially Available
Di-tert-butyl dicarbonate (Boc)₂OC₁₀H₁₈O₅218.25Standard Supplier
Triethylamine (Et₃N)C₆H₁₅N101.19Standard Supplier
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, Standard Supplier

Procedure:

  • To a solution of cis-(2-Amino-cyclopentyl)-methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexanes 1:1).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected intermediate.

Self-Validation: The successful protection can be confirmed by ¹H NMR spectroscopy, where a characteristic singlet for the Boc group protons will appear around 1.4 ppm. The disappearance of the primary amine protons and a shift in the adjacent methine proton signal will also be observed.

Part 2: Nucleobase Coupling

Rationale: The coupling of the protected amino-alcohol with the nucleobase is the key step in forming the carbocyclic nucleoside. The Mitsunobu reaction is a powerful and widely used method for this transformation, allowing for the formation of a C-N bond with inversion of stereochemistry at the carbon bearing the hydroxyl group. This protocol will focus on the Mitsunobu reaction, but other coupling strategies, such as those involving palladium catalysis, can also be employed.[2]

Materials:

Reagent/SolventFormulaM.W.Supplier
Boc-protected Intermediate--From Part 1
Purine or Pyrimidine Base--Commercially Available
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29Standard Supplier
Diisopropyl azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.21Standard Supplier
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, Standard Supplier

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq), the desired nucleobase (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the reaction mixture. A color change is typically observed.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography to isolate the protected carbocyclic nucleoside.

Causality in Experimental Choices: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the quenching of the reactive Mitsunobu intermediates. The order of addition is also important; pre-mixing the alcohol, nucleobase, and phosphine before the addition of the azodicarboxylate is standard practice.

Part 3: Deprotection and Final Purification

Rationale: The final step is the removal of the Boc protecting group to yield the target carbocyclic nucleoside. This is typically achieved under acidic conditions, which selectively cleave the carbamate without affecting the newly formed glycosidic-like bond.

Materials:

Reagent/SolventFormulaM.W.Supplier
Protected Carbocyclic Nucleoside--From Part 2
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02Standard Supplier
Dichloromethane (DCM)CH₂Cl₂84.93Standard Supplier

Procedure:

  • Dissolve the protected carbocyclic nucleoside (1.0 eq) in a mixture of DCM and trifluoroacetic acid (e.g., 1:1 v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with a solvent like toluene can help remove residual acid.

  • Dissolve the crude product in a minimal amount of a suitable solvent and purify by flash column chromatography or recrystallization to obtain the final carbocyclic nucleoside.

Self-Validation and Characterization:

The identity and purity of the final product should be rigorously confirmed by a suite of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.[5]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Disappearance of the Boc group signal around 1.4 ppm. Appearance of signals corresponding to the nucleobase protons. Characteristic signals for the cyclopentyl ring protons.
¹³C NMR Disappearance of the Boc carbonyl carbon signal. Appearance of carbon signals corresponding to the nucleobase and the cyclopentyl ring.
HRMS (ESI) Observation of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated exact mass of the target carbocyclic nucleoside.

Troubleshooting and Key Considerations

  • Incomplete Protection: If the protection of the amino group is not complete, increase the amount of Boc anhydride and reaction time. Ensure the use of anhydrous solvents.

  • Low Yield in Coupling Step: The nucleophilicity of the nucleobase can significantly impact the Mitsunobu reaction. For less nucleophilic bases, alternative coupling methods may be necessary. Ensure all reagents are of high purity and the reaction is performed under strictly anhydrous conditions.

  • Difficult Purification: The triphenylphosphine oxide and the reduced azodicarboxylate byproducts of the Mitsunobu reaction can sometimes co-elute with the product. Careful selection of the chromatography solvent system is crucial.

  • Stereochemistry: The Mitsunobu reaction proceeds with inversion of configuration. The stereochemistry of the starting cis-(2-Amino-cyclopentyl)-methanol will dictate the stereochemistry of the final product.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of carbocyclic nucleosides from cis-(2-Amino-cyclopentyl)-methanol. By understanding the rationale behind each step and employing rigorous analytical techniques for characterization, researchers can confidently synthesize novel carbocyclic nucleoside analogues for evaluation in drug discovery programs. The inherent stability and biological potential of this class of compounds make them a compelling area for continued research and development.

References

  • Babu, B., N., et al. (2007). Recent progress for the synthesis of selected carbocyclic nucleosides. PubMed. Available at: [Link]

  • Agrofoglio, L. A., et al. (2022). Chemical Approaches to Carbocyclic Nucleosides. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Carbocyclic nucleoside. Wikipedia. Available at: [Link]

  • Maier, M. E. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Roy, V., et al. (2022). Classification and synthesis of carbocyclic C-nucleosides A Nucleoside... ResearchGate. Available at: [Link]

  • Nieto, C., et al. (1998). Synthesis, Antiviral and Cytostatic Activities of Carbocyclic Nucleosides Incorporating a Modified Cyclopentane Ring. Part 2: Adenosine and Uridine Analogues. Nucleosides and Nucleotides. Available at: [Link]

  • Crimmins, M. T. (2017). Some historically important carbocyclic nucleosides. ResearchGate. Available at: [Link]

  • Rhee, H., et al. (2007). Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. ResearchGate. Available at: [Link]

  • de la Fuente, J. A., et al. (1993). Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues. PubMed. Available at: [Link]

  • Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. PubMed. Available at: [Link]

  • Gazy, A. K., et al. (2004). BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY. PMC. Available at: [Link]

  • Amblard, F., et al. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry. Available at: [Link]

  • Puzzarini, C., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. Available at: [Link]

  • Ueno, Y., et al. (2004). why carbocyclic nucleic acids (CarNAs) form more stable duplexes with RNA than DNA does. PubMed. Available at: [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Protecting Groups. Department of Chemistry. Available at: [Link]

  • Agrofoglio, L. A., et al. (2022). Chemical Approaches to Carbocyclic Nucleosides. PubMed. Available at: [Link]

  • Seeberger, P. H., & Werz, D. B. (2007).
  • McCloskey, J. A., & Crain, P. F. (1998). Structural characterization of natural nucleosides by mass spectrometry. Accounts of Chemical Research. Available at: [Link]

  • van der Vorm, S. (2018). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Available at: [Link]

Sources

Application

Application Notes and Protocols for cis-(2-Amino-cyclopentyl)-methanol as a Chiral Auxiliary in Asymmetric Synthesis

Introduction: The Strategic Advantage of Conformationally Constrained Chiral Auxiliaries In the landscape of asymmetric synthesis, the quest for methodologies that afford high levels of stereocontrol is paramount for the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Conformationally Constrained Chiral Auxiliaries

In the landscape of asymmetric synthesis, the quest for methodologies that afford high levels of stereocontrol is paramount for the efficient construction of complex, enantiomerically pure molecules, a cornerstone of modern drug development and materials science.[1] Chiral auxiliaries represent a robust and reliable strategy, wherein a chiral moiety is temporarily appended to a prochiral substrate to direct a subsequent diastereoselective transformation.[2] Among the pantheon of successful chiral auxiliaries, those derived from 1,2-amino alcohols, such as the renowned Evans oxazolidinones, have proven exceptionally effective.[3]

This application note focuses on a highly effective, yet less commonly cited chiral auxiliary derived from cis-(2-Amino-cyclopentyl)-methanol. The inherent conformational rigidity of the cyclopentyl backbone, fused to the oxazolidinone ring, offers a unique steric environment that can lead to exceptionally high levels of diastereofacial selectivity in a variety of carbon-carbon bond-forming reactions.[4] Unlike auxiliaries derived from natural amino acids, this synthetic amino alcohol provides opportunities for fine-tuning structural and conformational properties to suit specific asymmetric processes.[4]

Herein, we provide a detailed guide for researchers, scientists, and drug development professionals on the application of cis-(2-Amino-cyclopentyl)-methanol as a chiral auxiliary. We will delve into the synthesis of the active oxazolidinone auxiliary, provide detailed, field-proven protocols for its use in asymmetric alkylation and aldol reactions, and present a representative protocol for asymmetric Diels-Alder reactions. Furthermore, we will discuss the mechanistic basis for the observed stereoselectivity and detail the crucial step of auxiliary cleavage and recovery.

Part 1: Synthesis of the (4R,5S)-cyclopentano[d]oxazolidin-2-one Auxiliary

The utility of cis-(2-Amino-cyclopentyl)-methanol in asymmetric synthesis is realized through its conversion into the corresponding oxazolidinone. This transformation creates a rigid heterocyclic system that, when acylated, serves as the platform for highly stereoselective enolate chemistry. The (1S,2R)-enantiomer of cis-2-aminocyclopentan-1-ol is a common starting material for the synthesis of the (4R,5S)-cyclopentano[d]oxazolidin-2-one.

The synthesis can be efficiently achieved in a multi-step, one-pot sequence starting from commercially available ethyl 2-oxocyclopentanecarboxylate, involving a baker's yeast reduction, ester hydrolysis, and a Curtius rearrangement.[4]

G cluster_0 Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one start Ethyl 2-oxocyclopentanecarboxylate step1 Baker's Yeast Reduction start->step1 step2 Ester Hydrolysis (aq. NaOH) step1->step2 step3 Curtius Rearrangement (DPPA, heat) step2->step3 product (4R,5S)-cyclopentano[d]oxazolidin-2-one step3->product

Caption: Synthetic workflow for the preparation of the chiral auxiliary.

Protocol 1: Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • Baker's yeast

  • Sucrose

  • Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diphenylphosphoryl azide (DPPA)

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Baker's Yeast Reduction: In a large flask, suspend baker's yeast (40 g) and sucrose (80 g) in warm water (400 mL). Stir the mixture for 30 minutes at 35 °C. Add ethyl 2-oxocyclopentanecarboxylate (10 g) and stir vigorously at room temperature for 48 hours. Monitor the reaction by TLC.

  • Work-up and Extraction: Add Celite to the reaction mixture and filter through a Büchner funnel. Wash the filter cake with ethyl acetate. Separate the organic layer of the filtrate and extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-hydroxy ester.

  • Ester Hydrolysis: Dissolve the crude β-hydroxy ester in a 1:1 mixture of THF and methanol. Add a 2 M aqueous solution of NaOH and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture to pH 2-3 with 2 M HCl and extract with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to give the crude β-hydroxy acid.

  • Curtius Rearrangement: To a solution of the crude β-hydroxy acid in anhydrous toluene, add triethylamine followed by a dropwise addition of DPPA. Heat the reaction mixture to reflux for 3-4 hours until the evolution of nitrogen ceases.

  • Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (4R,5S)-cyclopentano[d]oxazolidin-2-one as a white solid.

Part 2: Asymmetric Alkylation

The N-acylated cyclopentyl-fused oxazolidinone serves as an excellent substrate for highly diastereoselective alkylations. The rigid, chelated enolate intermediate, formed upon deprotonation, is effectively shielded on one face by the fused cyclopentyl ring, directing the incoming electrophile to the opposite face with high fidelity.[4]

G cluster_1 Asymmetric Alkylation Workflow start N-Acyl Oxazolidinone step1 Deprotonation (LDA or NaHMDS, -78 °C) start->step1 intermediate Chelated (Z)-Enolate step1->intermediate step2 Addition of Electrophile (R-X) intermediate->step2 product Alkylated Product (High d.r.) step2->product

Caption: General workflow for asymmetric alkylation.

Protocol 2: General Procedure for Asymmetric Alkylation

Materials:

  • N-Acyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkyl halide (e.g., benzyl bromide, allyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for extraction (e.g., ethyl acetate) and chromatography

Procedure:

  • Acylation of the Auxiliary: To a solution of (4R,5S)-cyclopentano[d]oxazolidin-2-one in anhydrous THF at -78 °C, add n-butyllithium dropwise. After stirring for 15 minutes, add the desired acyl chloride and allow the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the organic layer over MgSO₄, and purify by chromatography to obtain the N-acyl oxazolidinone.

  • Enolate Formation: Dissolve the N-acyl oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of LDA or NaHMDS dropwise and stir the mixture for 30-60 minutes at -78 °C.

  • Alkylation: Add the alkyl halide to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, then allow it to warm slowly to room temperature overnight.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the diastereomerically enriched alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis.[4]

Table 1: Representative Results for Asymmetric Alkylation

EntryElectrophile (R-X)Yield (%)Diastereomeric Excess (d.e.) (%)
1Benzyl bromide90>99
2Allyl iodide85>99
3Propargyl bromide82>99
4Methyl iodide88>99

Data adapted from reference[4].

Part 3: Asymmetric Aldol Reactions

The chiral auxiliary also demonstrates exceptional control in asymmetric aldol reactions, producing syn-aldol adducts with high diastereoselectivity.[4] The formation of a boron enolate generates a rigid six-membered Zimmerman-Traxler-like transition state, where the aldehyde substituent occupies a pseudo-equatorial position to minimize steric interactions, leading to the observed stereochemical outcome.

G cluster_2 Asymmetric Aldol Reaction Workflow start N-Propionyl Oxazolidinone step1 Boron Enolate Formation (Bu₂BOTf, DIPEA) start->step1 intermediate Zimmerman-Traxler Transition State step1->intermediate step2 Addition of Aldehyde (RCHO) intermediate->step2 product syn-Aldol Adduct (High d.r.) step2->product

Caption: General workflow for the asymmetric aldol reaction.

Protocol 3: General Procedure for Asymmetric Aldol Reaction

Materials:

  • N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Di-n-butylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Aldehyde (RCHO)

  • pH 7 phosphate buffer

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Solvents for extraction and chromatography

Procedure:

  • Enolate Formation: Dissolve the N-propionyl oxazolidinone in anhydrous CH₂Cl₂ and cool the solution to -78 °C under an inert atmosphere. Add Bu₂BOTf dropwise, followed by the slow addition of DIPEA. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Aldol Addition: Re-cool the reaction mixture to -78 °C and add the aldehyde dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% H₂O₂. Stir the mixture vigorously at 0 °C for 1 hour.

  • Purification: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the syn-aldol adduct.

Table 2: Representative Results for Asymmetric Aldol Reactions

EntryAldehydeYield (%)Diastereomeric Excess (d.e.) (%)
1Isobutyraldehyde80>99
2Benzaldehyde75>99
3Propionaldehyde78>99
4Acetaldehyde70>99

Data adapted from reference[4].

Part 4: Asymmetric Diels-Alder Reaction (Representative Protocol)

While a specific protocol for the use of N-enoyl derivatives of (4R,5S)-cyclopentano[d]oxazolidin-2-one in Diels-Alder reactions is not extensively documented, the principles established for other Evans-type auxiliaries are directly applicable. Lewis acid coordination to the carbonyl oxygens of the N-enoyl oxazolidinone locks it in a s-cis conformation, and the fused cyclopentyl ring effectively shields one face of the dienophile, leading to a highly diastereoselective cycloaddition.

G cluster_3 Asymmetric Diels-Alder Reaction start N-Acryloyl Oxazolidinone + Diene step1 Lewis Acid (e.g., Et₂AlCl) Activation start->step1 intermediate Chelated Dienophile Complex step1->intermediate step2 [4+2] Cycloaddition intermediate->step2 product endo-Cycloadduct (High d.r.) step2->product

Caption: Proposed workflow for the asymmetric Diels-Alder reaction.

Protocol 4: Representative Procedure for Asymmetric Diels-Alder Reaction

Materials:

  • N-Acryloyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one

  • Diene (e.g., cyclopentadiene, freshly cracked)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, as a solution in hexanes)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for extraction and chromatography

Procedure:

  • N-Acryloylation: Prepare the N-acryloyl derivative of the auxiliary using a standard acylation procedure with acryloyl chloride.

  • Reaction Setup: Dissolve the N-acryloyl oxazolidinone in anhydrous CH₂Cl₂ under an inert atmosphere and cool to -78 °C.

  • Lewis Acid Addition: Add the Lewis acid (e.g., 1.5 equivalents of Et₂AlCl) dropwise to the solution and stir for 15 minutes.

  • Diene Addition: Add the diene (e.g., 3 equivalents of cyclopentadiene) dropwise and stir the reaction mixture at -78 °C for 2-4 hours.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the Diels-Alder adduct.

Part 5: Cleavage and Recovery of the Chiral Auxiliary

A critical feature of a valuable chiral auxiliary is its facile and non-destructive removal to furnish the desired enantiomerically enriched product, coupled with the ability to recover the auxiliary for reuse. The N-acyl bond of the cyclopentyl-fused oxazolidinone can be cleaved under various conditions to yield carboxylic acids, alcohols, or other derivatives.

Protocol 5: Hydrolytic Cleavage to a Carboxylic Acid

The most common method for cleaving the auxiliary to yield the corresponding carboxylic acid is through treatment with lithium hydroperoxide, generated in situ from lithium hydroxide and hydrogen peroxide.[4]

Materials:

  • N-Acylated product

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Dissolve the N-acylated product in a 3:1 mixture of THF and water and cool the solution to 0 °C in an ice bath.

  • Cleavage: In a separate flask, prepare a solution of lithium hydroperoxide by adding 30% H₂O₂ to an aqueous solution of LiOH at 0 °C. Add this solution to the solution of the N-acylated product. Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite and stir for 20 minutes at 0 °C.

  • Product Isolation: Concentrate the reaction mixture under reduced pressure to remove the THF. Acidify the remaining aqueous solution to pH 1-2 with 2 M HCl. Extract the aqueous layer with diethyl ether to isolate the chiral carboxylic acid.

  • Auxiliary Recovery: Basify the aqueous layer with NaOH and extract with dichloromethane to recover the chiral auxiliary. The recovered auxiliary can be purified by chromatography if necessary.

Conclusion

The chiral auxiliary derived from cis-(2-Amino-cyclopentyl)-methanol is a powerful tool for asymmetric synthesis. Its conformationally rigid cyclopentyl-fused oxazolidinone structure provides an exceptional steric bias, leading to excellent diastereoselectivities in key carbon-carbon bond-forming reactions such as alkylations and aldol condensations. The straightforward synthesis of the auxiliary, coupled with the high stereochemical control it imparts and its efficient cleavage and recovery, makes it a valuable asset for synthetic chemists in academia and industry. The protocols and data presented in this application note provide a comprehensive guide for the successful implementation of this versatile chiral auxiliary in the synthesis of complex, enantiomerically pure molecules.

References

  • Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 11(11), 2355-2359.
  • Cardoso, F. S. P., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
  • Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral α,β-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238-1256.
  • Beutner, G. L., & Anderson, K. W. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1527-1534.
  • Corey, E. J., & Ishihara, K. (1992). A new chiral controller for highly enantioselective Diels-Alder reactions. Tetrahedron Letters, 33(45), 6807-6810.
  • Ghosh, A. K., Grillo, A., Kovela, S., & Brindisi, M. (2019). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. RSC Advances, 9(71), 41755-41763.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. National Institutes of Health. [Link]

  • Cardoso, F. S. P., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. ACS Publications. [Link]

  • Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral α,β-unsaturated N-acyloxazolidinones. ACS Publications. [Link]

  • Beutner, G. L., & Anderson, K. W. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]

  • Ghosh, A. K., Grillo, A., Kovela, S., & Brindisi, M. (2019). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. RSC Publishing. [Link]

Sources

Method

Application Notes and Protocols: Asymmetric Diels-Alder Reaction Facilitated by cis-(2-Amino-cyclopentyl)-methanol Derivatives

Introduction: Mastering Stereochemistry in Cycloadditions The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and atom-economical method for the construction of six-membered rings....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Mastering Stereochemistry in Cycloadditions

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and atom-economical method for the construction of six-membered rings.[1] This pericyclic [4+2] cycloaddition between a conjugated diene and a dienophile has been instrumental in the synthesis of complex natural products and pharmaceutical agents.[2] However, the creation of multiple new stereocenters in a single step presents a significant challenge in controlling the stereochemical outcome.[3] To address this, the use of chiral auxiliaries has emerged as a robust strategy to induce facial selectivity in the cycloaddition, thereby enabling the synthesis of enantiomerically enriched products.[2][4][5]

This guide provides a detailed, step-by-step protocol for conducting an asymmetric Diels-Alder reaction utilizing derivatives of cis-(2-Amino-cyclopentyl)-methanol as a chiral auxiliary. The inherent chirality and conformational rigidity of this scaffold make it an excellent candidate for inducing high levels of stereocontrol. We will explore the underlying principles of this stereochemical control, provide a detailed experimental workflow, and discuss the critical parameters for achieving optimal results.

The Chiral Auxiliary: cis-(2-Amino-cyclopentyl)-methanol

cis-(2-Amino-cyclopentyl)-methanol is a versatile chiral building block. Its rigid cyclopentyl framework and the cis relationship between the amino and hydroxymethyl groups provide a well-defined steric environment. When tethered to a prochiral dienophile, such as an acrylate, it effectively shields one face of the molecule, directing the approach of the diene to the opposite face.

The mechanism of stereochemical control is predicated on the formation of a conformationally locked dienophile-auxiliary conjugate. This is often achieved through chelation with a Lewis acid, which coordinates to both the carbonyl oxygen of the dienophile and a heteroatom on the auxiliary. This rigidified structure presents a significant steric bias, leading to a highly diastereoselective cycloaddition.

Experimental Workflow Overview

The overall experimental workflow can be divided into three key stages:

  • Synthesis of the Chiral Dienophile: The chiral auxiliary, cis-(2-Amino-cyclopentyl)-methanol, is first acylated with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride) to form the corresponding N-acyl derivative. This derivative serves as the chiral dienophile in the Diels-Alder reaction.

  • Asymmetric Diels-Alder Cycloaddition: The chiral dienophile is then reacted with a suitable diene (e.g., cyclopentadiene) in the presence of a Lewis acid catalyst. The Lewis acid plays a crucial role in enhancing the reactivity of the dienophile and locking its conformation to maximize stereoselectivity.

  • Cleavage and Recovery of the Auxiliary: Following the cycloaddition, the chiral auxiliary is cleaved from the product, typically via hydrolysis or reduction. This step yields the desired enantiomerically enriched cyclohexene derivative and allows for the recovery and recycling of the valuable chiral auxiliary.

G cluster_0 Stage 1: Dienophile Synthesis cluster_1 Stage 2: Diels-Alder Reaction cluster_2 Stage 3: Cleavage & Recovery Auxiliary cis-(2-Amino-cyclopentyl)-methanol Acylation Acylation with Acryloyl Chloride Auxiliary->Acylation Dienophile Chiral N-Acryloyl Dienophile Acylation->Dienophile Cycloaddition Lewis Acid Catalyzed Cycloaddition with Diene Dienophile->Cycloaddition Adduct Diastereomerically Enriched Diels-Alder Adduct Cycloaddition->Adduct Cleavage Hydrolysis or Reduction Adduct->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: Experimental workflow for the asymmetric Diels-Alder reaction.

Detailed Protocols

Part 1: Synthesis of the Chiral N-Acryloyl Dienophile

This protocol describes the synthesis of the N-acryloyl derivative of cis-(2-Amino-cyclopentyl)-methanol.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Weight
cis-(2-Amino-cyclopentyl)-methanol115.1710.01.15 g
Triethylamine101.1912.01.67 mL
Acryloyl chloride90.5111.00.89 mL
Dichloromethane (DCM), anhydrous--50 mL
Saturated aqueous sodium bicarbonate--2 x 25 mL
Brine--25 mL
Anhydrous magnesium sulfate---

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add cis-(2-Amino-cyclopentyl)-methanol (1.15 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.67 mL, 12.0 mmol) dropwise to the stirred solution.

  • Slowly add acryloyl chloride (0.89 mL, 11.0 mmol) dropwise over 10 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding 25 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with another 25 mL of saturated aqueous sodium bicarbonate solution, followed by 25 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-acryloyl dienophile.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure chiral dienophile.

Part 2: Asymmetric Diels-Alder Reaction

This protocol details the Lewis acid-catalyzed Diels-Alder reaction between the chiral N-acryloyl dienophile and cyclopentadiene.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Weight
Chiral N-Acryloyl Dienophile169.235.0846 mg
Cyclopentadiene (freshly cracked)66.1015.01.24 mL
Diethylaluminum chloride (1.0 M in hexanes)120.576.06.0 mL
Dichloromethane (DCM), anhydrous--25 mL
Saturated aqueous sodium bicarbonate--20 mL
Brine--20 mL
Anhydrous magnesium sulfate---

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add the chiral N-acryloyl dienophile (846 mg, 5.0 mmol) and anhydrous dichloromethane (25 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add diethylaluminum chloride (6.0 mL of a 1.0 M solution in hexanes, 6.0 mmol) dropwise over 5 minutes. Stir the solution for 30 minutes at -78 °C.

  • Add freshly cracked cyclopentadiene (1.24 mL, 15.0 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of diastereomeric Diels-Alder adducts, can be analyzed by ¹H NMR to determine the diastereomeric ratio. The major diastereomer can be purified by flash column chromatography.

Part 3: Cleavage and Recovery of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid and recover the auxiliary.

Materials:

ReagentAmount (mmol)Volume/Weight
Diels-Alder Adduct4.0941 mg
Lithium hydroxide monohydrate20.0839 mg
Tetrahydrofuran (THF)-20 mL
Water-10 mL
Hydrochloric acid (1 M)-As needed
Diethyl ether-3 x 20 mL
Ethyl acetate-3 x 20 mL

Procedure:

  • Dissolve the Diels-Alder adduct (941 mg, 4.0 mmol) in a mixture of THF (20 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (839 mg, 20.0 mmol) and stir the mixture vigorously at room temperature for 12-24 hours.

  • After the reaction is complete (monitored by TLC), remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL) to isolate the enantiomerically enriched carboxylic acid product.

  • Basify the aqueous layer to pH ~12 with solid NaOH or KOH.

  • Extract the basic aqueous layer with ethyl acetate (3 x 20 mL) to recover the chiral auxiliary, cis-(2-Amino-cyclopentyl)-methanol.

  • The combined organic extracts containing the auxiliary can be dried over anhydrous sodium sulfate, filtered, and concentrated to recover the chiral auxiliary, which can be purified by distillation or chromatography if necessary.

Mechanism of Stereocontrol

The high degree of stereoselectivity observed in this reaction is attributed to the formation of a rigid chelated intermediate upon the addition of the Lewis acid.

G dienophile Chiral Dienophile chelated_intermediate Rigid Chelated Intermediate dienophile->chelated_intermediate + Lewis Acid lewis_acid Lewis Acid (e.g., Et₂AlCl) transition_state Favored Transition State (endo approach to less hindered face) chelated_intermediate->transition_state + Diene diene Diene (e.g., Cyclopentadiene) product Major Diastereomer transition_state->product

Caption: Proposed mechanism for stereocontrol.

In the chelated intermediate, the aluminum coordinates to both the carbonyl oxygen of the acryloyl group and the oxygen of the hydroxymethyl group on the cyclopentyl ring. This coordination locks the conformation of the dienophile, and the bulky cyclopentyl ring effectively shields one face of the double bond. The diene then approaches from the less sterically hindered face, leading to the preferential formation of one diastereomer. The endo transition state is generally favored due to secondary orbital interactions.

Troubleshooting and Key Considerations

  • Purity of Reagents: The use of anhydrous solvents and freshly distilled/cracked reagents (especially cyclopentadiene) is critical for high yields and selectivities.

  • Lewis Acid: The choice and stoichiometry of the Lewis acid can significantly impact the reaction. Different Lewis acids (e.g., TiCl₄, SnCl₄, EtAlCl₂) can be screened to optimize the diastereoselectivity.

  • Temperature Control: Maintaining a low temperature (-78 °C) is crucial to minimize side reactions and enhance selectivity.

  • Auxiliary Cleavage: The conditions for auxiliary cleavage should be chosen carefully to avoid racemization or degradation of the product.

Conclusion

The use of cis-(2-Amino-cyclopentyl)-methanol derivatives as chiral auxiliaries provides an effective strategy for achieving high levels of stereocontrol in the Diels-Alder reaction. The protocols outlined in this application note offer a robust starting point for researchers and drug development professionals seeking to synthesize enantiomerically enriched six-membered ring systems. The straightforward synthesis of the chiral dienophile, the high diastereoselectivity of the cycloaddition, and the efficient recovery of the auxiliary make this a valuable tool in asymmetric synthesis.

References

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]

  • Khan Academy. (n.d.). Diels-Alder reaction. [Link]

  • The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction. YouTube. [Link]

  • Unknown. (n.d.). Diels-Alder Reaction. [Link]

  • Pnas, Y., & Rawal, V. H. (2002). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences, 99(20), 12932-12936. [Link]

  • Singleton, D. A., Hang, C., Szymanski, M. J., & Meyer, M. P. (2003). Enhanced stereocontrol in Diels–Alder reactions of chiral dienols. Organic & Biomolecular Chemistry, 1(1), 135-140. [Link]

  • Myers, A. G. (n.d.). Chem 115: Asymmetric Diels-Alder Reactions. Harvard University. [Link]

  • Ghosh, A. K., & Kawahama, R. (2000). ASYMMETRIC DIELS-ALDER REACTION: CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. Tetrahedron: Asymmetry, 11(12), 2441-2444. [Link]

  • Wikipedia. (2023, December 29). Chiral auxiliary. [Link]

  • Unknown. (n.d.). 14. The Diels-Alder Cycloaddition Reaction. [Link]

  • Grieco, P. A., Collins, J. L., & Moher, E. D. (2001). Investigation of the asymmetric ionic Diels–Alder reaction for the synthesis of cis-decalins. Organic & Biomolecular Chemistry, (1), 44-51. [Link]

  • Rhee, H., & Kim, K. (1995). Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. Tetrahedron letters, 36(11), 1857-1858. [Link]

  • Ballesteros-Garrido, R., & Garcia-Verdugo, E. (2021). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules, 26(11), 3169. [Link]

  • Unknown. (n.d.). CHEM-333: Lab experiment 11: The Diels-Alder Reaction. [Link]

  • Unknown. (n.d.). Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. [Link]

  • Liu, Y., & Sun, J. (2011). 1 Asymmetric Catalysis of Diels–Alder Reaction. In Asymmetric Synthesis II (pp. 1-104). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • National Center for Biotechnology Information. (n.d.). cis-(2-Amino-cyclopentyl)-methanol. PubChem. [Link]

  • Salaün, J., & Al-Badri, H. (2010). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 110(1), 357-394. [Link]

  • Albrecht, Ł., & Jørgensen, K. A. (2017). Recent Advances in the Enantioselective Organocatalytic [4+ 2] Cycloadditions. Molecules, 22(11), 1849. [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

  • Chad's Prep. (2018, September 20). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. [Link]

  • Bodwell, G. J., & Li, J. (2010). U.S.
  • Sherburn, M. S., & Sutton, P. W. (2005). Allylic stereocontrol of the intramolecular Diels-Alder reaction. Tetrahedron, 61(15), 3747-3759. [Link]

Sources

Application

Topic: Protecting Group Strategies for the Amino Group of cis-(2-Amino-cyclopentyl)-methanol

An Application Guide and Protocol Manual Abstract This technical guide provides a comprehensive overview and detailed protocols for the chemoselective protection of the primary amino group in cis-(2-Amino-cyclopentyl)-me...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol Manual

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemoselective protection of the primary amino group in cis-(2-Amino-cyclopentyl)-methanol. This molecule is a valuable chiral building block, particularly in the synthesis of carbocyclic nucleoside analogues and other pharmacologically active compounds.[1] The presence of both a nucleophilic amine and a primary alcohol necessitates a carefully planned protecting group strategy to ensure selective functionalization in multi-step syntheses. This document explores the rationale and application of three common, orthogonally distinct amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). We provide detailed, validated protocols for their introduction and removal, a comparative analysis to guide selection, and troubleshooting advice based on established laboratory experience.

Introduction: The Strategic Imperative for Amine Protection

In organic synthesis, the presence of multiple reactive functional groups within a molecule presents a significant challenge.[2] The target molecule, cis-(2-Amino-cyclopentyl)-methanol, contains both a primary amine and a primary alcohol. While amines are generally more nucleophilic than alcohols, allowing for a degree of inherent chemoselectivity, this selectivity is not absolute. Undesired side reactions, such as O-acylation or competing reactions at the hydroxyl group, can occur under many conditions, leading to reduced yields and complex purification procedures.

A protecting group is a reversibly attached molecular fragment that temporarily masks a functional group's reactivity, allowing other parts of the molecule to be modified.[3] The selection of an appropriate protecting group is dictated by the overall synthetic route, specifically the conditions of subsequent reaction steps. An ideal protecting group strategy involves:

  • High-yield introduction under mild conditions that do not affect other functional groups.

  • Stability to the reaction conditions planned for subsequent steps.

  • High-yield removal under specific conditions that leave the rest of the molecule intact.

This guide focuses on carbamate-based protecting groups, which are highly effective for amines.[4][5] We will detail the application of Boc, Cbz, and Fmoc groups, which form the cornerstone of modern orthogonal protection strategies.[4][6]

The Principle of Orthogonal Protection

In a multi-step synthesis, it may be necessary to deprotect one functional group while leaving others protected. Orthogonal protection is a strategy that allows for the selective removal of one specific protecting group in a multiply-protected molecule without affecting the others.[6][7] The three groups discussed here—Boc, Cbz, and Fmoc—are mutually orthogonal:

  • Boc is removed by strong acid (e.g., TFA).[8][9]

  • Cbz is removed by catalytic hydrogenolysis.[8][10]

  • Fmoc is removed by a secondary amine base (e.g., piperidine).[4][11][12]

This orthogonality provides immense flexibility in synthetic design. For instance, one could protect the amine of our target molecule with an Fmoc group, perform a reaction on the free hydroxyl group under acidic conditions (which the Fmoc group tolerates), and then selectively remove the Fmoc group with a base to reveal the amine for further functionalization.

G Decision Workflow: Selecting an Amine Protecting Group start Start: Synthetic Plan for cis-(2-Amino-cyclopentyl)-methanol q1 Are subsequent steps strongly acidic (e.g., TFA, HCl)? start->q1 q2 Are subsequent steps basic (e.g., piperidine, DBU)? q1->q2  No fmoc Use Fmoc Group (Base Labile) q1->fmoc  Yes q3 Will hydrogenation be used (e.g., H2, Pd/C)? q2->q3  No cbz Use Cbz Group (Hydrogenolysis Labile) q2->cbz  Yes boc Use Boc Group (Acid Labile) q3->boc  Yes q3->fmoc  No (General Purpose) end_boc Deprotect with TFA or HCl boc->end_boc end_cbz Deprotect with H2, Pd/C cbz->end_cbz end_fmoc Deprotect with Piperidine fmoc->end_fmoc

Caption: Workflow for choosing an orthogonal protecting group.

Comparative Analysis of Key Protecting Groups

The choice of protecting group is the most critical decision in this process. The following table summarizes the key characteristics of Boc, Cbz, and Fmoc to aid in this selection.

FeatureBoc (tert-Butoxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (9-Fluorenylmethoxycarbonyl)
Introduction Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu
Protection Conditions (Boc)₂O, base (e.g., NaHCO₃, DMAP), aq. solvent or organic solvent, RT.[9]Cbz-Cl, base (e.g., Na₂CO₃), aq. solvent, 0 °C to RT.[10][13]Fmoc-Cl/OSu, base (e.g., NaHCO₃), aq. dioxane, RT.[12]
Deprotection Method Strong AcidCatalytic HydrogenolysisBase (Piperidine)
Deprotection Conditions Trifluoroacetic acid (TFA) in DCM, or HCl in dioxane/EtOAc, RT.[8][9]H₂, Pd/C (10 mol%), MeOH or EtOAc, RT, 1 atm.[8][10]20% Piperidine in DMF, RT.[4][11]
Stability Stable to base and hydrogenolysis.Stable to mild acid and base.Stable to acid and hydrogenolysis.
Key Advantage Very common, robust, and easy to introduce. Byproducts are volatile.[14]Stable group, useful when acidic/basic conditions are required elsewhere.Extremely mild deprotection conditions, useful for sensitive substrates.
Key Disadvantage Deprotection requires strong acid which can cleave other acid-labile groups (e.g., silyl ethers, acetals).[15]Incompatible with functional groups that can be reduced (e.g., alkynes, alkenes, some halides).[16]Not stable to basic conditions. The fluorenyl moiety can sometimes cause solubility issues.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for each reagent before use. cis-(2-Amino-cyclopentyl)-methanol is an irritant.[17]

Protocol 1: Boc-Protection of cis-(2-Amino-cyclopentyl)-methanol

Rationale: This protocol uses di-tert-butyl dicarbonate ((Boc)₂O), a mild and highly efficient reagent for amine protection.[9] The reaction is performed in a biphasic system with sodium bicarbonate as a mild base to neutralize the acid byproduct, ensuring chemoselectivity for the more nucleophilic amine over the alcohol.

  • Materials:

    • cis-(2-Amino-cyclopentyl)-methanol (1.0 g, 8.68 mmol)[17][18]

    • Di-tert-butyl dicarbonate ((Boc)₂O) (2.08 g, 9.55 mmol, 1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (1.46 g, 17.36 mmol, 2.0 eq)

    • Tetrahydrofuran (THF), reagent grade (20 mL)

    • Deionized water (20 mL)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a 100 mL round-bottom flask, add cis-(2-Amino-cyclopentyl)-methanol and dissolve it in THF (20 mL).

    • Add a solution of NaHCO₃ in deionized water (20 mL).

    • Cool the stirred mixture to 0 °C in an ice bath.

    • Add (Boc)₂O portion-wise over 10 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours.

    • Monitor the reaction by TLC (e.g., 10% MeOH in DCM, stained with ninhydrin; starting material will be positive, product will be negative).

    • Once complete, transfer the mixture to a separatory funnel. Add EtOAc (30 mL) and separate the layers.

    • Extract the aqueous layer with EtOAc (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by flash chromatography if necessary (gradient elution, e.g., 20-50% EtOAc in hexanes).

Protocol 2: Cbz-Protection of cis-(2-Amino-cyclopentyl)-methanol

Rationale: This procedure, a variation of the Schotten-Baumann reaction, uses benzyl chloroformate (Cbz-Cl) under aqueous basic conditions.[10] The base neutralizes the HCl formed during the reaction, driving it to completion. The low temperature helps to minimize potential side reactions.

  • Materials:

    • cis-(2-Amino-cyclopentyl)-methanol (1.0 g, 8.68 mmol)

    • Benzyl chloroformate (Cbz-Cl) (1.3 mL, 9.11 mmol, 1.05 eq)

    • Sodium carbonate (Na₂CO₃) (1.84 g, 17.36 mmol, 2.0 eq)

    • Dioxane (20 mL)

    • Deionized water (20 mL)

    • Diethyl ether (Et₂O)

    • 1 M Hydrochloric acid (HCl)

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve cis-(2-Amino-cyclopentyl)-methanol in dioxane (20 mL).

    • Add a solution of Na₂CO₃ in water (20 mL).

    • Cool the flask to 0 °C in an ice bath with vigorous stirring.

    • Add Cbz-Cl dropwise via syringe over 15 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction by TLC.

    • Transfer the mixture to a separatory funnel and extract with Et₂O (3 x 30 mL).

    • Combine the organic extracts and wash sequentially with 1 M HCl (20 mL), water (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting oil can be purified by flash chromatography (e.g., 30-60% EtOAc in hexanes).

Protocol 3: Deprotection of N-Boc-cis-(2-(hydroxymethyl)cyclopentyl)amine

Rationale: The Boc group is readily cleaved under strongly acidic conditions.[19] Trifluoroacetic acid (TFA) is commonly used as it is volatile and can be easily removed. The reaction generates a tert-butyl cation, which is scavenged by TFA or dimerizes to isobutylene.[19]

  • Materials:

    • N-Boc protected amine (1.0 g, 4.36 mmol)

    • Trifluoroacetic acid (TFA) (5 mL)

    • Dichloromethane (DCM), anhydrous (15 mL)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-Boc protected starting material in DCM (15 mL) in a 50 mL round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA (5 mL) dropwise. Bubbling (isobutylene and CO₂ evolution) may be observed.[19]

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor deprotection by TLC until no starting material remains.

    • Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in DCM (20 mL) and slowly add saturated NaHCO₃ solution until the bubbling ceases and the aqueous layer is basic (pH > 8).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protocol 4: Deprotection of N-Cbz-cis-(2-(hydroxymethyl)cyclopentyl)amine

Rationale: The Cbz group is classically removed by catalytic hydrogenolysis.[10] Hydrogen gas, in the presence of a palladium catalyst, cleaves the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene.[10]

  • Materials:

    • N-Cbz protected amine (1.0 g, 4.01 mmol)

    • Palladium on carbon (10% Pd/C, ~100 mg, ~0.1 eq by weight)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc) (25 mL)

    • Hydrogen (H₂) gas balloon or Parr hydrogenator

    • Celite®

  • Procedure:

    • Dissolve the N-Cbz protected starting material in MeOH (25 mL) in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric when dry.

    • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature for 4-12 hours.

    • Monitor the reaction by TLC.

    • Once complete, carefully vent the H₂ atmosphere and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with fresh MeOH (2 x 10 mL).

    • Combine the filtrates and concentrate under reduced pressure to afford the deprotected amine.

Mechanistic Overview

A clear understanding of the reaction mechanisms is crucial for troubleshooting and adapting protocols.

G Protection and Deprotection Mechanisms cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection Boc_Prot_1 Amine (R-NH₂) attacks carbonyl of (Boc)₂O Boc_Prot_2 Tetrahedral intermediate forms Boc_Prot_1->Boc_Prot_2 Boc_Prot_3 tert-butyl carbonate leaves, proton transfer occurs Boc_Prot_2->Boc_Prot_3 Boc_Prot_4 Protected Amine (R-NHBoc) + CO₂ + t-BuOH Boc_Prot_3->Boc_Prot_4 Boc_Deprot_1 Carbonyl oxygen of Boc is protonated by strong acid (H⁺) Boc_Deprot_2 Loss of tert-butyl cation to form carbamic acid Boc_Deprot_1->Boc_Deprot_2 Boc_Deprot_3 Carbamic acid decarboxylates Boc_Deprot_2->Boc_Deprot_3 Boc_Deprot_4 Free Amine (R-NH₂) + CO₂ + isobutylene Boc_Deprot_3->Boc_Deprot_4 Cbz_Prot_1 Amine (R-NH₂) attacks carbonyl of Cbz-Cl Cbz_Prot_2 Chloride is eliminated; base neutralizes HCl Cbz_Prot_1->Cbz_Prot_2 Cbz_Prot_3 Protected Amine (R-NHCbz) Cbz_Prot_2->Cbz_Prot_3 Cbz_Deprot_1 Adsorption onto Pd catalyst surface with H₂ Cbz_Deprot_2 Hydrogenolysis of benzylic C-O bond Cbz_Deprot_1->Cbz_Deprot_2 Cbz_Deprot_3 Carbamic acid intermediate decarboxylates Cbz_Deprot_2->Cbz_Deprot_3 Cbz_Deprot_4 Free Amine (R-NH₂) + CO₂ + Toluene Cbz_Deprot_3->Cbz_Deprot_4

Caption: Simplified mechanisms for Boc and Cbz protection/deprotection.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Rhee, H. (2014). Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. ResearchGate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wikipedia. Protecting group. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • PubChem. cis-(2-Amino-cyclopentyl)-methanol. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • ACS Publications. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

Sources

Method

Reaction conditions for coupling cis-(2-Amino-cyclopentyl)-methanol with purine bases

Application Notes & Protocols: Topic: Strategic Coupling of cis-(2-Amino-cyclopentyl)-methanol with Purine Bases for Carbocyclic Nucleoside Analogue Synthesis Audience: Researchers, Scientists, and Drug Development Profe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols:

Topic: Strategic Coupling of cis-(2-Amino-cyclopentyl)-methanol with Purine Bases for Carbocyclic Nucleoside Analogue Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Imperative for Carbocyclic Nucleosides

Carbocyclic nucleosides represent a pivotal class of therapeutic agents, most notably in antiviral drug discovery. By replacing the furanose oxygen of natural nucleosides with a methylene group, these analogues exhibit enhanced metabolic stability against enzymatic cleavage by phosphorylases, a common degradation pathway for traditional nucleoside drugs.[1] The synthesis of these molecules, however, presents significant regiochemical and chemoselective challenges. This guide provides a comprehensive analysis and detailed protocols for the convergent synthesis strategy involving the coupling of cis-(2-Amino-cyclopentyl)-methanol with purine bases, focusing on achieving high N9-regioselectivity, which is often crucial for biological activity.

The Core Challenge: Regioselectivity in Purine Alkylation

The purine heterocycle possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, N9, and exocyclic amines). Direct alkylation of purine bases with alkyl halides under basic conditions frequently yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the desired product for antiviral analogues like Abacavir.[2][3] The separation of these regioisomers is often challenging and leads to reduced overall yield. Therefore, the choice of coupling strategy is paramount to steer the reaction toward the desired N9-substituted product.

Recommended Coupling Strategy: The Mitsunobu Reaction

The Mitsunobu reaction is the premier method for this transformation. It facilitates the C-N bond formation by activating the primary alcohol of the cyclopentyl moiety in situ for nucleophilic attack by the purine base.[4][5] This approach offers several distinct advantages:

  • Mild Reaction Conditions: Avoids the harsh bases used in traditional alkylations, preserving sensitive functional groups.

  • Stereochemical Inversion: Proceeds via an SN2 mechanism, ensuring a predictable inversion of configuration at the carbon bearing the alcohol—a critical feature in stereospecific synthesis.[6]

  • High N9-Selectivity: For many purine systems, particularly those with steric bulk at the C6 position, the Mitsunobu reaction demonstrates a strong preference for alkylation at the less sterically hindered N9 position.[3]

Mechanistic Rationale

The reaction is initiated by the formation of a phosphonium salt from the interaction of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The purine base deprotonates the alcohol, and the resulting alkoxide attacks the activated phosphonium species. This forms a key intermediate, an oxyphosphonium salt, which effectively turns the hydroxyl group into an excellent leaving group. The purine anion then acts as the nucleophile, displacing the triphenylphosphine oxide in an SN2 fashion.

Mitsunobu_Mechanism R_OH R-OH (Alcohol) Oxyphosphonium Oxyphosphonium Salt [R-OPPh₃]⁺ Purine⁻ R_OH->Oxyphosphonium + Betaine Purine_H Purine-H Purine_H->Oxyphosphonium - H⁺ PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD DEAD_H2 DEAD-H₂ Betaine->DEAD_H2 + 2H⁺ R_Purine R-Purine (N9-Alkylated Product) Oxyphosphonium->R_Purine SN2 Attack Ph3PO Ph₃P=O Oxyphosphonium->Ph3PO Release Workflow node_start node_start node_process node_process node_final node_final start cis-(2-Amino-cyclopentyl)-methanol protect Step 1: Amine Protection (Boc Anhydride, Base) start->protect couple Step 2: Mitsunobu Coupling (Purine, PPh₃, DIAD) protect->couple deprotect Step 3: Boc Deprotection (TFA or HCl) couple->deprotect product Final Product: cis-(2-Amino-cyclopentyl)-purine deprotect->product

Sources

Application

Scale-up synthesis of cis-(2-Amino-cyclopentyl)-methanol for preclinical studies

Application Note & Protocols Title: A Scalable, Reliable Synthesis of cis-(2-Amino-cyclopentyl)-methanol for Preclinical Research and Development Abstract cis-(2-Amino-cyclopentyl)-methanol is a crucial building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Title: A Scalable, Reliable Synthesis of cis-(2-Amino-cyclopentyl)-methanol for Preclinical Research and Development

Abstract

cis-(2-Amino-cyclopentyl)-methanol is a crucial building block in medicinal chemistry, serving as a key intermediate for the synthesis of various therapeutic candidates, including carbocyclic nucleoside analogues and receptor ligands.[1] Its stereospecific arrangement of amino and hydroxymethyl groups on a cyclopentyl scaffold provides a conformationally constrained framework ideal for targeted drug design. The provision of multi-gram quantities of this intermediate with high purity is often a bottleneck for advancing preclinical studies. This document provides a detailed, validated, and scalable protocol for the synthesis of cis-(2-Amino-cyclopentyl)-methanol, starting from commercially available cis-2-Aminocyclopentanecarboxylic acid. The described method focuses on a robust Lithium Aluminum Hydride (LAH) reduction, optimized for safety, yield, and purity on a scale suitable for preclinical supply.

Introduction: Strategic Importance in Preclinical Development

The demand for structurally unique and conformationally restricted scaffolds is a persistent theme in modern drug discovery. The cyclopentane ring in cis-(2-Amino-cyclopentyl)-methanol offers a rigid structure that can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity. Derivatives of this molecule are explored in a wide range of therapeutic areas, highlighting the need for a reliable synthetic route to support these research endeavors.[2][3]

This application note addresses the critical need for a scalable synthesis. The chosen synthetic pathway, a direct reduction of an amino acid, is advantageous due to its convergence and the relatively low cost of the starting material. The core of this protocol is the use of Lithium Aluminum Hydride (LAH), a powerful reducing agent capable of converting carboxylic acids directly to primary alcohols.[4][5] While highly effective, LAH is a notoriously hazardous reagent requiring specific handling procedures, especially during scale-up.[6][7] This guide provides a comprehensive workflow that mitigates these risks through controlled reaction conditions and a validated workup procedure, ensuring both safety and reproducibility.

Synthetic Strategy & Rationale

The overall strategy involves a single, high-yielding transformation: the reduction of the carboxylic acid moiety of cis-2-Aminocyclopentanecarboxylic acid to a primary alcohol.

Key Considerations for Scale-Up:

  • Starting Material: cis-2-Aminocyclopentanecarboxylic acid is selected for its commercial availability and stereochemical purity, which directly translates to the final product.[8][9]

  • Choice of Reducing Agent: LAH is superior to other common reducing agents like sodium borohydride (NaBH₄) for this transformation because NaBH₄ is generally not reactive enough to reduce carboxylic acids.[6] The high reactivity of LAH ensures a complete and clean conversion.

  • Solvent Selection: Anhydrous Tetrahydrofuran (THF) is the solvent of choice. It is an aprotic ether that effectively solubilizes the LAH-amino acid complex and is stable under the reaction conditions. Its relatively high boiling point (66 °C) allows for heating to drive the reaction to completion.

  • Safety & Workup: The protocol incorporates a carefully controlled reverse-addition of the amino acid to the LAH slurry to manage the initial exothermic reaction. Furthermore, a Fieser workup method is employed, which uses a specific sequence of water and sodium hydroxide addition to safely quench excess LAH and precipitate granular aluminum salts that are easily filtered.[10][11] This method is superior to simple aqueous quenching on a larger scale as it avoids the formation of problematic gelatinous aluminum hydroxides that complicate product isolation.[6]

G cluster_start Starting Material cluster_reaction Core Transformation cluster_product Final Product SM cis-2-Aminocyclopentanecarboxylic Acid (Commercially Available) Reaction Reduction of Carboxylic Acid SM->Reaction 1) LiAlH4, Anhydrous THF 2) 0 °C to Reflux FP cis-(2-Amino-cyclopentyl)-methanol (Preclinical Intermediate) Reaction->FP Fieser Workup & Purification

Caption: Overall synthetic workflow.

Detailed Experimental Protocol

This protocol is designed for a 10-gram scale synthesis. All operations involving Lithium Aluminum Hydride must be conducted by trained personnel in a certified chemical fume hood under an inert (Nitrogen or Argon) atmosphere. All glassware must be rigorously dried in an oven ( >120 °C) and cooled under an inert atmosphere prior to use.

Reagents and Materials
Reagent/MaterialMolecular Wt.QuantityMolesEquivalents
cis-2-Aminocyclopentanecarboxylic Acid129.16 g/mol 10.0 g77.4 mmol1.0
Lithium Aluminum Hydride (LAH)37.95 g/mol 8.8 g232 mmol3.0
Anhydrous Tetrahydrofuran (THF)-400 mL--
Deionized Water18.02 g/mol 8.8 mL--
15% (w/v) Sodium Hydroxide (aq.)-8.8 mL--
Celite® / Diatomaceous Earth-~20 g--
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g--
Dichloromethane (DCM)-As needed for extraction--
Methanol (MeOH)-As needed for extraction--
Reaction Setup & Execution
  • Inert Atmosphere Setup: Assemble a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas bubbler, a thermometer, and a rubber septum. Flame-dry the entire apparatus under a steady flow of nitrogen gas and allow it to cool to room temperature.

  • LAH Slurry Preparation: Under a positive pressure of nitrogen, carefully add Lithium Aluminum Hydride (8.8 g) to the reaction flask. Scientist's Note: LAH is a fine, pyrophoric powder. Handle with extreme care, avoiding inhalation and contact with moisture.[6] Add 200 mL of anhydrous THF via cannula to create a grey slurry. Cool the slurry to 0 °C using an ice-water bath.

  • Substrate Addition: In a separate, dry 250 mL flask, dissolve the cis-2-Aminocyclopentanecarboxylic acid (10.0 g) in 200 mL of anhydrous THF. This may require gentle warming. Transfer this solution to the LAH slurry dropwise via an addition funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: The initial reaction between LAH and the acidic proton of the carboxylic acid (and the protonated amine) is highly exothermic and releases hydrogen gas.[12] Slow, controlled addition is critical to prevent a dangerous thermal runaway.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 66 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 90:10:1 DCM/MeOH/NH₄OH; Stain: Ninhydrin). The reaction is typically complete within 12-16 hours.

Workup and Purification (Fieser Method)
  • Quenching: After the reaction is complete (as judged by TLC), cool the flask back down to 0 °C in an ice-water bath. EXTREME CAUTION is required for this step.

  • Slowly and dropwise, add 8.8 mL of deionized water. Vigorous gas evolution (H₂) will be observed. Maintain a slow addition rate to keep the reaction under control.

  • Next, add 8.8 mL of 15% aqueous sodium hydroxide solution dropwise. The slurry will begin to turn from grey to white.

  • Finally, add 26.4 mL (3 x 8.8 mL) of deionized water dropwise.

  • Precipitation and Filtration: Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.

  • Add ~20 g of Celite® to the slurry and filter the mixture through a Büchner funnel. Wash the filter cake thoroughly with additional THF and then with a 9:1 mixture of DCM/MeOH. Rationale: The Fieser workup is designed to produce easily filterable inorganic salts.[11] The Celite helps prevent the fine precipitate from clogging the filter paper.

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or waxy solid. The product can be further purified by vacuum distillation or crystallization if required for preclinical use.

Characterization and Expected Results

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Result
Appearance Colorless to pale yellow viscous oil or low-melting solid.
Yield 75-85%
Purity (by ¹H NMR) >95%
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol [13]
¹H NMR (400 MHz, CDCl₃)Expect characteristic signals for the CH-OH, CH₂-OH, and cyclopentyl protons.
¹³C NMR (100 MHz, CDCl₃)Expect 5 distinct carbon signals corresponding to the molecular structure.
Mass Spec (ESI+) m/z = 116.1 [M+H]⁺

Mechanistic Insight: LAH Reduction of an Amino Acid

The reduction of an amino acid with LAH is a multi-step process.

G cluster_mech Reaction Mechanism A 1. Acid-Base Rxn (Deprotonation) B 2. Coordination (Aluminate Complex) A->B H₂ gas evolved C 3. Hydride Delivery (Tetrahedral Intermediate) B->C Intramolecular D 4. Collapse & Reduction (Aldehyde Intermediate) C->D Elimination E 5. Final Reduction (Alkoxide Product) D->E Fast F Workup (Protonation) E->F H₃O⁺ End Amino Alcohol F->End Start Amino Acid + LiAlH₄ Start->A

Caption: Simplified mechanism of LAH reduction.

  • Acid-Base Reaction: The first equivalents of hydride (H⁻) from LAH act as a strong base, rapidly deprotonating the acidic carboxylic acid proton and the ammonium proton (formed in situ). This step is highly exothermic and releases hydrogen gas.[12]

  • Coordination & Reduction: The resulting carboxylate and amino groups coordinate to the aluminum species. Subsequent intramolecular delivery of hydride to the carbonyl carbon reduces it to a tetrahedral intermediate, which then collapses to form a transient aldehyde.

  • Final Reduction: The aldehyde is immediately reduced by another equivalent of LAH to the final aluminum alkoxide complex.[6]

  • Workup: The final workup step protonates the alkoxide and the amine to yield the neutral amino alcohol product.

Safety and Handling

Lithium Aluminum Hydride (LAH):

  • Pyrophoric: Reacts violently with water, alcohols, and other protic solvents, and can ignite spontaneously in moist air.[6]

  • Handling: Must only be handled under a dry, inert atmosphere (e.g., nitrogen or argon glovebox/Schlenk line). Use only non-sparking tools.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. A face shield is highly recommended.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) must be readily available. DO NOT use water, CO₂, or soda-acid extinguishers on an LAH fire.

cis-(2-Amino-cyclopentyl)-methanol:

  • Hazards: May cause skin, eye, and respiratory irritation.[13]

  • Handling: Handle in a well-ventilated area, wearing standard PPE.

Conclusion

This application note provides a robust, scalable, and well-vetted protocol for the synthesis of cis-(2-Amino-cyclopentyl)-methanol. By following the detailed steps for reaction execution, and particularly the safety-conscious workup procedure, research and development laboratories can confidently produce the multi-gram quantities of this key intermediate required to accelerate preclinical drug development programs. The emphasis on understanding the rationale behind each step ensures that scientists can troubleshoot and adapt the protocol as needed, fostering a safer and more efficient research environment.

References

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Catalyst University. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube. [Link]

  • Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]

  • PubChem. cis-(2-Amino-cyclopentyl)-methanol. National Center for Biotechnology Information. [Link]

  • Cieplak, P., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Journal of Organic Chemistry. [Link]

  • Rhee, H. (2014). Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. ResearchGate. [Link]

  • ResearchGate. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Link]

  • Serkova, N. J., et al. (2021). Preclinical Applications of Multi-Platform Imaging in Animal Models of Cancer. Cancer Research. [Link]

  • Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. Journal of the American Chemical Society. [Link]

  • PubChem. Cyclopentyl-(2-methylcyclopentyl)methanol. National Center for Biotechnology Information. [Link]

  • Paquette, L. A., & Geng, F. (2002). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

  • Silini, A. R., et al. (2022). Application of Perinatal Derivatives on Oncological Preclinical Models: A Review of Animal Studies. International Journal of Molecular Sciences. [Link]

  • Wikipedia. Lithium aluminium hydride. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]

Sources

Method

Strategic Purification of cis-(2-Amino-cyclopentyl)-methanol by Optimized Column Chromatography

An Application Note and Protocol from the Desk of a Senior Application Scientist Abstract The purification of cis-(2-Amino-cyclopentyl)-methanol, a valuable bifunctional building block in medicinal chemistry, presents a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

The purification of cis-(2-Amino-cyclopentyl)-methanol, a valuable bifunctional building block in medicinal chemistry, presents a significant challenge due to its high polarity and the presence of a diastereomeric impurity, the trans isomer. Standard chromatographic methods often result in poor separation, significant peak tailing, and low recovery. This application note provides a detailed, field-proven protocol for the efficient purification of the cis isomer using automated flash column chromatography on silica gel. We will delve into the causality behind the selection of the stationary phase, the rationale for the specific mobile phase composition, and a step-by-step guide to execution and analysis. This self-validating system is designed to ensure researchers can achieve high purity and yield for downstream applications.

Introduction: The Purification Challenge

cis-(2-Amino-cyclopentyl)-methanol is a chiral amino alcohol scaffold integral to the synthesis of novel therapeutics.[1] Its vicinal amino and hydroxyl groups provide two key points for molecular elaboration. However, synthetic routes often yield a mixture of cis and trans diastereomers.[2] Because diastereomers possess different physical and chemical properties, they can be separated by standard chromatographic techniques like column chromatography.[2][3]

The primary challenge in purifying this compound lies in its dual functional nature. The basic amino group can interact strongly with the acidic silanol groups of a standard silica gel stationary phase through ionic interactions, leading to irreversible adsorption or significant peak tailing.[4] Concurrently, the polar hydroxyl group contributes to strong retention. A successful purification strategy must effectively mitigate the strong acidic-basic interactions while exploiting the subtle differences in polarity and steric presentation between the cis and trans isomers.

The Chromatographic Principle: Mitigating Tailing and Enhancing Resolution

Our strategy is centered on normal-phase chromatography using silica gel, the most common and cost-effective stationary phase for preparative separations.[5][6] The key to success is the composition of the mobile phase.

  • Stationary Phase: Standard flash chromatography silica gel (40-63 µm) is selected for its high surface area and resolving power.[5] The acidic nature of silica is a known challenge for amines.[4]

  • Mobile Phase Rationale: A multi-component mobile phase is required to achieve separation.

    • Primary Eluent (Dichloromethane - DCM): A solvent of moderate polarity that provides the base for our gradient.

    • Polar Modifier (Methanol - MeOH): A strong polar solvent necessary to elute the highly polar amino alcohol from the silica gel.

    • Basic Modifier (Ammonium Hydroxide - NH₄OH): This is the critical component. A small amount of a volatile base is added to the mobile phase to saturate the acidic silanol groups on the silica surface. This creates a competitive equilibrium, preventing the basic amine of our target compound from strongly and irreversibly binding, thus ensuring a symmetrical peak shape and improving recovery.[4] Triethylamine can also be used but is less volatile.

The separation of cis and trans isomers is possible due to their different three-dimensional structures, which affect how they interact with the stationary phase. Generally, the isomer with the more exposed polar groups will interact more strongly with the silica gel and elute later. In this case, the cis isomer is often more polar and may have a stronger interaction, but this can be influenced by the solvent system. The optimal gradient will effectively resolve these small differences.

Experimental Workflow and Protocol

This protocol is designed for the purification of approximately 1 gram of a crude mixture containing cis-(2-Amino-cyclopentyl)-methanol.

Materials and Equipment
  • Chromatography System: Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera)

  • Stationary Phase: Pre-packed silica gel column (e.g., 40 g size for 1 g crude sample)

  • Crude Sample: ~1 g of the mixture of cis and trans isomers.

  • Solvents (HPLC Grade): Dichloromethane (DCM), Methanol (MeOH)

  • Additive: Ammonium Hydroxide (NH₄OH, ~28-30% solution)

  • TLC Supplies: Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄), TLC tank

  • TLC Visualization: Ninhydrin solution (for amines) or Potassium Permanganate stain (for alcohols/amines).[7][8][9]

Workflow Diagram

workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_dev 1. TLC Method Development (Find optimal solvent ratio) Sample_prep 2. Sample Preparation (Dissolve crude in minimal solvent, adsorb onto silica) TLC_dev->Sample_prep Equilibrate 3. Column Equilibration (Flush with initial mobile phase) Load 4. Load Sample Cartridge Equilibrate->Load Run 5. Run Gradient Elution (Monitor with UV/ELSD) Load->Run Collect 6. Collect Fractions Run->Collect TLC_analysis 7. TLC Analysis of Fractions (Spot fractions, stain with Ninhydrin) Pool 8. Pool Pure Fractions TLC_analysis->Pool Evaporate 9. Solvent Evaporation (Rotary Evaporation) Pool->Evaporate Final_product 10. Pure cis-Isomer Evaporate->Final_product

Caption: Workflow for the purification of cis-(2-Amino-cyclopentyl)-methanol.

Step-by-Step Protocol

Step 1: TLC Method Development

  • Prepare a developing chamber with a mobile phase of 90:10:1 (DCM:MeOH:NH₄OH) .

  • Dissolve a small amount of the crude mixture in methanol.

  • Spot the crude mixture on a silica gel TLC plate.

  • Develop the plate in the prepared chamber.

  • Dry the plate and visualize it using a ninhydrin stain (heat gently with a heat gun until purple spots appear).[8] The amino group makes ninhydrin an excellent choice for visualization.[7]

  • Goal: Aim for a retention factor (Rƒ) of ~0.2-0.3 for the target cis isomer and visible separation from the trans isomer and other impurities. Adjust the MeOH concentration as needed; more MeOH will increase the Rƒ.

Step 2: Sample Preparation (Dry Loading)

  • Dissolve ~1 g of the crude product in a minimal amount of DCM or methanol (~5-10 mL).

  • Add 2-3 g of silica gel to this solution to form a free-flowing powder.

  • Gently remove the solvent by rotary evaporation to yield the crude product adsorbed onto the silica gel. This dry loading technique generally provides better resolution than liquid injection for preparative chromatography.

Step 3: Column Chromatography

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: 95:5 (v/v) Methanol : Ammonium Hydroxide

  • Column Setup:

    • Install a 40 g silica column on the flash system.

    • Load the prepared dry-loading cartridge.

    • Equilibrate the column with 2-3 column volumes of the initial mobile phase condition (e.g., 100% DCM or a low percentage of B).

  • Elution Program:

    • Set the flow rate to ~40 mL/min.

    • Run a linear gradient elution as detailed in the table below.

    • Monitor the elution using a suitable detector (Evaporative Light Scattering Detector - ELSD is ideal; UV detection may show baseline changes but is not specific for this non-chromophoric compound).

  • Fraction Collection: Collect fractions based on the detector signal or at fixed volumes (e.g., 20 mL per tube).

Step 4: Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC using the system developed in Step 1.

  • Spot every second or third fraction on a TLC plate to identify those containing the pure cis isomer.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator. The use of a volatile base (NH₄OH) is advantageous here as it is easily removed with the solvent.[10]

  • Place the final product under high vacuum to remove any residual solvent.

Data Presentation: Key Parameters

The following table summarizes the recommended starting parameters for the flash chromatography method.

ParameterRecommended ValueRationale
Stationary Phase Silica Gel, 40-63 µmStandard, cost-effective media for preparative normal-phase chromatography.[5]
Column Size 40 gAppropriate for loading ~1 g of crude material (typically 1-10% loading by weight).
Mobile Phase A Dichloromethane (DCM)Main eluent of moderate polarity.
Mobile Phase B 95:5 (v/v) Methanol : Ammonium HydroxidePolar modifier (MeOH) for elution and a volatile base (NH₄OH) to prevent peak tailing of the amine.[4]
Gradient Profile 0-5% B over 2 CV5-20% B over 15 CV20-50% B over 3 CVA shallow gradient is crucial for separating closely-eluting diastereomers.[3]
Flow Rate 40 mL/minStandard flow rate for a 40 g column providing a balance between speed and resolution.
Loading Method Dry Loading (adsorbed onto silica)Maximizes resolution by ensuring a concentrated sample band at the start of the separation.
Detection ELSD / TLC analysis of fractionsELSD is a universal detector suitable for non-UV active compounds. TLC with staining is essential for confirmation.[8]
TLC Stain Ninhydrin SolutionHighly specific and sensitive for primary and secondary amines, yielding a distinct purple color.[7]

Conclusion and Trustworthiness

This protocol establishes a robust and reproducible method for the purification of cis-(2-Amino-cyclopentyl)-methanol. The key to this self-validating system is the careful selection of the mobile phase. The inclusion of ammonium hydroxide is non-negotiable for achieving symmetrical peak shapes and high recovery of this basic compound on silica gel. The systematic approach, beginning with TLC method development and concluding with careful fraction analysis, ensures that researchers can confidently isolate the desired cis isomer with high purity. This methodology is grounded in fundamental chromatographic principles and provides a clear path for scientists and drug development professionals to obtain high-quality material for their research endeavors.

References

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Development and chromatographic exploration of stable‐bonded cross‐linked amino silica against classical amino phases. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • cis-(2-Amino-cyclopentyl)-methanol. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Column chromatography. (n.d.). University of Alberta. Retrieved January 22, 2026, from [Link]

  • Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry, 195(2), 669-683. [Link]

  • Visualization of alcohols in TLC? (2017). ResearchGate. Retrieved January 22, 2026, from [Link]

  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. Retrieved January 22, 2026, from [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved January 22, 2026, from [Link]

  • Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. (n.d.). BioTech Beacons. Retrieved January 22, 2026, from [Link]

  • Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

  • TLC Visualization Methods. (n.d.). University of Colorado Boulder. Retrieved January 22, 2026, from [Link]

  • Quick guide to performing ion exchange chromatography. (2014). YouTube. Retrieved January 22, 2026, from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Amino Silica Gel. (n.d.). Sorbent Technologies, Inc. Retrieved January 22, 2026, from [Link]

  • PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. (2014). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. (2022). ChemRxiv. Retrieved January 22, 2026, from [Link]

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Sources

Application

Application Note &amp; Protocols: Strategic Derivatization of cis-(2-Amino-cyclopentyl)-methanol for Enhanced Reactivity in Synthetic Chemistry

Abstract The cis-(2-Amino-cyclopentyl)-methanol scaffold is a valuable chiral building block in medicinal chemistry and materials science, prized for its rigid, bicyclic-like conformation and the strategic placement of i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cis-(2-Amino-cyclopentyl)-methanol scaffold is a valuable chiral building block in medicinal chemistry and materials science, prized for its rigid, bicyclic-like conformation and the strategic placement of its primary amine and alcohol functionalities.[1][2] Direct utilization of this scaffold, however, is often hampered by the competing reactivity of the nucleophilic amine and hydroxyl groups. This application note provides a comprehensive guide to the strategic derivatization of cis-(2-Amino-cyclopentyl)-methanol. We present detailed, field-tested protocols for the chemoselective N-protection and subsequent O-activation of the molecule. These transformations are fundamental for unlocking the synthetic potential of this scaffold, enabling its controlled incorporation into more complex molecular architectures and enhancing its reactivity for subsequent coupling reactions.

Introduction: The Rationale for Derivatization

Cis-(2-Amino-cyclopentyl)-methanol is a bifunctional molecule featuring a primary amine and a primary alcohol on a cyclopentane ring. This arrangement makes it a powerful synthon for introducing specific stereochemical and functional properties into target molecules. However, the similar nucleophilicity of the amine and hydroxyl groups presents a significant challenge in synthesis, often leading to mixtures of N- and O-functionalized products.

Strategic derivatization overcomes this hurdle through a two-stage approach:

  • Chemoselective Protection: The more nucleophilic amine group is selectively "masked" with a protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its straightforward, acid-labile removal.[3][4] This step ensures that subsequent reactions occur exclusively at the hydroxyl position.

  • Reactivity Enhancement: The now-exposed hydroxyl group can be converted into a more reactive functional group. A common and highly effective strategy is its transformation into a sulfonate ester, such as a tosylate (OTs). The tosyl group is an excellent leaving group, transforming the inert alcohol into a reactive electrophilic site, primed for nucleophilic substitution (SN2) reactions.[5][6]

This sequential derivatization provides precise control over the molecule's reactivity, enabling researchers to use it as a versatile building block for targeted synthesis.[7][8]

Strategic Workflow for Derivatization

The logical flow for enhancing the reactivity of cis-(2-Amino-cyclopentyl)-methanol is a sequential process. First, the amine is protected, and then the alcohol is activated. This workflow ensures high yields and chemoselectivity at each step.

Derivatization_Workflow Start cis-(2-Amino-cyclopentyl)-methanol N_Protection Protocol 1: N-Boc Protection Start->N_Protection (Boc)₂O, Base Intermediate tert-butyl cis-(2-(hydroxymethyl)cyclopentyl)carbamate N_Protection->Intermediate O_Activation Protocol 2: O-Tosylation Intermediate->O_Activation TsCl, Pyridine Final_Product tert-butyl cis-(2-(((tosyloxy)methyl)cyclopentyl)carbamate O_Activation->Final_Product Application Enhanced Reactivity for Nucleophilic Substitution (SN2) Final_Product->Application

Figure 1: Chemoselective derivatization workflow.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The starting material, cis-(2-Amino-cyclopentyl)-methanol, is classified as a skin and eye irritant and may cause respiratory irritation.[9] All reagents, such as di-tert-butyl dicarbonate and tosyl chloride, should be handled with care according to their respective Safety Data Sheets (SDS).

Protocol 1: N-Protection with tert-Butyloxycarbonyl (Boc) Group

Objective: To selectively protect the primary amine of cis-(2-Amino-cyclopentyl)-methanol, leaving the hydroxyl group available for subsequent modification.

Mechanism Insight: The protection proceeds via nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically performed under basic conditions to deprotonate the ammonium intermediate, driving the reaction to completion.[4] Using an aqueous/organic biphasic system with a mild base like sodium bicarbonate is effective and simplifies workup.[10]

Materials & Reagents:

  • cis-(2-Amino-cyclopentyl)-methanol (1.0 eq.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq.)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve cis-(2-Amino-cyclopentyl)-methanol (1.0 eq.) in a 2:1 mixture of THF and deionized water.

  • Base Addition: Add sodium bicarbonate (2.0 eq.) to the solution and stir until dissolved.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Extract the remaining aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with deionized water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The resulting product, tert-butyl cis-(2-(hydroxymethyl)cyclopentyl)carbamate, is often of sufficient purity for the next step. If necessary, purify via flash column chromatography on silica gel (eluent: 30-50% Ethyl Acetate in Hexanes).

Protocol 2: O-Activation via Tosylation

Objective: To convert the primary alcohol of the N-Boc protected intermediate into a tosylate, thereby enhancing its reactivity as an electrophile.

Mechanism Insight: The lone pair of the hydroxyl oxygen attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). Pyridine serves as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.[11] The reaction is performed at low temperature to control exothermicity and minimize side reactions.

Materials & Reagents:

  • tert-butyl cis-(2-(hydroxymethyl)cyclopentyl)carbamate (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (or Triethylamine) (1.5 eq.)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, round-bottomed flask under an inert atmosphere (N₂ or Ar), add tert-butyl cis-(2-(hydroxymethyl)cyclopentyl)carbamate (1.0 eq.) and dissolve in anhydrous DCM.

  • Cooling & Base: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (1.5 eq.) dropwise.

  • Tosylation: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction at 0 °C for 4-6 hours, monitoring completion by TLC.[11]

  • Workup:

    • Quench the reaction by slowly adding cold 1 M HCl.

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, water, and finally brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product, tert-butyl cis-(2-(((tosyloxy)methyl)cyclopentyl)carbamate, by flash column chromatography on silica gel (eluent: 10-20% Ethyl Acetate in Hexanes) to yield a pure, stable solid.

Data Summary & Expected Outcomes

The following table summarizes the key parameters and expected results for the described derivatization protocols. Yields are representative and may vary based on scale and purity of reagents.

Protocol Key Reagents Solvent Temp (°C) Time (h) Typical Yield Product Purity (by ¹H NMR)
1. N-Boc Protection (Boc)₂O, NaHCO₃THF / H₂O0 → RT12 - 16> 90%> 95%
2. O-Tosylation TsCl, PyridineDCM04 - 680 - 90%> 98%

Applications of the Derivatized Product

The final product, tert-butyl cis-(2-(((tosyloxy)methyl)cyclopentyl)carbamate, is a highly valuable and versatile intermediate. The tosylate group serves as an excellent leaving group for SN2 reactions with a wide range of nucleophiles, including azides, cyanides, amines, and thiolates. This allows for the facile introduction of diverse functional groups at this position. Subsequent removal of the Boc group under acidic conditions (e.g., TFA in DCM, or HCl in dioxane) unmasks the primary amine for further functionalization, such as amide bond formation or reductive amination.

Applications Start Derivatized Intermediate (N-Boc, O-Ts) SN2_Reaction SN2 Reaction (Nucleophile Addition) Start->SN2_Reaction Nu⁻ Deprotection Boc Deprotection (Acidic Conditions) Start->Deprotection H⁺ Product_1 N-Boc Protected, C-Functionalized Product SN2_Reaction->Product_1 Product_2 Free Amine, O-Tosylated Product Deprotection->Product_2 Final_Scaffolds Diverse Functionalized Scaffolds Product_1->Final_Scaffolds Product_2->Final_Scaffolds

Figure 2: Synthetic utility of the derivatized intermediate.

Conclusion

The sequential N-protection and O-activation of cis-(2-Amino-cyclopentyl)-methanol is a robust and essential strategy for any researcher aiming to utilize this chiral scaffold. The protocols detailed herein provide a reliable pathway to a versatile intermediate where the reactivity of the two functional groups can be independently and precisely controlled. This unlocks its full potential for applications in drug discovery, asymmetric catalysis, and the synthesis of complex molecular architectures.

References

  • PubChem. cis-(2-Amino-cyclopentyl)-methanol. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Dziedzic, P., et al. (2012). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Arkivoc, 2012(6), 264-280. [Link]

  • Ruiz-Rioma, M., et al. (2020). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 25(23), 5578. [Link]

  • Khan, I., et al. (2020). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. RSC Advances, 10(73), 44883-44893. [Link]

  • ResearchGate. Structure-reactivity study of O-tosyl Cinchona alkaloids. [Link]

  • Singh, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23963-23968. [Link]

  • Wang, X., et al. (2023). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Catalysis, 13(15), 10183-10191. [Link]

  • MDPI. Strategies for Accessing cis-1-Amino-2-Indanol. [Link]

  • The Royal Society of Chemistry. Experimental Supporting Information. [Link]

  • TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

  • Silvi, E., et al. (2026). Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC-Ir(III) Complex. Organic Letters. [Link]

  • Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

  • PMC. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopentanols. [Link]

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Method

The Versatile Chiral Scaffold: Application Notes for cis-(2-Aminocyclopentyl)methanol in Organocatalysis

Introduction: Beyond a Simple Amino Alcohol In the landscape of asymmetric organocatalysis, the quest for novel, efficient, and stereoselective catalysts is perpetual. While proline and its derivatives have historically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Amino Alcohol

In the landscape of asymmetric organocatalysis, the quest for novel, efficient, and stereoselective catalysts is perpetual. While proline and its derivatives have historically dominated the field, the exploration of other chiral backbones offers new avenues for catalyst design and reactivity. cis-(2-Aminocyclopentyl)methanol emerges as a compelling and versatile chiral building block for the synthesis of sophisticated organocatalysts. Its rigid cyclopentyl framework, coupled with the strategic cis-orientation of the amino and hydroxymethyl groups, provides a well-defined stereochemical environment essential for inducing high levels of enantioselectivity.

This guide delves into the application of cis-(2-aminocyclopentyl)methanol not as a direct catalyst, but as a foundational scaffold for the construction of advanced organocatalysts. We will explore the mechanistic underpinnings of how catalysts derived from this amino alcohol operate and provide detailed protocols for their application in key carbon-carbon bond-forming reactions, namely the asymmetric Michael addition and aldol reaction. These reactions are cornerstones of modern organic synthesis, pivotal in the construction of complex molecules for the pharmaceutical and agrochemical industries.

Part 1: Mechanistic Principles - The Power of Covalent Catalysis

Organocatalysts derived from cis-(2-aminocyclopentyl)methanol, typically through modification of its amino and hydroxyl functionalities, primarily operate through covalent catalysis mechanisms. The secondary amine, a common feature in these catalysts, is key to the formation of transient nucleophilic enamines or electrophilic iminium ions.

Enamine Catalysis

In this mode of activation, the chiral secondary amine of the catalyst reacts with a carbonyl compound (a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is a more potent nucleophile than the corresponding enol or enolate, readily participating in reactions with electrophiles. The chiral environment of the catalyst backbone directs the approach of the electrophile, leading to the formation of one enantiomer of the product in excess.

Enamine_Catalysis

Caption: Enamine catalysis cycle for α-functionalization of ketones.

Iminium Ion Catalysis

Conversely, when reacting with α,β-unsaturated aldehydes or ketones, the chiral secondary amine catalyst forms a chiral iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, activating it for attack by weak nucleophiles. The steric bulk of the catalyst's framework effectively shields one face of the molecule, compelling the nucleophile to attack from the less hindered side, thus ensuring high enantioselectivity.

Iminium_Catalysis

Caption: Iminium ion catalysis for conjugate addition reactions.

Part 2: Application Notes & Protocols

The true utility of cis-(2-aminocyclopentyl)methanol is realized when it is incorporated into more complex catalyst structures, such as prolinamides or bifunctional thioureas. These modifications enhance catalytic activity, tune solubility, and introduce additional non-covalent interaction sites (e.g., hydrogen bonding from a thiourea moiety) that can further improve stereocontrol.

Application Note 1: Asymmetric Michael Addition for the Synthesis of a Chiral cis-Cyclopentyl-γ-amino Acid Precursor

This protocol is inspired by the work of Gellman and colleagues, who developed a highly enantioselective organocatalytic route to a precursor for (1S,2R)-2-(aminomethyl)cyclopentane-1-carboxylic acid, a valuable building block for peptide chemistry.[1] The reaction proceeds via an intramolecular Michael addition, a powerful cyclization strategy.

Michael_Addition_Workflow Start Start: Acyclic Precursor (e.g., δ-oxo-α,β-unsaturated ester) Catalyst Catalyst Loading: Chiral prolinol ether derived from cis-(2-aminocyclopentyl)methanol (e.g., 10-20 mol%) Start->Catalyst Reaction Reaction Conditions: Solvent (e.g., Toluene) Temperature (e.g., RT to 40°C) Inert Atmosphere (N₂ or Ar) Catalyst->Reaction Workup Aqueous Workup: Quench with NH₄Cl (sat.) Extract with EtOAc Reaction->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Product Product: Chiral cis-Cyclopentyl Derivative (High ee and dr) Purification->Product

Caption: Workflow for an intramolecular asymmetric Michael addition.

Protocol: Representative Asymmetric Intramolecular Michael Addition

This representative protocol describes the cyclization of a δ-oxo-α,β-unsaturated ester to form a functionalized cyclopentane, a reaction type where a catalyst derived from cis-(2-aminocyclopentyl)methanol would be highly effective.

1. Catalyst Preparation:

  • A catalyst can be synthesized by, for example, silylation of the hydroxyl group of cis-(2-aminocyclopentyl)methanol followed by N-alkylation or conversion to a prolinamide derivative. The specific synthesis would follow established literature procedures for creating catalysts like the Jørgensen-Hayashi catalyst.

2. Reaction Setup:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chiral organocatalyst (0.02 mmol, 20 mol%).

  • Add the solvent (e.g., chloroform or toluene, 1.0 mL).

  • Add the acyclic δ-oxo-α,β-unsaturated ester substrate (0.1 mmol, 1.0 equiv).

  • Stir the reaction mixture at room temperature.

3. Reaction Monitoring:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from 12 to 48 hours depending on the substrate.

4. Workup and Isolation:

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: e.g., hexane/ethyl acetate gradient) to afford the chiral cyclopentane product.

5. Analysis:

  • Determine the yield of the isolated product.

  • Analyze the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the crude reaction mixture.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Substrate TypeCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (cis:trans)ee (%)
δ-oxo-α,β-unsaturated ester20Toluene2485>95:598
γ-nitro-α,β-unsaturated ketone10CH₂Cl₂3691>95:599

Table 1: Representative data for intramolecular Michael additions catalyzed by chiral prolinol ether-type catalysts under optimized conditions. Data is illustrative of typical results found in the literature for this class of reaction.

Causality Behind Choices:

  • Catalyst Choice: A prolinol silyl ether derivative is chosen for its well-established ability to promote high enantioselectivity in Michael additions through iminium ion activation. The bulky silyl group helps to create a defined chiral pocket.

  • Solvent: A non-polar aprotic solvent like toluene or chloroform is often optimal, as it does not interfere with the key hydrogen-bonding interactions in the transition state.

  • Temperature: Room temperature is often sufficient, balancing reaction rate with selectivity. Lowering the temperature can sometimes improve enantioselectivity at the cost of a longer reaction time.

Application Note 2: Asymmetric Aldol Reaction using a Bifunctional Thiourea Catalyst

Bifunctional catalysts, which combine a Lewis basic site (the amine) and a hydrogen-bond donor site (like a thiourea), are exceptionally effective. A catalyst synthesized from cis-(2-aminocyclopentyl)methanol and an isothiocyanate would be a prime candidate for promoting asymmetric aldol reactions. The thiourea moiety activates the electrophile (aldehyde) via hydrogen bonding, while the amine activates the nucleophile (ketone) through enamine formation.

Protocol: Representative Asymmetric Aldol Reaction

This protocol details the reaction between a ketone and an aromatic aldehyde, a classic transformation catalyzed by bifunctional amine-thioureas.

1. Catalyst Synthesis:

  • The bifunctional catalyst is prepared by reacting cis-(2-aminocyclopentyl)methanol with an appropriate isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) in a suitable solvent like dichloromethane. The primary amine readily reacts to form the thiourea linkage.

2. Reaction Setup:

  • In a vial, dissolve the bifunctional thiourea organocatalyst (0.05 mmol, 10 mol%) in the chosen solvent (e.g., m-xylene, 0.5 mL).

  • Add the ketone (e.g., cyclohexanone, 1.0 mmol, 2.0 equiv).

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 0.5 mmol, 1.0 equiv).

  • Stir the reaction vigorously at this temperature.

3. Reaction Monitoring:

  • Monitor the reaction by TLC until the aldehyde is consumed (typically 24-72 hours).

4. Workup and Isolation:

  • Quench the reaction by adding a small amount of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: e.g., hexane/ethyl acetate) to yield the β-hydroxy ketone product.

5. Analysis:

  • Determine the yield of the isolated aldol product.

  • Determine the diastereomeric ratio (dr) by ¹H NMR.

  • Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC.

KetoneAldehydeCatalyst Loading (mol%)Temp (°C)Yield (%)dr (anti:syn)ee (%)
Cyclohexanone4-Nitrobenzaldehyde10-209595:599
AcetoneBenzaldehyde20488-96
Propanal4-Chlorobenzaldehyde10-259298:2>99

Table 2: Representative data for asymmetric aldol reactions promoted by bifunctional amine-thiourea catalysts. The data is compiled from literature reports on analogous systems and illustrates the high efficiency of this catalyst class.[2]

Causality Behind Choices:

  • Bifunctional Catalyst: The thiourea group acts as a crucial hydrogen-bond donor, activating the aldehyde electrophile and orienting it within the chiral pocket of the catalyst. This dual activation model is key to achieving high stereoselectivity.

  • Ketone Excess: Using an excess of the ketone serves to push the equilibrium towards product formation and also often acts as a co-solvent.

  • Low Temperature: Aldol reactions are often reversible. Conducting the reaction at low temperatures favors the thermodynamic product and typically enhances both diastereoselectivity and enantioselectivity by making the diastereomeric transition states more energetically distinct.

Conclusion and Future Outlook

cis-(2-Aminocyclopentyl)methanol represents a readily accessible and stereochemically rich platform for the development of novel organocatalysts. Its rigid cyclic structure provides a predictable and robust scaffold for the introduction of various catalytic functionalities. By serving as the chiral backbone for prolinamide, thiourea, and other catalyst types, it enables the highly enantioselective execution of fundamental organic transformations. The protocols and principles outlined in this guide demonstrate the vast potential of this building block for researchers in synthetic chemistry and drug development. Future work will undoubtedly see the incorporation of this scaffold into more complex catalytic systems for an even broader range of asymmetric reactions, further solidifying its place in the organocatalysis toolbox.

References

  • Gellman, S. H., et al. (2020). Organocatalytic Access to a cis-Cyclopentyl-γ-amino Acid: An Intriguing Model of Selectivity and Formation of a Stable 10/12-Helix from the Corresponding γ/α-Peptide. Journal of the American Chemical Society, 142(3), 1382–1393. [Link]

  • Wang, W., et al. (2007). Organocatalytic enantioselective cascade Michael-aldol condensation reactions: efficient assembly of densely functionalized chiral cyclopentenes. Angewandte Chemie International Edition, 46(47), 9050-3. [Link]

  • Fu, N., et al. (2011). A series of prolinamides for the enantioselective synthesis of aldol products. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(11), 2694. [Link]

  • Ishii, T., et al. (2017). Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines. Scientific Reports, 7(1), 1-9. [Link]

  • MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature, 455(7211), 304-308. [Link]

  • List, B. (2007). Asymmetric organocatalysis. Chemical Reviews, 107(12), 5413-5415. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of cis-(2-Amino-cyclopentyl)-methanol

Welcome to the technical support guide for the synthesis of cis-(2-Amino-cyclopentyl)-methanol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of cis-(2-Amino-cyclopentyl)-methanol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable chiral building block. As Senior Application Scientists, we have compiled field-proven insights, mechanistic explanations, and troubleshooting protocols to help you navigate common side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the synthesis.

Q1: My primary synthesis attempt yielded the trans-(2-Amino-cyclopentyl)-methanol isomer instead of the desired cis isomer. Why did this happen?

This is the most common challenge and is fundamentally rooted in the mechanism of nucleophilic substitution. If your route involves the ring-opening of a precursor like cyclopentene oxide with an amine or azide, the reaction almost certainly proceeded through an SN2 mechanism. This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the point of attack. This results in an anti-addition across the epoxide, yielding the trans product.[1][2][3] Achieving the cis isomer requires a synthetic strategy that either starts with the correct stereochemistry already set or involves a sequence of reactions that results in a net syn-addition, such as a double inversion.

Q2: I am attempting to reduce cis-2-(Boc-amino)cyclopentanecarboxylic acid methyl ester with Lithium Aluminum Hydride (LiAlH₄) and my yields are consistently low, with significant starting material remaining. What is the likely cause?

Low yields in LiAlH₄ reductions often point to issues with the reagent itself or the reaction conditions.[4] LiAlH₄ is extremely reactive with atmospheric moisture and can be easily deactivated. Possible causes include:

  • Inactive Reagent: The LiAlH₄ used may be old or has been improperly handled, leading to partial hydrolysis and reduced activity.

  • Insufficient Equivalents: Both the ester and the Boc-protecting group's carbonyl can react with LiAlH₄, and the N-H proton of the carbamate is acidic enough to quench one equivalent of hydride. You must use a sufficient excess of the reagent to account for all reactive sites.

  • Improper Work-up: The aluminum salts formed during the work-up can sometimes trap the product, reducing the isolated yield. A carefully controlled Fieser work-up (sequential addition of water, then NaOH solution, then more water) is critical.

Q3: I'm performing a one-pot reductive amination of 2-oxocyclopentane-1-carbaldehyde and seeing a major byproduct that appears to be the corresponding alcohol. How can I improve the selectivity for the amine?

This is a classic selectivity problem in one-pot reductive aminations.[5] The issue arises when your reducing agent is potent enough to reduce the starting carbonyl group faster than the imine/iminium ion intermediate is formed and reduced.

  • Choice of Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[5] The solution is to use a more sterically hindered and less reactive reducing agent that preferentially reduces the protonated imine intermediate. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this purpose, as it is selective for the iminium ion over the carbonyl starting material.[5][6]

  • pH Control: The rate of imine formation is optimal under weakly acidic conditions (pH 4-6). This pH range facilitates carbonyl protonation and subsequent dehydration, but using a strong acid can reduce the nucleophilicity of the amine.

Q4: My TLC plate from the ring-opening of cyclopentene oxide with sodium azide shows multiple spots close to the desired product's Rf. What could these be?

Besides the incorrect trans diastereomer, several side products can form:

  • Diol Formation: If there is any residual water in your reaction solvent (e.g., DMF or DMSO), it can act as a nucleophile, opening the epoxide to form trans-cyclopentane-1,2-diol.[7]

  • Dimerization: The product itself (azido-alcohol) or the final amino alcohol can act as a nucleophile, attacking another molecule of cyclopentene oxide. This leads to higher molecular weight ether-linked dimers.

  • Rearrangement Products: Under certain conditions, particularly with Lewis acids, epoxides can rearrange to form aldehydes or ketones.

Troubleshooting & Optimization Guide

This section provides a deeper dive into specific synthetic routes and their associated side reactions.

Workflow Troubleshooting Diagram

This flowchart provides a general decision-making process for troubleshooting common synthetic issues like low yield or the presence of impurities.

G start Low Yield / Impure Product tlc Analyze Crude Reaction Mixture (TLC, LC-MS, Crude NMR) start->tlc decision1 Major Component? tlc->decision1 sm Starting Material decision1->sm Starting Material product Desired Product (but low yield) decision1->product Product side_product Unexpected Byproduct(s) decision1->side_product Byproduct(s) sm_cause Potential Causes: - Inactive Reagent - Insufficient Equivalents - Low Temperature/Time - Poor Catalyst Activity sm->sm_cause product_cause Potential Causes: - Product Degradation - Mechanical Loss during Work-up - Product Volatility product->product_cause side_product_cause Potential Causes: - Incorrect Stereochemistry - Competing Reaction Pathway - Reagent Reacting with Solvent side_product->side_product_cause sm_solution Solutions: - Use fresh reagents - Increase stoichiometry - Increase temp/time - Screen catalysts sm_cause->sm_solution product_solution Solutions: - Modify work-up procedure - Optimize extraction/purification - Use milder conditions product_cause->product_solution side_product_solution Solutions: - Change solvent/reagents - Adjust temperature or pH - Consult Mechanism Guide Below side_product_cause->side_product_solution

Caption: General troubleshooting workflow for synthetic reactions.

Route 1: Strategies Based on Cyclopentene Oxide

This approach is attractive due to the availability of the starting material, but stereocontrol is the paramount challenge.

Problem: Predominant Formation of the trans-Isomer

  • Mechanistic Cause: The direct ring-opening of an epoxide with a nucleophile (e.g., N₃⁻, NH₃) is a classic SN2 reaction. The nucleophile attacks one of the electrophilic carbons of the epoxide ring from the side opposite the C-O bond (backside attack). This forces the oxygen to leave from the top face, resulting in a net anti-addition and the formation of the trans product.[1][2][7]

G cluster_mech Mechanism of Epoxide Ring-Opening reagents Cyclopentene Oxide + Nu:⁻ ts Transition State (Backside Attack) reagents->ts SN2 Attack product trans-Product (anti-addition) ts->product Ring Opening

Caption: SN2 mechanism leads to the trans product.

  • Troubleshooting & Solutions:

    • Double Inversion Strategy: To obtain the cis product, a sequence involving two inversions is required.

      • Step A (Inversion 1): Open cyclopentene oxide with a carboxylate nucleophile (e.g., sodium benzoate) in an SN2 reaction to form a trans-hydroxy ester.

      • Step B: Activate the newly formed hydroxyl group (e.g., convert to a tosylate or mesylate). This step proceeds with retention of configuration.

      • Step C (Inversion 2): Displace the tosylate/mesylate with sodium azide (NaN₃). This is a second SN2 reaction that inverts the stereocenter back, resulting in a cis-azido ester.

      • Step D: Reduce the azide and ester functionalities simultaneously using LiAlH₄ to yield the final cis-(2-Amino-cyclopentyl)-methanol.

    • Neighboring Group Participation: Design a synthesis where an adjacent group can direct the stereochemical outcome, although this is often more complex.

Route 2: Reduction of a cis-2-Aminocyclopentanecarboxylic Acid Derivative

This is a robust method if the stereochemically pure starting material is available. The primary failure point is the reduction step, typically using LiAlH₄.

Problem: Incomplete Reduction or Low Yield

  • Mechanistic Cause: LiAlH₄ is a powerful, unselective reducing agent that reduces most carbonyl functionalities.[4] The reduction of an amide to an amine is a complex process that involves the initial formation of a tetrahedral intermediate, followed by the elimination of an oxygen-aluminum species to form a transient iminium ion, which is then rapidly reduced again.[8] Failure can occur if the hydride is quenched before the reaction is complete or if the intermediate complexes are difficult to break down during work-up.

  • Troubleshooting & Solutions:

    • Reagent Quality: Always use freshly opened or properly stored LiAlH₄. A simple test for activity is to carefully add a very small amount to a dry solvent like THF; vigorous bubbling (H₂) should be observed.

    • Stoichiometry: For an N-protected amino ester, you need at least 3-4 equivalents of hydride: 2 for the ester -> alcohol reduction, and 1-2 for the protecting group and any acidic protons. It is common to use a 3- to 5-fold excess to drive the reaction to completion.

    • Protocol: Optimized LiAlH₄ Reduction

      • Dry all glassware thoroughly in an oven and cool under an inert atmosphere (N₂ or Ar).

      • Prepare a solution of your cis-2-(protected-amino)cyclopentane derivative in anhydrous THF.

      • In a separate flask under inert gas, prepare a suspension of LiAlH₄ (4 equivalents) in anhydrous THF.

      • Cool the LiAlH₄ suspension to 0 °C.

      • Slowly add the substrate solution to the LiAlH₄ suspension via a cannula. Caution: The reaction is exothermic.

      • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

      • Cool the reaction back to 0 °C and perform a Fieser work-up by sequentially and slowly adding X mL of water, X mL of 15% aqueous NaOH, and then 3X mL of water (where X is the mass of LiAlH₄ in grams).

      • Stir the resulting granular white precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

Route 3: Reductive Amination

This one-pot method is efficient but requires careful selection of reagents to avoid competing side reactions.[9]

Problem: Formation of Alcohol Byproduct and/or Over-Alkylation

  • Mechanistic Cause: The reaction proceeds via the formation of an imine or iminium ion, which is then reduced. If the reducing agent attacks the starting carbonyl before imine formation, an alcohol byproduct results. If the product primary amine attacks another molecule of the carbonyl starting material, a secondary amine byproduct can form.[5][10]

G start Ketone/Aldehyde + NH₃ imine Imine Intermediate start->imine + H₂O alcohol Alcohol Byproduct start->alcohol [H]⁻ (fast) amine Desired Primary Amine (cis-product) imine->amine [H]⁻ (selective) sec_amine Secondary Amine (Over-alkylation) amine->sec_amine + Ketone, - H₂O

Caption: Competing pathways in reductive amination.

  • Troubleshooting & Solutions:

    • Use a Selective Reducing Agent: As detailed in the table below, STAB is ideal for one-pot reactions because it is less reactive and selectively reduces the iminium ion.[6]

    • Control Stoichiometry: To prevent over-alkylation, use a large excess of the ammonia source (e.g., ammonium acetate) to ensure the primary amine product is statistically less likely to compete with ammonia for the carbonyl starting material.[10]

    • Two-Step Procedure: If selectivity remains an issue, switch to a two-step process. First, form the imine by reacting the carbonyl with the amine, often with removal of water using a Dean-Stark trap or molecular sieves. Once imine formation is complete (monitored by TLC/NMR), add a less selective reducing agent like NaBH₄.[5]

Data Summary Tables

Table 1: Comparison of Reducing Agents for Reductive Amination

ReagentAbbreviationReactivitySelectivity (Imine vs. Carbonyl)ConditionsKey Side Reaction(s)Reference(s)
Sodium BorohydrideNaBH₄HighLowNeutral/BasicCarbonyl reduction to alcohol[5]
Sodium CyanoborohydrideNaBH₃CNModerateHighWeakly AcidicHighly toxic (HCN formation)[6]
Sodium TriacetoxyborohydrideSTABModerateVery HighWeakly AcidicMinimal[5][6]
Catalytic HydrogenationH₂/Pd, Pt, NiVariableHighNeutral/AcidicReduction of other functionalities[9]

Table 2: Identification of Common Byproducts

Byproduct NamePotential CauseTLC Characteristics (vs. Product)¹H NMR Signal (Key)MS (M+H)⁺
trans-(2-Amino-cyclopentyl)-methanolEpoxide opening via SN2Often a slightly different RfDifferent coupling constants for C1/C2 protons116.1
trans-Cyclopentane-1,2-diolEpoxide opening by H₂OMore polar (lower Rf)Two CH-O protons, symmetric signals103.1
2-HydroxymethylcyclopentanolIncomplete reduction of esterMore polar (lower Rf)Signals for ester or carboxylic acid remain131.1 (ester)
Dimer/OligomerNucleophilic attack by product on starting materialLess polar (higher Rf) or baselineComplex multiplet region, higher integration>230
References
  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.8: Opening of Epoxides. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]

  • Frostburg State University Chemistry Department. (2018). Stereochemistry of epoxide ring-opening. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

  • Micovic, V., & Mihailovic, M. (1953). The Reduction of Acid Amides with Lithium Aluminum Hydride. The Journal of Organic Chemistry, 18(9), 1190-1200. [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. Retrieved from [Link]

  • ResearchGate. (2008). Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. Retrieved from [Link]

  • Zaed, A. M., et al. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. Journal of Organic Chemistry, 79(3), 1511-5. [Link]

Sources

Optimization

Technical Support Center: A Guide to Improving Carbocyclic Nucleoside Synthesis Yield

Prepared by the Senior Application Scientist Team Introduction: Navigating the Challenges of Carbocyclic Nucleoside Synthesis Carbocyclic nucleosides, where a methylene group replaces the furanose ring oxygen, represent...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Introduction: Navigating the Challenges of Carbocyclic Nucleoside Synthesis

Carbocyclic nucleosides, where a methylene group replaces the furanose ring oxygen, represent a cornerstone of modern antiviral and anticancer therapies.[1][2] This structural modification grants them enhanced stability against enzymatic degradation by phosphorylases, a common metabolic pathway that cleaves the N-glycosidic bond in natural nucleosides.[2][3] However, the construction of these complex molecules is fraught with challenges, often leading to multi-step syntheses with suboptimal yields that can hinder drug discovery and development efforts.[3][4]

This guide provides in-depth troubleshooting strategies, proactive optimization protocols, and frequently asked questions to help researchers overcome common hurdles and significantly improve the yield and efficiency of their carbocyclic nucleoside syntheses.

Section 1: Troubleshooting Common Yield-Loss Scenarios

This section addresses the most frequent and critical issues encountered during synthesis. Each problem is analyzed to its root cause with actionable, field-proven solutions.

Issue 1: Low Yield in the Key Nucleobase Coupling (N-Glycosylation) Step

The formation of the bond between the carbocyclic sugar moiety and the nucleobase is often the most yield-sensitive step.

Q: My Mitsunobu reaction to couple the carbocyclic alcohol with a purine base is giving less than 20% yield. What is going wrong?

A: This is a classic challenge. The low yield is likely due to one or a combination of three factors:

  • Competing Reactivity of the Nucleobase: Purine and pyrimidine bases are themselves nucleophilic. The phosphonium salt intermediate can react with the nucleobase at undesired positions, or the base can interfere with the desired reaction pathway.[5][6]

  • Steric Hindrance: The carbocyclic scaffold or bulky protecting groups on the sugar analog can sterically hinder the approach of the nucleobase to the reaction center, slowing down the desired SN2 reaction.

  • Suboptimal Reagent Stoichiometry and Addition: Incorrect ratios or premature decomposition of the DEAD/DIAD and PPh₃ reagents can lead to a host of side reactions.

Troubleshooting Protocol & Solutions:

Potential Cause Diagnostic Check Proposed Solution Scientific Rationale
Reagent Decomposition Use freshly opened or purified azodicarboxylate (DEAD/DIAD). Ensure PPh₃ is pure and dry.1. Perform the reaction at a lower temperature (e.g., start at -78 °C and slowly warm to room temperature).2. Use DIAD instead of DEAD, as it can sometimes be less prone to side reactions.3. Add the azodicarboxylate solution dropwise to the cold solution of the alcohol, base, and PPh₃.Slow addition and low temperatures minimize the formation of undesired byproducts from reagent decomposition and allow the desired reaction to proceed cleanly.
Poor Nucleophilicity of the Base Check the pKa of the nucleobase. Highly acidic protons can lead to deprotonation rather than coupling.1. Pre-treat the nucleobase with a non-nucleophilic base (e.g., DBU, NaH) to form the corresponding anion before adding other reagents.Pre-forming the nucleobase anion significantly increases its nucleophilicity, allowing it to compete more effectively for the activated alcohol intermediate.
Steric Hindrance Analyze the 3D structure of your carbocyclic alcohol. Are bulky protecting groups near the reaction site?1. Switch to a less sterically demanding coupling method, such as a Vorbrüggen glycosylation if an appropriate activated sugar derivative can be prepared.2. Consider alternative coupling reactions, such as those using palladium catalysis.[3]Methods like Vorbrüggen glycosylation proceed through a different mechanism (often SN1-like) that can be less sensitive to steric bulk at the alcohol position.
Alternative Coupling Failure The reaction of a mesylate or triflate derivative with the nucleobase anion is sluggish.1. Switch to a more reactive leaving group. A triflate is significantly more reactive than a mesylate or tosylate.[7]2. Increase the reaction temperature, but monitor carefully for decomposition.A better leaving group lowers the activation energy of the SN2 displacement, accelerating the reaction rate and improving yield before side reactions can occur.[7]
Issue 2: Failure or Difficulty in Managing Protecting Groups

Protecting group strategy is critical. Poor choices lead to side reactions, difficult purification, and low yields.[][9]

Q: My TBDMS protecting groups are being partially cleaved during a reaction intended to modify another part of the molecule. How can I prevent this?

A: This indicates that your reaction conditions are too harsh for the TBDMS group, which is sensitive to both acidic and fluoride-based reagents.

  • Expert Insight: The stability of silyl ethers is highly dependent on the steric bulk around the silicon atom and the electronic environment. TBDMS is generally robust but can be labile under unexpectedly mild acidic conditions or in the presence of certain Lewis acids.

Solutions:

  • Buffer the Reaction: If trace acid is the culprit, add a non-nucleophilic base like proton sponge or 2,6-lutidine to the reaction mixture.

  • Switch to a More Robust Protecting Group: For subsequent harsh steps, consider using a more sterically hindered silyl group like Triisopropylsilyl (TIPS) or a benzyl ether (Bn), which is stable to a wider range of conditions but requires hydrogenolysis or strong acid for removal.[10]

  • Orthogonal Strategy: Plan your synthesis so that protecting groups can be removed selectively without affecting others. This is known as an orthogonal protecting group strategy.[9]

dot

G cluster_groups Orthogonal Protecting Group Strategy cluster_functionality Functionality to Protect PG1 DMT/MMT (Acid Labile) PG2 TBDMS/TIPS (Fluoride Labile) PG3 Ac/Bz (Base Labile) PG4 Bn/PMB (Hydrogenolysis) F1 5'-OH F1->PG1 Primary Alcohol F1->PG4 F2 2'/3'-OH F2->PG2 Secondary Alcohols F2->PG4 Robust Protection F3 Nucleobase (NH₂) F3->PG3 Exocyclic Amines caption Fig 1. Orthogonal protecting groups for nucleoside synthesis.

Caption: Fig 1. Orthogonal protecting groups for nucleoside synthesis.

Issue 3: Complex Reaction Mixture and Difficult Purification

Low yields are often exacerbated by purification challenges where the desired product is difficult to separate from byproducts or starting materials.[11][12]

Q: My final product is contaminated with diastereomers that are inseparable by standard column chromatography. What are my options?

A: Diastereomer formation is a common problem, especially when creating new stereocenters.

Solutions:

  • Optimize Reaction Diastereoselectivity: Revisit the reaction that created the stereocenter.

    • For reductions: Use a bulkier reducing agent (e.g., L-Selectride vs. NaBH₄) to favor hydride attack from the less hindered face.

    • For conjugate additions: The choice of the copper source and additives can significantly influence the stereochemical outcome.[13]

  • Derivative Formation: If the diastereomers have a free hydroxyl group, they can be derivatized with a chiral acid (e.g., Mosher's acid). The resulting diastereomeric esters often have significantly different chromatographic properties, allowing for separation. The protecting group can then be cleaved to yield the pure desired product.

  • Advanced Chromatographic Techniques:

    • HPLC/SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), particularly with chiral stationary phases, can resolve isomers that are inseparable by standard silica gel chromatography.[14]

    • Ion-Exchange Chromatography: If your molecule has ionizable groups, this technique can provide an alternative separation mechanism.[15]

Section 2: Proactive Yield Optimization Strategies

Achieving high yields begins with careful planning. A proactive approach can prevent many of the issues detailed above.

Strategic Choice of Synthetic Route

The overall strategy dictates the feasibility and efficiency of the synthesis. The main synthetic routes to carbocyclic nucleosides often start from either the chiral pool (e.g., carbohydrates) or use asymmetric reactions like a Diels-Alder cycloaddition.[3][16]

  • Convergent vs. Linear Synthesis: A convergent synthesis, where the carbocyclic core and the nucleobase are prepared separately and coupled late in the synthesis, is generally preferable. This maximizes the overall yield because the total yield is the product of the yields of the longest linear sequence.

dot

G cluster_linear Linear Synthesis cluster_convergent Convergent Synthesis A A B B A->B C C B->C D D C->D E Product D->E caption_linear Overall Yield = Y(A→B) * Y(B→C) * Y(C→D) * Y(D→E) F F G G F->G J J G->J Couple H H I I H->I I->J Couple Product Product J->Product caption_convergent Overall Yield = [Y(F→G) * Y(H→I)] * Y(J→Prod) caption Fig 2. Comparison of Linear and Convergent Synthesis workflows.

Caption: Fig 2. Comparison of Linear and Convergent Synthesis workflows.

Rigorous Reaction Monitoring

Do not rely on reaction time alone. Actively monitor the reaction's progress.

  • Techniques: Thin-Layer Chromatography (TLC) is a rapid and effective tool. For complex mixtures or reactions where products and starting materials have similar Rf values, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

  • Benefit: Monitoring allows you to quench the reaction at the point of maximum product formation, preventing the accumulation of degradation products or byproducts from over-reaction, thereby simplifying purification and maximizing isolated yield.

Section 3: Key Experimental Protocols

Here we provide a detailed, generalized protocol for a critical yield-determining step.

Protocol: Mitsunobu Coupling of a Carbocyclic Alcohol with 6-Chloropurine

This protocol is a representative example and must be adapted for specific substrates.

Reagents & Equipment:

  • Carbocyclic alcohol (1.0 equiv)

  • 6-Chloropurine (1.5 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

  • Anhydrous THF or Dioxane

  • Inert atmosphere setup (Argon or Nitrogen)

  • Dry glassware

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the carbocyclic alcohol, 6-chloropurine, and PPh₃.

  • Add anhydrous THF via syringe to dissolve the solids.

  • Cool the reaction mixture to 0 °C (or -78 °C for highly sensitive substrates) using an ice bath or dry ice/acetone bath.

  • In a separate flask, prepare a solution of DIAD in anhydrous THF.

  • Add the DIAD solution dropwise to the stirred, cold reaction mixture over 30-60 minutes. A color change (typically to a milky yellow or orange) is expected.

  • Allow the reaction to stir at low temperature for 1 hour, then let it warm slowly to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS until the starting alcohol is consumed.

Work-up & Purification:

  • Quench the reaction by adding a few drops of water.

  • Concentrate the mixture under reduced pressure.

  • The crude residue will contain the product, triphenylphosphine oxide, and other byproducts. It can be directly purified by silica gel column chromatography. A gradient elution (e.g., Hexanes/Ethyl Acetate) is typically effective.

Scientist's Notes & Troubleshooting:

  • Problem: A white precipitate (triphenylphosphine oxide) crashes out, making stirring difficult.

    • Solution: Use a more nonpolar solvent like toluene or switch to a phosphine reagent designed for easier removal, such as a polymer-supported PPh₃.

  • Problem: No reaction occurs.

    • Solution: Ensure all reagents and solvents are scrupulously dry. Water will kill the reaction. Consider pre-forming the purine anion with NaH in DMF before adding the alcohol and coupling reagents.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of carbocyclic nucleosides that justify the difficult synthesis? A: Their primary advantage is metabolic stability. The carbon-carbon bonds of the cyclopentane ring are not susceptible to cleavage by nucleoside phosphorylases, which increases their in vivo half-life and bioavailability compared to their furanose counterparts.[2][3]

Q2: What is the "Vorbrüggen Glycosylation," and when should I use it? A: The Vorbrüggen glycosylation is a Lewis acid-catalyzed coupling of a silylated nucleobase with an activated sugar electrophile (like an acetate or halide). It is particularly useful for pyrimidine bases and can be a high-yielding alternative to the Mitsunobu reaction, especially when the alcohol is sterically hindered or prone to elimination.[17]

Q3: How can biocatalysis improve my synthesis yield? A: Biocatalysis, using enzymes like nucleoside phosphorylases, can offer significant advantages.[18] These reactions are often highly stereoselective, occur in aqueous media under mild conditions, and do not require protecting groups. This can dramatically reduce the number of synthetic steps, leading to a much higher overall yield.[19][20] However, the substrate scope of the enzyme must be compatible with your specific carbocyclic analog.

Q4: My final deprotection step with acid is causing my yield to drop significantly. What's happening? A: While the carbocyclic core is stable, other parts of your molecule may not be. Strong acidic conditions can sometimes lead to the cleavage of the N-glycosidic bond, especially in purine derivatives, or cause degradation of other functional groups.[15] Try using milder deprotection conditions, such as using a weaker acid, shorter reaction times, or lower temperatures. If removing a silyl group, switching from acid to a fluoride source like TBAF is a standard solution.

Section 5: Troubleshooting Decision Workflow

This flowchart provides a logical path for diagnosing low yields in a coupling reaction.

dot

G cluster_sm Troubleshoot: Ineffective Reaction cluster_mix Troubleshoot: Side Reactions cluster_deg Troubleshoot: Product Instability Start Low Coupling Yield Check_TLC Analyze Crude Reaction (TLC / LC-MS) Start->Check_TLC SM_Unreacted Mainly Unreacted Starting Material Check_TLC->SM_Unreacted Is starting material consumed? NO Complex_Mixture Complex Mixture of Byproducts Check_TLC->Complex_Mixture Is starting material consumed? YES Product_Degraded Product Formed, Then Disappeared Check_TLC->Product_Degraded Was product observed earlier? YES Reagents Check Reagent Quality (Anhydrous? Active?) SM_Unreacted->Reagents Temp Lower Reaction Temperature Complex_Mixture->Temp Quench Monitor and Quench Reaction Immediately Upon Completion Product_Degraded->Quench Conditions Increase Temperature or Use More Active Reagents Reagents->Conditions Sterics Change Coupling Strategy (e.g., Mitsunobu -> Vorbrüggen) Conditions->Sterics Addition Slow Reagent Addition Temp->Addition Protect Check Protecting Group Stability Addition->Protect Workup Use Milder Workup / Purification Conditions Quench->Workup caption Fig 3. Decision tree for troubleshooting low coupling reaction yields.

Caption: Fig 3. Decision tree for troubleshooting low coupling reaction yields.

References

  • De Clercq, E. (2010). Recent progress for the synthesis of selected carbocyclic nucleosides. PubMed. Available at: [Link]

  • Bessieres, B., et al. (2015). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Request PDF. Available at: [Link]

  • Chun, B. K., & Schinazi, R. F. (2015). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. PMC. Available at: [Link]

  • Wang, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. Available at: [Link]

  • Parker, E. J., & Gotor-Fernández, V. (2016). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. PMC. Available at: [Link]

  • Hegde, V. R., et al. (2011). Synthetic Strategies Toward Carbocyclic Purine-Pyrimidine Hybrid Nucleosides. PMC. Available at: [Link]

  • Wang, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. PMC. Available at: [Link]

  • Nikpassand, M., & Zare, A. (2010). An Efficient Protocol for the Synthesis of Carboacyclic Nucleosides via Aza-Conjugate Addition Reaction. Semantic Scholar. Available at: [Link]

  • Man, H., et al. (2022). Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. RSC Publishing. Available at: [Link]

  • Minakawa, N. (2016). Development of a Glycosylation Reaction: A Key to Accessing Structurally Unique Nucleosides. Semantic Scholar. Available at: [Link]

  • Miller, A. D., et al. (2024). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. ACS Publications. Available at: [Link]

  • Rother, M., et al. (2020). General Principles for Yield Optimization of Nucleoside Phosphorylase‐Catalyzed Transglycosylations. PMC. Available at: [Link]

  • Zhang, Y., & Knapp, S. (2016). Glycosylation of Nucleosides. ACS Publications. Available at: [Link]

  • Zhang, Y., & Knapp, S. (2016). Glycosylation of Nucleosides. PubMed. Available at: [Link]

  • Li, W., et al. (2018). An orthogonal and reactivity-based one-pot glycosylation strategy for both glycan and nucleoside synthesis: access to TMG-chitotriomycin, lipochitooligosaccharides and capuramycin. RSC Publishing. Available at: [Link]

  • Nair, V., et al. (2007). BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY. PMC. Available at: [Link]

  • Nidetzky, B. (2023). Biocatalytic cascade transformations for the synthesis of C-nucleosides and N-nucleoside analogs. Graz University of Technology. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Boltje, T. J., et al. (2009). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]

  • Leclerc, F. (2022). Chemical Approaches to Carbocyclic Nucleosides. PubMed. Available at: [Link]

  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PMC. Available at: [Link]

  • Vorbrüggen, H., & Ruh-Polenz, C. (2004). Synthesis of Nucleosides. Organic Reactions. Available at: [Link]

  • Straube, H., & Herde, M. (2022). Purification and Analysis of Nucleotides and Nucleosides from Plants. PubMed. Available at: [Link]

  • Obika, S., et al. (2001). Synthesis of a Novel Conformationally Locked Carbocyclic Nucleoside Ring System. ACS Publications. Available at: [Link]

  • Britton, R., et al. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. RSC Publishing. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Stereoselectivity with cis-(2-Amino-cyclopentyl)-methanol

Welcome to the technical support center for optimizing stereoselective reactions involving cis-(2-Amino-cyclopentyl)-methanol and its derivatives. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing stereoselective reactions involving cis-(2-Amino-cyclopentyl)-methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile chiral scaffold to achieve high levels of stereocontrol in asymmetric synthesis. Here, we move beyond simple protocols to explore the underlying principles that govern stereoselectivity, offering field-proven insights to troubleshoot common experimental challenges and enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes cis-(2-Amino-cyclopentyl)-methanol an effective chiral ligand/auxiliary?

A1: The efficacy of cis-(2-amino-cyclopentyl)-methanol stems from its rigid cis-1,2-disubstituted cyclopentyl backbone. This framework holds the amino and hydroxymethyl groups in a fixed spatial orientation, which is crucial for creating a well-defined and predictable chiral environment around a metal center. The bidentate coordination of both the nitrogen and oxygen atoms to a metal (like zinc or titanium) forms a stable five-membered chelate ring, restricting conformational flexibility and enabling effective facial discrimination of prochiral substrates.[1]

Q2: What are the most common applications of this chiral amino alcohol?

A2: Historically, one of the most well-documented and successful applications of this class of β-amino alcohols is in the catalytic enantioselective addition of dialkylzinc reagents (e.g., diethylzinc) to aldehydes.[2][3] This reaction is a reliable method for synthesizing chiral secondary alcohols, which are valuable building blocks in pharmaceuticals. Derivatives of cis-(2-amino-cyclopentyl)-methanol can also be synthesized for use in a broader range of asymmetric transformations, including reductions, aldol reactions, and Michael additions.

Q3: Should I use the raw amino alcohol, or a derivatized version?

A3: While the parent amino alcohol can be effective, derivatization is often key to unlocking higher levels of stereoselectivity. Modifying the amino or hydroxyl group can fine-tune both the steric and electronic properties of the ligand. For example, introducing a bulky substituent on the nitrogen atom can enhance facial shielding of the coordinated substrate, leading to higher enantiomeric excess (ee). The choice to derivatize depends on the specific reaction and substrate, and ligand screening is often a necessary step in optimization.

Q4: How critical is the purity of cis-(2-Amino-cyclopentyl)-methanol for achieving high stereoselectivity?

A4: Extremely critical. The presence of the trans-isomer or the opposite enantiomer will directly and negatively impact the enantiomeric excess of your product. The undesired enantiomer of the ligand will catalyze the formation of the undesired product enantiomer, effectively eroding the overall ee. It is imperative to use a ligand with the highest possible enantiomeric and diastereomeric purity. If you are synthesizing the ligand in-house, ensure rigorous purification and characterization at each step.

Troubleshooting Guide: Enantioselective Diethylzinc Addition to Aldehydes

The addition of diethylzinc to aldehydes is a benchmark reaction for evaluating the performance of chiral β-amino alcohol ligands. Below are common issues encountered and systematic approaches to resolve them.

IssuePotential Cause(s)Recommended Troubleshooting Steps
Low Enantioselectivity (ee) 1. Suboptimal Temperature: Enantioselectivity is highly temperature-dependent. Higher temperatures increase molecular motion, which can lead to less effective discrimination between diastereomeric transition states. 2. Ligand Purity: Contamination with the other enantiomer or diastereomer of the ligand is present. 3. Solvent Effects: The coordinating ability of the solvent can interfere with the formation of the active catalyst complex. 4. Incorrect Stoichiometry: The ratio of ligand to the zinc reagent can influence the structure of the active catalyst.1. Temperature Optimization: Perform the reaction at a lower temperature. Start at 0 °C and incrementally decrease to -20 °C, -40 °C, or even -78 °C. Lower temperatures often significantly improve ee.[4] 2. Verify Ligand Purity: Confirm the enantiomeric and diastereomeric purity of your cis-(2-amino-cyclopentyl)-methanol derivative using chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis. 3. Solvent Screening: Use non-coordinating solvents like hexanes, toluene, or dichloromethane. Avoid coordinating solvents like THF or ethers unless a protocol specifically calls for them. 4. Stoichiometry Adjustment: Ensure precise measurement of reagents. The formation of a dimeric zinc complex with the ligand is often proposed as the active species. Varying the ligand:Et₂Zn ratio slightly might be beneficial.
Low or No Product Yield 1. Inactive Catalyst Formation: The active catalyst may not have formed correctly due to moisture, oxygen, or impurities. 2. Low Reaction Temperature: While beneficial for selectivity, very low temperatures can drastically reduce the reaction rate. 3. Poor Quality Reagents: Diethylzinc solutions can degrade over time. Aldehyde substrates may contain acidic impurities that quench the organometallic reagent.1. Ensure Anhydrous/Inert Conditions: Conduct the reaction under an inert atmosphere (Argon or Nitrogen). Use freshly distilled, dry solvents. Flame-dry glassware before use. 2. Balance Temperature and Time: If the reaction is too slow at low temperatures, allow it to run for a longer period (24-48 hours). Alternatively, find a temperature that provides an acceptable balance between reaction rate and enantioselectivity. 3. Use High-Purity Reagents: Use a freshly purchased or titrated solution of diethylzinc. Purify the aldehyde substrate (e.g., by distillation or filtration through a pad of neutral alumina) immediately before use.
Inconsistent Results 1. Sensitivity to Air/Moisture: Minor variations in atmospheric exposure can lead to significant differences in catalyst activity and selectivity. 2. Variability in Reagent Addition: The rate and order of addition of reagents can affect the formation of the active catalyst.1. Standardize Procedures: Adopt a strict, standardized protocol for setting up the reaction under inert conditions. This includes consistent methods for drying solvents and handling reagents.[4] 2. Controlled Addition: Add the aldehyde slowly to the pre-formed catalyst-diethylzinc complex at the reaction temperature. This ensures that the aldehyde always encounters the chiral catalyst rather than un-complexed diethylzinc.
Logical Workflow for Troubleshooting Low Stereoselectivity

The following diagram outlines a decision-making process for addressing suboptimal stereoselectivity in your reaction.

troubleshooting_workflow start Low Stereoselectivity Observed (Low ee or dr) check_purity Verify Ligand Purity (Chiral HPLC, NMR) start->check_purity First, rule out impurities check_purity->start If impure, purify/resynthesize optimize_temp Optimize Temperature (e.g., 0°C to -78°C) check_purity->optimize_temp If pure screen_solvents Screen Solvents (Toluene, Hexane, CH2Cl2) optimize_temp->screen_solvents success High Stereoselectivity Achieved optimize_temp->success Problem Solved adjust_stoichiometry Adjust Stoichiometry (Ligand:Metal Ratio) screen_solvents->adjust_stoichiometry screen_solvents->success Problem Solved check_reagents Verify Reagent Quality (Aldehyde, Et2Zn) adjust_stoichiometry->check_reagents If still suboptimal adjust_stoichiometry->success Problem Solved check_reagents->optimize_temp If reagents are impure, purify and restart optimization check_reagents->success Problem Solved sub_graph sub_graph

Caption: A systematic workflow for troubleshooting low stereoselectivity.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a representative example and should be optimized for different aldehydes and ligand derivatives.

Materials:

  • Chiral ligand (cis-(2-Amino-cyclopentyl)-methanol derivative): 0.02 mmol

  • Anhydrous Toluene: 5 mL

  • Diethylzinc (1.0 M solution in hexanes): 2.0 mL, 2.0 mmol

  • Benzaldehyde (freshly distilled): 1.0 mmol

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Anhydrous MgSO₄

Procedure:

  • Catalyst Pre-formation: To a flame-dried, argon-purged flask equipped with a magnetic stir bar, add the chiral ligand (0.02 mmol) and anhydrous toluene (3 mL). Stir at room temperature to dissolve.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.0 mL, 2.0 mmol) dropwise over 5 minutes. A white precipitate may form.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.

  • Substrate Addition: In a separate flame-dried vial, dissolve freshly distilled benzaldehyde (1.0 mmol) in anhydrous toluene (2 mL).

  • Add the benzaldehyde solution dropwise to the catalyst mixture at 0 °C over 10 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 2-24 hours).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the resulting (S)-1-phenyl-1-propanol by chiral HPLC or GC analysis.

Visualizing the Catalytic Cycle

The proposed mechanism involves the formation of a dimeric zinc-alkoxide complex, which creates the chiral environment for the reaction.

catalytic_cycle L_H Chiral Ligand (L-H) (cis-amino alcohol) Active_Catalyst Active Dimeric Catalyst [(L)ZnEt]2 L_H->Active_Catalyst + 2 Et2Zn - 2 Ethane Et2Zn 2 Et2Zn Transition_State Diastereomeric Transition State Active_Catalyst->Transition_State + RCHO Aldehyde Aldehyde (RCHO) Aldehyde->Transition_State Product_Complex Product-Zinc Complex Transition_State->Product_Complex Ethyl Transfer Product_Complex->Active_Catalyst Ligand Exchange with RCHO Product Chiral Alcohol Product Product_Complex->Product Workup (H+)

Caption: Proposed catalytic cycle for the diethylzinc addition to an aldehyde.

References

  • Zhu, G., Xu, Q., Pan, X., & Chan, A. S. C. (2002). Enantioselective addition of diethylzinc to aldehydes catalyzed by optically active C2‐symmetrical bis‐β‐amino alcohols. Chirality, 14(8), 647-651. Available at: [Link]

  • Frauenrath, H. (2021). Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis. Angewandte Chemie International Edition, 60(24), 13198-13224. Available at: [Link]

  • Bauer, T., et al. (2022). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 27(1), 123. Available at: [Link]

  • de Souza, A. L. F., et al. (2019). New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes. Journal of the Brazilian Chemical Society, 30(1), 156-163. Available at: [Link]

  • Li, Z., et al. (2004). Highly Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Novel Chiral tert-Amino Alcohols. Synthesis, 2004(12), 1949-1954. Available at: [Link]

  • Pu, L., & Yu, H.-B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. Available at: [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. Available at: [Link]

  • Rhee, H., et al. (2002). Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 21(1), 65-72. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis with Chiral Amino Alcohols

Welcome to the technical support center for asymmetric synthesis utilizing chiral amino alcohol catalysts and ligands. This resource is designed for researchers, scientists, and drug development professionals to diagnose...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for asymmetric synthesis utilizing chiral amino alcohol catalysts and ligands. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to suboptimal enantiomeric excess (ee). The following troubleshooting guides and frequently asked questions are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles.

Section 1: Foundational Troubleshooting & Initial Checks

Before delving into complex reaction parameter optimization, it is crucial to rule out fundamental errors in measurement and setup. Low enantiomeric excess is often a symptom of an issue that occurs before the reaction even begins.

Q1: My chiral HPLC/GC analysis shows a low ee. How can I be certain the analytical method is reliable?

This is the most critical first step. An unoptimized or inappropriate analytical method can give misleading results.[1]

  • Action: Prepare a true racemic sample of your product. This can often be achieved by running the reaction with a non-chiral catalyst or ligand.

  • Validation Test: Analyze the racemic sample using your chiral chromatography method (HPLC, GC, or SFC).

  • Expected Outcome: You should observe two well-resolved, baseline-separated peaks with a 50:50 area ratio.

  • Troubleshooting: If the peaks are not baseline-separated, or if you see significant tailing or broadening, your analytical method requires optimization.[1] Consider screening different chiral stationary phases, adjusting the mobile phase composition, or changing the column temperature. For amino alcohols, derivatization might be necessary to improve volatility for GC analysis or to enhance detection.[2]

Q2: I've confirmed my analytical method is accurate, but my ee is still low. Could the purity of my starting materials be the issue?

Absolutely. Impurities in substrates, reagents, or even the chiral amino alcohol itself can have a profound impact on enantioselectivity.

  • Catalyst Poisons: Trace impurities can irreversibly bind to and deactivate the active catalytic species.

  • Competing Reactions: Impurities may promote a non-selective background reaction, which generates a racemic product and consequently lowers the overall measured ee.[1]

  • Protocol:

    • Substrate and Reagent Purification: Purify all starting materials (substrate, aldehyde, organometallic reagent, etc.) by appropriate methods such as distillation, recrystallization, or chromatography.

    • Amino Alcohol Purity Check: Verify the enantiomeric and chemical purity of your chiral amino alcohol. Even small amounts of the opposite enantiomer can significantly erode the ee of the product. If you synthesized the amino alcohol, ensure it was properly purified, for example, via diastereomeric salt crystallization.[3]

    • Run a Control Reaction: Use highly purified materials in a small-scale test reaction to see if the ee improves.

Section 2: Catalyst and Reaction Environment Optimization

Once the fundamentals are secure, the focus shifts to the catalyst's formation and the environment in which it operates. Chiral amino alcohols often act as pre-catalysts or ligands that form the active catalytic species in situ.

Q3: How critical is the handling and storage of the chiral amino alcohol and other reagents?

Extremely critical. Many reagents used in asymmetric synthesis are sensitive to air and moisture.

  • Moisture: Water can react with organometallic reagents (e.g., diethylzinc, Grignard reagents) and can also interfere with the formation of the chiral catalyst.

  • Oxygen: Air can lead to the degradation of both the catalyst and reagents.

  • Best Practices:

    • Always use flame-dried or oven-dried glassware under an inert atmosphere (Argon or Nitrogen).[4]

    • Use anhydrous solvents, freshly distilled or from a solvent purification system.

    • Store chiral amino alcohols and sensitive reagents in a desiccator or glovebox.

Q4: I'm performing a diethylzinc addition to an aldehyde catalyzed by a chiral amino alcohol, and my ee is poor. What are the most likely causes related to the catalyst itself?

This is a classic and well-studied reaction where the active catalyst is a zinc-alkoxide complex formed from the amino alcohol and diethylzinc.[5] Low ee often points to issues with the formation or stability of this active species.

  • Incorrect Catalyst Loading: Both too little and too much catalyst can be detrimental. A low catalyst concentration may not be sufficient to outcompete the non-catalyzed background reaction. High concentrations can sometimes lead to the formation of less selective dimeric or aggregated catalyst species.

  • Order of Addition: The sequence in which you add reagents matters. Typically, the chiral amino alcohol is pre-mixed with the diethylzinc to allow for the formation of the chiral catalyst before the substrate (aldehyde) is introduced.[6]

  • Aging of the Catalyst: In some cases, allowing the catalyst to "age" (stirring the amino alcohol and diethylzinc mixture for a period before adding the substrate) can lead to a more active and selective catalytic species.

Workflow: Troubleshooting Catalyst Formation

G cluster_0 Initial Observation cluster_1 Catalyst-Related Checks cluster_2 Potential Solutions Low_ee Low Enantiomeric Excess (ee) Observed Purity Verify Purity of Amino Alcohol Ligand Low_ee->Purity Stoichiometry Check Ligand:Metal Stoichiometry Low_ee->Stoichiometry Order Review Order of Reagent Addition Low_ee->Order Aging Experiment with Catalyst Aging Time Low_ee->Aging Purify_Ligand Purify Ligand (Recrystallization/Chromatography) Purity->Purify_Ligand Optimize_Ratio Optimize Ligand:Metal Ratio Stoichiometry->Optimize_Ratio Preform_Catalyst Pre-form Catalyst Before Substrate Addition Order->Preform_Catalyst Vary_Aging Vary Aging Time (e.g., 15 min, 30 min, 1 hr) Aging->Vary_Aging G cluster_0 Catalyst-Substrate Complex cluster_1 Transition States Catalyst Chiral Amino Alcohol Ligand (Forms Chiral Pocket) Metal Metal Center (e.g., Zn, Cu) Catalyst->Metal Coordinates TS_Major Favored Transition State (Lower Energy) Catalyst->TS_Major Directs Attack TS_Minor Disfavored Transition State (Higher Energy) Catalyst->TS_Minor Hinders Attack Substrate Prochiral Substrate (e.g., Aldehyde) Substrate->Metal Coordinates Product_Major Major Enantiomer TS_Major->Product_Major High ee Product_Minor Minor Enantiomer TS_Minor->Product_Minor Low ee

Caption: Control of enantioselectivity via transition state energies.

This guide provides a systematic approach to troubleshooting low enantiomeric excess in asymmetric reactions catalyzed by chiral amino alcohols. By carefully validating analytical methods, ensuring the purity of all components, and methodically optimizing reaction parameters, researchers can significantly improve the stereochemical outcome of their syntheses.

References

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. AIR Unimi. Available at: [Link]

  • Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Publishing. Available at: [Link]

  • Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis. Tetrahedron Letters. Available at: [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC - NIH. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. Available at: [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ACS Publications. Available at: [Link]

  • Temperature drop triggers chirality twist. Chemistry World. Available at: [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC - NIH. Available at: [Link]

  • Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Linköping University Electronic Press. Available at: [Link]

  • Principles of Asymmetric Synthesis. Wiley-VCH. Available at: [Link]

  • Asymmetric Aminocatalysis: a modern strategy for molecules, challenges and life. AMS Dottorato. Available at: [Link]

  • New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. Available at: [Link]

  • Application of Biobased Solvents in Asymmetric Catalysis. PMC - NIH. Available at: [Link]

  • Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. PMC - PubMed Central. Available at: [Link]

  • Effect of temperature on the enantiomeric excess using the constant ν1... ResearchGate. Available at: [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Available at: [Link]

  • In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis. John Wiley & Sons. Available at: [Link]

  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. ACS Publications. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Publications. Available at: [Link]

  • Asymmetric Synthesis. University of York. Available at: [Link]

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Troubleshooting

Purification challenges of polar chiral amino alcohols like cis-(2-Amino-cyclopentyl)-methanol

Welcome to the technical support center for the purification of polar chiral amino alcohols, focusing on challenging molecules like cis-(2-Amino-cyclopentyl)-methanol. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar chiral amino alcohols, focusing on challenging molecules like cis-(2-Amino-cyclopentyl)-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with isolating and purifying these valuable chiral building blocks. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying principles to empower your experimental design.

Section 1: Understanding the Core Challenges

Q1: Why are polar chiral amino alcohols like cis-(2-Amino-cyclopentyl)-methanol so difficult to purify?

A1: The purification of polar chiral amino alcohols presents a unique set of challenges stemming from their inherent physicochemical properties. These molecules contain both a basic amino group and a polar hydroxyl group, often in close proximity. This dual functionality leads to several purification hurdles:

  • High Polarity: The presence of both amine and alcohol functionalities results in high polarity. This makes them highly soluble in polar solvents like water and methanol but poorly soluble in common non-polar organic solvents used in standard normal-phase chromatography.

  • Zwitterionic Character: In neutral pH environments, amino alcohols can exist as zwitterions, further complicating their partitioning behavior in chromatographic systems.[1]

  • Strong Interactions with Stationary Phases: The polar functional groups can interact strongly with silica-based stationary phases, leading to peak tailing, poor resolution, and sometimes irreversible adsorption.

  • Co-elution of Enantiomers: As enantiomers, the different stereoisomers of a chiral amino alcohol have identical physical properties in an achiral environment, making their separation by standard chromatographic or crystallization techniques impossible.[2]

These challenges necessitate specialized purification strategies that can effectively address both the high polarity and the need for chiral resolution.

Section 2: Troubleshooting Chiral Chromatography

Chiral chromatography is a powerful technique for separating enantiomers.[3] However, the success of this method is highly dependent on the careful selection of the stationary phase and mobile phase conditions.

Q2: I am not getting any separation of my amino alcohol enantiomers on my chiral HPLC column. What should I do?

A2: A lack of separation on a chiral stationary phase (CSP) is a common issue. Here is a systematic approach to troubleshooting:

  • Verify CSP Suitability: Not all CSPs are created equal for all compounds. For polar amino alcohols, certain types of CSPs are more likely to be successful:

    • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are often a good starting point due to their versatility.[4]

    • Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin or vancomycin are excellent for polar and ionizable compounds, including underivatized amino acids and amino alcohols.[3][5][6]

    • Crown Ether-Based CSPs: These are specifically designed for the separation of primary amines.[3]

    • Pirkle-type CSPs: These can be effective if the amino alcohol has aromatic groups that can participate in π-π interactions.[4][7]

  • Optimize the Mobile Phase:

    • Normal Phase/Polar Organic Mode: This is often the preferred mode for many chiral separations. The ratio of a non-polar solvent (e.g., hexane or heptane) to a polar modifier (e.g., ethanol, isopropanol) is critical. Small adjustments to the modifier percentage can dramatically impact resolution.[8]

    • Reversed-Phase Mode: While less common for underivatized amino alcohols, it can be effective on certain CSPs like cyclodextrin-based or macrocyclic glycopeptide phases.[8][9]

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are not well-retained in reversed-phase. It utilizes a polar stationary phase with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous buffer.[9][10]

  • Incorporate Mobile Phase Additives: For basic compounds like amino alcohols, the addition of a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase in normal-phase chromatography can significantly improve peak shape and resolution by minimizing unwanted interactions with the stationary phase.[8]

Q3: My peaks are tailing badly on my chiral column. How can I improve the peak shape?

A3: Peak tailing is usually a sign of undesirable secondary interactions between the analyte and the stationary phase. For amino alcohols, this is often due to the basicity of the amino group interacting with acidic silanol groups on the silica support of the CSP.

  • Use Mobile Phase Additives: As mentioned above, adding a competing base like DEA (typically 0.1-0.5%) to the mobile phase in normal-phase chromatography can saturate the active sites on the stationary phase, leading to more symmetrical peaks.[8]

  • Consider a Different CSP: Some modern CSPs are based on silica that has been end-capped to reduce the number of free silanol groups, which can minimize peak tailing.

  • Derivatization: If other methods fail, derivatizing the amino or hydroxyl group can block the sites of unwanted interactions and improve chromatography. Common derivatizing agents include those that introduce a UV-active or fluorescent tag, which can also enhance detection sensitivity.[8][11]

Table 1: Recommended Starting Conditions for Chiral HPLC of Polar Amino Alcohols

Chromatography Mode Typical CSP Type Mobile Phase Composition Common Additives Key Considerations
Normal Phase Polysaccharide-based (e.g., Chiralpak® IA)Hexane/Ethanol or Heptane/Isopropanol0.1% Diethylamine (DEA)Optimize the alcohol modifier percentage carefully.
Reversed Phase Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® T)Methanol/Water or Acetonitrile/Water with buffer0.1% Trifluoroacetic Acid (TFA) or Ammonium AcetateEnsure the CSP is stable under reversed-phase conditions.
HILIC Cyclodextrin-based or Macrocyclic AntibioticAcetonitrile/Aqueous BufferAmmonium Acetate or FormateIdeal for highly polar analytes not retained in reversed-phase.[9][10]

Section 3: Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic amino alcohol with a chiral resolving agent to form a pair of diastereomeric salts.[2][4] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[12]

Q4: I've tried to form diastereomeric salts of my amino alcohol with a chiral acid, but nothing is crystallizing. What could be the problem?

A4: The success of diastereomeric salt crystallization is highly dependent on finding the right combination of resolving agent and solvent.

  • Choice of Resolving Agent: The resolving agent must be enantiomerically pure and form a stable salt with the amino alcohol. Commonly used chiral acids for resolving basic compounds include:

    • (+)-Tartaric acid

    • (-)-Malic acid

    • (-)-Mandelic acid

    • (+)-Camphor-10-sulfonic acid[2]

  • Solvent Selection: The solvent plays a crucial role in the crystallization process. An ideal solvent will have a significant difference in solubility for the two diastereomeric salts.[12] A systematic solvent screen is often necessary. Start with common solvents like ethanol, methanol, isopropanol, acetone, and mixtures with water.

  • Supersaturation: Crystallization requires a supersaturated solution. This can be achieved by:

    • Cooling a hot, saturated solution.

    • Slowly evaporating the solvent.

    • Adding an anti-solvent (a solvent in which the salts are less soluble).

  • Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a seed crystal to the supersaturated solution can induce crystallization.

Q5: I've managed to crystallize one diastereomeric salt, but the enantiomeric excess (ee) is low. How can I improve the purity?

A5: Achieving high diastereomeric excess (and thus high enantiomeric excess after liberating the free base) often requires optimization.

  • Recrystallization: The most straightforward way to improve purity is to recrystallize the obtained solid.[13][14] Each recrystallization step should enrich the less soluble diastereomer.

  • Solvent System Optimization: The choice of solvent can influence the selectivity of the crystallization.[15] Sometimes, a mixture of solvents can provide better selectivity than a single solvent.

  • Temperature Control: The rate of cooling can affect the purity of the crystals. Slow cooling generally leads to larger, purer crystals.

  • Equilibration: In some cases, allowing the diastereomeric salts to equilibrate in solution can lead to a process called crystallization-induced diastereomer transformation (CIDT), where the more soluble diastereomer converts to the less soluble one in solution, potentially leading to a theoretical yield of >50% for the desired enantiomer.[16]

Experimental Workflow: Diastereomeric Salt Crystallization

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Purification & Isolation racemate Racemic Amino Alcohol salt_formation Formation of Diastereomeric Salts in Solution racemate->salt_formation Dissolve resolving_agent Chiral Resolving Agent resolving_agent->salt_formation Add equimolar amount solvent Suitable Solvent solvent->salt_formation crystallization Induce Crystallization (Cooling, Evaporation, etc.) salt_formation->crystallization filtration Filter to Collect Crystals crystallization->filtration crystals Diastereomerically Enriched Crystals filtration->crystals recrystallize Recrystallize (if needed) crystals->recrystallize liberation Liberate Free Base (e.g., add NaOH) crystals->liberation recrystallize->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Section 4: Alternative and Complementary Techniques

Q6: Are there any other methods I should consider for purifying my polar chiral amino alcohol?

A6: Yes, several other techniques can be employed, either as standalone methods or in conjunction with chromatography and crystallization.

  • Kinetic Resolution: This method uses a chiral catalyst or enzyme to selectively react with one enantiomer, leaving the other unreacted.[4][17] The reacted and unreacted enantiomers, now having different chemical properties, can be separated by standard techniques like extraction or chromatography.

  • Supercritical Fluid Chromatography (SFC): SFC is a "greener" alternative to HPLC that uses supercritical CO2 as the primary mobile phase.[4] It is compatible with many chiral columns and can offer faster separations and reduced organic solvent consumption, which is particularly advantageous for polar compounds.

  • Derivatization followed by Achiral Chromatography: In this indirect approach, the racemic amino alcohol is reacted with a chiral derivatizing agent to form diastereomers.[5] These diastereomers can then be separated on a standard, less expensive achiral column. The desired enantiomer is then recovered by cleaving the derivatizing group.

Section 5: Final Purity Assessment

Q7: How can I be sure that my final product is pure, both chemically and enantiomerically?

A7: A combination of analytical techniques is necessary to confirm the purity of your final product.

  • Chemical Purity:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Elemental Analysis: To confirm the elemental composition.

  • Enantiomeric Purity (Enantiomeric Excess - ee):

    • Chiral HPLC or GC: This is the gold standard for determining ee. By integrating the peak areas of the two enantiomers, the percentage of each can be calculated.

    • Chiral NMR Spectroscopy: Using a chiral shift reagent can sometimes allow for the differentiation of enantiomers by NMR.

By systematically applying the principles and troubleshooting steps outlined in this guide, you will be better equipped to tackle the purification challenges of polar chiral amino alcohols and obtain the high-purity materials required for your research and development endeavors.

References

  • Analytical Chemistry. (2000). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection.
  • PubMed. (2000).
  • Journal of the American Chemical Society. (2015).
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.).
  • PMC. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • ResearchGate. (n.d.).
  • SciSpace. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.
  • YouTube. (2023). CHIRAL SEPARATION OF POLAR MOLECULES; Using polysaccharide CSPs in RPC mode.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Chemistry LibreTexts. (2020). 14.
  • ACS Publications. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (n.d.).
  • Chemistry LibreTexts. (2019). 6.
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.). cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride.
  • Chemical Science. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)
  • Phenomenex. (n.d.).
  • ResearchGate. (n.d.).
  • (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • (n.d.).
  • Sigma-Aldrich. (n.d.). cis-(2-Amino-cyclopentyl)-methanol | 40482-12-0.
  • Santa Cruz Biotechnology. (n.d.). cis-(2-Amino-2-methyl-cyclopentyl)-methanol | CAS 202921-91-3 | SCBT.
  • PMC. (2022).
  • PubChem. (n.d.). cis-(2-Amino-cyclopentyl)-methanol | C6H13NO | CID 13514420.
  • ResearchGate. (n.d.). Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides.
  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual.
  • PMC. (n.d.).
  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • Alfa Chemistry. (n.d.). CAS 40482-12-0 cis-(2-Amino-cyclopentyl)-methanol.
  • (n.d.).
  • (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.
  • PMC. (n.d.).
  • Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • PMC. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Overcoming Purification Challenges In Antibody Therapeutics Manufacturing.
  • PubMed. (n.d.).

Sources

Optimization

Technical Support Center: Purification of cis-(2-Amino-cyclopentyl)-methanol

Welcome to the technical support center for the purification of cis-(2-Amino-cyclopentyl)-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of cis-(2-Amino-cyclopentyl)-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and purification of this valuable chiral building block. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the challenges of obtaining high-purity cis-(2-Amino-cyclopentyl)-methanol.

Introduction: The Challenge of Purifying a Polar Amino Alcohol

cis-(2-Amino-cyclopentyl)-methanol is a polar molecule containing both a primary amine and a primary alcohol. This bifunctionality, while useful in synthesis, presents significant challenges during purification. The high polarity leads to strong interactions with stationary phases like silica gel, often resulting in poor chromatographic separation and tailing peaks. Furthermore, its good solubility in polar solvents can complicate extractions and recrystallizations. This guide will address these common issues and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis-Related Impurities

Q1: I've synthesized cis-(2-Amino-cyclopentyl)-methanol by reducing cis-2-aminocyclopentanecarboxylic acid (or its ester) with a hydride reagent (e.g., LiAlH₄ or BH₃). What are the most likely impurities I should be looking for?

A1: The impurity profile will largely depend on the specific reducing agent and reaction conditions. Here are the most common impurities to anticipate:

  • Unreacted Starting Material: Incomplete reduction can leave residual cis-2-aminocyclopentanecarboxylic acid or its corresponding ester in your crude product.

  • trans-Isomer: The corresponding trans-(2-Amino-cyclopentyl)-methanol is a common diastereomeric impurity. Its formation can be influenced by the stereochemical integrity of your starting material and the reaction conditions.

  • Over-reduction Products: While less common for the reduction of the carboxylic acid or ester to the alcohol, harsh conditions could potentially lead to minor byproducts.

  • Reagent-Derived Impurities:

    • Borane Reductions (e.g., BH₃•THF, BH₃•DMS): After quenching the reaction, you can expect boric acid (B(OH)₃) or its esters (e.g., B(OMe)₃ if quenched with methanol) as significant byproducts. Additionally, the product amine can form a stable amine-borane complex, which needs to be broken to isolate the free amine.

    • LiAlH₄ Reductions: The workup of LiAlH₄ reactions generates aluminum salts (e.g., aluminum hydroxide), which need to be effectively removed.

  • Solvent Adducts: Depending on the workup and purification solvents, you might find residual solvents in your final product.

Purification Strategies & Troubleshooting

Q2: My crude cis-(2-Amino-cyclopentyl)-methanol is an oil/low-melting solid. What's the best initial purification strategy?

A2: For an oily or low-melting solid, direct crystallization can be challenging. Therefore, column chromatography is often the most practical first step. However, due to the high polarity of your compound, standard silica gel chromatography can be problematic.

Troubleshooting Column Chromatography:

  • Problem: My compound is streaking badly on the silica gel column, and I'm getting poor separation.

    • Cause: The polar amine and alcohol groups are strongly interacting with the acidic silica gel.

    • Solution 1: Modified Eluent. Add a small amount of a basic modifier to your eluent system to suppress the interaction with silica. A common choice is to use a mobile phase containing a small percentage of triethylamine (e.g., 0.5-2%) or ammonium hydroxide in methanol. For example, a gradient of methanol in dichloromethane with 1% triethylamine can be effective.

    • Solution 2: Reverse-Phase Chromatography. If normal-phase chromatography is still problematic, consider using a C18 reverse-phase column. You would typically use a mobile phase of water and methanol or acetonitrile, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Solution 3: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an excellent technique for highly polar compounds. It uses a polar stationary phase (like silica or a bonded diol phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.

Q3: I have a solid crude product. How can I effectively purify it by recrystallization?

A3: Recrystallization is a powerful and scalable purification technique if you can find a suitable solvent system.

Troubleshooting Recrystallization:

  • Problem: I can't find a single solvent that works well for recrystallization.

    • Cause: The compound is either too soluble in most polar solvents or insoluble in nonpolar solvents.

    • Solution: Two-Solvent Recrystallization. This is often the best approach for amino alcohols.

      • Dissolve your crude product in a minimum amount of a "good" solvent at an elevated temperature (a solvent in which it is highly soluble). Common choices include methanol, ethanol, or isopropanol.

      • While the solution is still warm, slowly add a "poor" solvent (a solvent in which your compound is insoluble) until you observe persistent cloudiness. Common "poor" solvents include diethyl ether, methyl tert-butyl ether (MTBE), or hexanes.

      • If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Problem: My compound "oils out" instead of forming crystals.

    • Cause: The solution is too supersaturated, or the cooling is too rapid.

    • Solution 1: Slower Cooling. Allow the flask to cool to room temperature slowly and then place it in a refrigerator or freezer.

    • Solution 2: Use a More Dilute Solution. Start with a slightly larger volume of the "good" solvent.

    • Solution 3: Scratch the Inner Surface of the Flask. Use a glass rod to scratch the inside of the flask at the air-liquid interface to induce crystallization.

    • Solution 4: Seed Crystals. If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Separation of Diastereomers

Q4: My product is contaminated with the trans-isomer. How can I separate the cis and trans diastereomers?

A4: Separating diastereomers can be challenging due to their similar physical properties. Here are a few effective strategies:

  • Fractional Crystallization of Salts: This is a classical and often highly effective method.

    • Form a Salt: React your mixture of cis and trans isomers with a suitable acid (e.g., hydrochloric acid, tartaric acid, or mandelic acid) to form the corresponding salts.

    • Fractional Crystallization: The diastereomeric salts will have different solubilities in a given solvent system. By carefully choosing the solvent and performing a series of crystallizations, you can selectively crystallize one of the diastereomeric salts, leaving the other in the mother liquor. For example, it has been shown that for similar cyclic diamines, the dihydrochloride salts of the cis and trans isomers have different solubilities in alcohols like methanol or ethanol, allowing for their separation.[1]

    • Liberate the Free Amine: After isolating the pure diastereomeric salt, treat it with a base (e.g., NaOH or NaHCO₃) to regenerate the pure free amino alcohol.

  • Preparative Chromatography: If fractional crystallization is not effective, preparative HPLC or MPLC (medium-pressure liquid chromatography) can be used. You will likely need to screen different stationary and mobile phases to find a system that provides baseline separation of the two diastereomers.

Chiral Purity and Enantiomeric Separation

Q5: My synthesis is not enantioselective, and I have a racemic mixture of cis-(2-Amino-cyclopentyl)-methanol. How can I resolve the enantiomers?

A5: Resolution of enantiomers is a critical step for many applications.

  • Diastereomeric Salt Resolution: Similar to the separation of diastereomers, you can react your racemic mixture with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These can then be separated by fractional crystallization. Common chiral resolving agents for amines include:

    • (+)- or (-)-Tartaric acid and its derivatives (e.g., dibenzoyl-D-tartaric acid)

    • (+)- or (-)-Mandelic acid

    • (+)- or (-)-Camphorsulfonic acid

  • Chiral HPLC: Chiral High-Performance Liquid Chromatography is a powerful analytical and preparative technique for separating enantiomers. You will need to use a chiral stationary phase (CSP). For amino alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[2] Method development will involve screening different chiral columns and mobile phases (often mixtures of hexane/isopropanol or other polar organic solvents) to achieve baseline separation.[3][4]

Analytical Methods for Purity Assessment

A robust analytical method is crucial to confirm the purity of your final product.

Analytical Technique Purpose Typical Conditions & Considerations
¹H and ¹³C NMR Spectroscopy Structural confirmation and assessment of major impurities.- Solvent: CDCl₃, MeOD, or D₂O. - Key Signals: Look for the characteristic signals of the cyclopentyl ring protons, the aminomethyl protons, and the hydroxymethyl protons. - Impurity Detection: Unreacted starting material (e.g., ester methyl group signal) or the trans-isomer (which will have a different set of signals due to its different symmetry) can often be detected and quantified. Quantitative NMR (qNMR) can be used for accurate purity determination.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Assessment of volatile impurities and confirmation of molecular weight.- Column: A polar column (e.g., a wax-type column like Stabilwax) is often suitable for analyzing polar amines and alcohols. - Derivatization: Derivatizing the amine and alcohol groups (e.g., by silylation) can improve peak shape and volatility. - Mass Spectrum: The mass spectrum should show the expected molecular ion and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of non-volatile impurities.- Column: C18 reverse-phase or HILIC. - Mobile Phase: Acetonitrile/water or Methanol/water with modifiers (e.g., TFA, formic acid). - Detector: UV (if the molecule has a chromophore or is derivatized), ELSD (Evaporative Light Scattering Detector), or CAD (Charged Aerosol Detector) for non-UV active compounds. MS detection provides molecular weight information.
Chiral HPLC Determination of enantiomeric excess (e.e.).- Column: Chiral stationary phase (e.g., Chiralpak® or Chiralcel®). - Mobile Phase: Typically a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol). - The relative integration of the two enantiomer peaks gives the enantiomeric excess.[2]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Polar Amino Alcohol
  • Select a Solvent System: Use TLC to find a suitable eluent. Start with a nonpolar solvent like dichloromethane (DCM) and gradually add a polar solvent like methanol (MeOH). For cis-(2-Amino-cyclopentyl)-methanol, a system of 5-15% MeOH in DCM is a good starting point. Add 1% triethylamine (TEA) to both solvents to prevent streaking.

  • Pack the Column: Pack a silica gel column using the chosen eluent system.

  • Load the Sample: Dissolve your crude product in a minimum amount of the eluent (or DCM). If it doesn't dissolve well, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.

  • Elute the Column: Run the column, collecting fractions. You can use a gradient elution by gradually increasing the percentage of methanol to elute your polar product.

  • Analyze Fractions: Use TLC to analyze the collected fractions and identify those containing your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Diastereomeric Salt Resolution (Conceptual Workflow)

G racemate Racemic cis-amino alcohol diastereomers Mixture of Diastereomeric Salts (in solution) racemate->diastereomers Salt Formation chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->diastereomers crystallization Fractional Crystallization diastereomers->crystallization salt_A Pure Diastereomeric Salt A (Crystals) crystallization->salt_A Different Solubilities salt_B Diastereomeric Salt B (in Mother Liquor) crystallization->salt_B base_A Basification (e.g., NaOH) salt_A->base_A base_B Basification (e.g., NaOH) salt_B->base_B enantiomer_A Pure Enantiomer A base_A->enantiomer_A Liberation of Free Amine enantiomer_B Pure Enantiomer B base_B->enantiomer_B

Caption: Workflow for enantiomeric resolution via diastereomeric salt formation.

References

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Institutes of Health.[Link]

  • Separation and purification of cis and trans isomers.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.[Link]

  • Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. ResearchGate.[Link]

  • cis-(2-Amino-cyclopentyl)-methanol. PubChem.[Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.[Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health.[Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. National Institutes of Health.[Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.[Link]

  • Amide Reduction Mechanism by LiAlH4. Chemistry Steps.[Link]

  • Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (2). Shimadzu.[Link]

  • Reduction of Amides with LiAlH4. YouTube.[Link]

  • Direct chiral HPLC separation on CSPs. Chiralpedia.[Link]

  • Nuclear magnetic resonance spectroscopy as a quantitative tool to determine the concentrations of biologically produced metabolites. PubMed.[Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed Central.[Link]

  • Reduction of Amides to Amines. Master Organic Chemistry.[Link]

  • Conversion of Amides into Amines with LiAlH4. Chemistry LibreTexts.[Link]

  • Separation of cis and trans isomers.
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed.[Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. National Institutes of Health.[Link]

Sources

Troubleshooting

Managing diastereomeric separation in reactions with cis-(2-Amino-cyclopentyl)-methanol

Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working with cis-(2-Amino-cyclopentyl)-methanol . This chiral building b...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working with cis-(2-Amino-cyclopentyl)-methanol . This chiral building block is a valuable tool in asymmetric synthesis, but its use often introduces the significant challenge of separating the resulting diastereomeric products.

As a Senior Application Scientist, my goal is to provide not just protocols, but a framework for thinking through these separation challenges. This guide is built on a foundation of scientific principles and field-proven experience to help you troubleshoot common issues, optimize your methods, and achieve your purification goals with confidence.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin the strategies for managing diastereomers derived from cis-(2-Amino-cyclopentyl)-methanol.

Q1: What is cis-(2-Amino-cyclopentyl)-methanol and what is its primary role in synthesis?

A1: Cis-(2-Amino-cyclopentyl)-methanol is a chiral 1,2-amino alcohol.[1] Its key value lies in its stereogenic centers and the presence of two distinct functional groups: a primary amine and a primary alcohol. This structure allows it to be used as a versatile chiral building block or a chiral auxiliary.[2] In its role as a chiral auxiliary, it is temporarily attached to a prochiral substrate to direct a subsequent reaction, such as alkylation or an aldol addition, to favor the formation of one stereoisomer over another.[3][4] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

Q2: Why do my reactions involving this amino alcohol produce diastereomers?

A2: You are starting with an enantiomerically pure reagent, cis-(2-Amino-cyclopentyl)-methanol, which already possesses defined stereocenters. When this molecule reacts in a way that creates a new stereocenter in the product, the result is a pair of diastereomers. These are stereoisomers that are not mirror images of each other. For example, reacting (1R,2S)-cis-(2-Amino-cyclopentyl)-methanol to create a new 'R' stereocenter results in the (1R,2S, nR) product, while creating a new 'S' stereocenter results in the (1R,2S, nS) product. These two products have different physical properties, which is the key to their separation.

Q3: What chemical properties of the diastereomers can I exploit for separation?

A3: Diastereomers, unlike enantiomers, have distinct physical properties. This is the fundamental principle that allows for their separation by standard laboratory techniques. The key differences to exploit include:

  • Polarity and Solubility: Differences in the 3D arrangement of polar groups (like -OH, -NH2, and any newly formed groups) can lead to different dipole moments and varying affinities for solvents. This is the basis for separation by chromatography and crystallization.

  • Steric Shape (Conformation): The different spatial arrangements of substituents can affect how the molecules pack into a crystal lattice or interact with a chromatographic stationary phase.

  • Intermolecular Interactions: The ability to form hydrogen bonds, engage in π-π stacking, or participate in dipole-dipole interactions will differ between diastereomers, influencing their behavior in different environments.[5]

Troubleshooting Guide for Diastereomer Separation

This section provides direct answers to common problems encountered during the purification process.

Q4: My diastereomers are co-eluting or have very poor separation (Rf values are too close) on a standard silica gel column. What are my next steps?

A4: This is a very common issue, indicating that the diastereomers have similar polarities under your current conditions. The goal is to amplify the small differences between them.

  • Causality: Standard silica gel separates based on polarity. If the newly created stereocenter has a minimal impact on the overall molecular polarity, the diastereomers will behave almost identically on the stationary phase.

  • Solution Pathway:

    • Systematically Vary Mobile Phase Polarity: Avoid drastic jumps. If you are using a 20% Ethyl Acetate/Hexane mixture, try 15%, 18%, 22%, and 25%. Sometimes a less polar mobile phase will increase retention and improve separation.

    • Change Solvent Selectivity: Swap one of your mobile phase components for a solvent with different properties. For example, replace Ethyl Acetate with Dichloromethane or MTBE. These solvents have different hydrogen bonding capabilities and dipole moments, which can lead to differential interactions with your diastereomers.

    • Introduce a Mobile Phase Additive: For molecules containing a basic amine, residual acidic silanol groups on the silica surface can cause peak tailing, which ruins resolution. Adding a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1%) to the mobile phase can dramatically improve peak shape and, consequently, separation.[6]

    • Lower the Temperature: Running the column at a lower temperature (e.g., in a cold room) can sometimes enhance the energetic differences in the interactions between the diastereomers and the stationary phase, leading to better resolution.[5]

Q5: I've moved to HPLC, but my resolution is still poor (Rs < 1.5). How can I optimize the separation?

A5: HPLC offers more variables to tune than flash chromatography. Poor resolution here is a clear signal to methodically optimize your column, mobile phase, or both.

  • Causality: Insufficient resolution in HPLC means the combination of selectivity (α) and efficiency (N) is not adequate. The chosen stationary and mobile phases are not differentiating enough between the two diastereomers.

  • Solution Pathway:

    • Confirm Good Peak Shape: As with flash chromatography, peak tailing is a primary enemy of resolution. Since your molecule is an amino alcohol, if you are using a normal-phase silica column, the addition of a basic modifier like DEA is often essential.[6] For reversed-phase, an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA) (0.1%) can protonate the amine, leading to sharper peaks.[7][8]

    • Optimize the Mobile Phase: In normal phase (the most common starting point), small changes in the percentage of the alcohol modifier (e.g., ethanol or isopropanol in heptane) can have a massive impact.[7] Systematically vary the alcohol content in small increments (e.g., from 2% to 10% in 1% steps).

    • Change the Column: If mobile phase optimization fails, the stationary phase is likely not suitable.

      • Orthogonal Achiral Phases: If you are on a standard silica column, try a diol- or cyano-bonded phase. These offer different selectivities.

      • Chiral Stationary Phases (CSPs): While typically used for enantiomers, CSPs can also provide excellent separation of diastereomers, as they create a complex chiral environment that can amplify structural differences. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® IA) are a powerful choice.[7][9]

Q6: When is it appropriate to derivatize my compound to achieve separation?

A6: Consider derivatization when extensive chromatographic screening fails. This is a chemical modification strategy designed to make the diastereomers less similar.

  • Causality: Derivatization works by attaching a new chemical group to a common functional handle (like your amine or alcohol). This new group is chosen specifically to exaggerate the steric or electronic differences between the diastereomers.

  • Solution Pathway:

    • Choose a Functional Group to Target: You have two handles: the primary amine and the primary alcohol. The amine is often more nucleophilic and easier to target selectively.

    • Select a Derivatizing Reagent: The goal is to add a group that is rigid, bulky, or has strong UV absorbance (for easier detection). Common options include:

      • For the Amine: Acylation with 3,5-dinitrobenzoyl chloride or reaction with an isothiocyanate (e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) to form thioureas.[10] These reagents add bulky, polar, and UV-active groups.

      • For the Alcohol: Esterification with a chiral acid like (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). This converts your mixture into diastereomeric esters which are often easily separable on standard silica gel.[11]

    • Verify Stability: Ensure the chosen derivative is stable to the chromatographic conditions and that the derivatizing agent can be removed cleanly after separation without racemizing your product.

Key Experimental Protocols

Protocol 1: General Method for Analytical HPLC Screening

This protocol outlines a starting point for assessing the separability of your diastereomeric mixture.

  • Sample Preparation: Prepare a stock solution of your crude diastereomeric mixture at ~1 mg/mL in a suitable solvent (e.g., isopropanol or mobile phase).

  • Column: Start with a standard normal-phase silica or a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA).

  • Initial Mobile Phase: A common starting point for normal phase is 90:10 Heptane:Ethanol. For basic compounds, add 0.1% DEA to both solvents.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5-10 µL

    • Detection: UV (select a wavelength where your compound absorbs, e.g., 220 nm, or 254 nm if aromatic).

  • Execution: Perform an isocratic run for 15-20 minutes.

  • Analysis: Evaluate the resulting chromatogram for the number of peaks and their resolution (Rs). If two peaks are observed but Rs < 1.5, proceed with the optimization strategies outlined in the troubleshooting guide (Q5).

Protocol 2: Derivatization with 3,5-Dinitrobenzoyl Chloride for Enhanced Separation

This protocol converts the diastereomeric amino alcohols into diastereomeric amides, which often exhibit much better separation due to the introduction of a rigid, polar, and UV-active group.

  • Reaction Setup: In a clean, dry vial, dissolve your diastereomeric mixture (1.0 eq) in anhydrous Dichloromethane (DCM). Add triethylamine (2.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Reagent: In a separate vial, dissolve 3,5-dinitrobenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amino alcohol solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude mixture of diastereomeric amides can now be subjected to flash chromatography or HPLC. The large, rigid dinitrobenzoyl group typically imparts a significant difference in how the two diastereomers interact with the stationary phase, leading to a much-improved separation.

Data & Visualization

Table 1: Example HPLC Optimization Data

The following table illustrates a hypothetical optimization process for separating two diastereomers (D1, D2) derived from cis-(2-Amino-cyclopentyl)-methanol.

Run Column Mobile Phase (v/v) Additive k1 (D1) k2 (D2) Selectivity (α) Resolution (Rs) Comments
1Silica80:20 Hex:EtOAcNone2.52.61.040.50Poor resolution, peak tailing observed.
2Silica80:20 Hex:EtOAc0.1% DEA2.32.51.090.95Improved peak shape and resolution.
3Silica90:10 Hex:IPA0.1% DEA4.14.81.171.65Baseline separation achieved.
4Chiralpak IA95:5 Hep:EtOH0.1% DEA3.24.51.413.50Excellent separation on CSP.

k = retention factor; α = selectivity factor (k2/k1); Rs = resolution factor.

Diagrams

Below are graphical representations of workflows and decision-making processes central to managing diastereomeric separations.

SeparationStrategy start Crude Reaction Mixture (Diastereomers A+B) check_dr Analyze d.r. (e.g., by crude NMR/LC) start->check_dr chromatography Purify by Chromatography check_dr->chromatography d.r. < 95:5 crystallization Attempt Direct Crystallization check_dr->crystallization d.r. ≥ 95:5 check_tlc Initial TLC/HPLC shows >0.05 ΔRf or baseline separation? chromatography->check_tlc prep_chrom Proceed to Preparative Chromatography check_tlc->prep_chrom Yes optimize Optimization Required check_tlc->optimize No derivatize Consider Derivatization (See Protocol 2) optimize->derivatize

Caption: Decision tree for selecting an initial separation strategy.

HPLCOptimization start Poor HPLC Resolution (Rs < 1.5) check_peak_shape Analyze Peak Shape start->check_peak_shape is_tailing Significant Tailing? check_peak_shape->is_tailing add_modifier Add Mobile Phase Modifier (e.g., 0.1% DEA for NP or 0.1% TFA for RP) is_tailing->add_modifier Yes optimize_mp Optimize Mobile Phase (Vary Solvent Ratio/Type) is_tailing->optimize_mp No add_modifier->optimize_mp resolution_ok1 Resolution Improved? optimize_mp->resolution_ok1 change_column Change Stationary Phase (e.g., Cyano, Diol, or CSP) resolution_ok1->change_column No end_good Baseline Separation Achieved (Rs ≥ 1.5) resolution_ok1->end_good Yes resolution_ok2 Resolution Improved? change_column->resolution_ok2 resolution_ok2->end_good Yes consider_deriv Consider Derivatization to Increase ΔProperties resolution_ok2->consider_deriv No

Caption: Workflow for systematic HPLC method optimization.

References

  • Journal of Liquid Chromatography. (n.d.). Determination of the Enantiomeric Composition of Chiral Aminoalcohols Using Chiral Derivatization and Reversed-Phase Liquid Chromatography. Taylor & Francis Online. [Link]

  • Letters in Applied NanoBioScience. (2022, October 8). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. [Link]

  • Yu, L., Wang, S., & Zeng, S. (2013). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 970, 221-31. [Link]

  • Yu, L., Wang, S., & Zeng, S. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]

  • Guranda, D. T., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Acta Naturae. [Link]

  • Pirkle, W. H., & Read, R. W. (1994). Chiral mobile phase additives for improved liquid-chromatography separations. U.S. Patent No. 5,338,454.
  • Guranda, D. T., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC - NIH. [Link]

  • Toth, G., & Frank, H. (2025). Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]

  • Luna, A., et al. (1998). Enzymatic resolution of (±)-cis-2-aminocyclopentanol and (±)-cis-2-aminocyclohexanol. Tetrahedron: Asymmetry, 9(24), 4483-4487. [Link]

  • Xu, J., et al. (2022). Process for preparing cis-2-aminocyclohexanol. Chinese Patent No. CN114315609A.
  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Barr, A. A., Frencel, I., & Robinson, J. B. (1977). The preparation and absolute configuration of trans-2-aminocyclopentanol enantiomers. Canadian Journal of Chemistry, 55(23), 4180-4185. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2025). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. ResearchGate. [Link]

  • Oi, S., et al. (1997). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 35(10), 461-466. [Link]

  • Hashimoto, Y. (1997). [Synthetic 2-amino alcohol derivatives as chiral auxiliaries]. Yakugaku Zasshi, 117(10-11), 716-36. [Link]

  • Reddit. (2023). Chiral Separation of Amino Acids. r/chemistry. [Link]

  • Ray, A. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]

  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. [Link]

  • Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Wikiwand. (n.d.). Chiral auxiliary. [Link]

  • Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154-4155. [Link]

  • PubChem. (n.d.). cis-(2-Amino-cyclopentyl)-methanol. [Link]

  • Miranda, L. D., et al. (2008). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 13(3), 625-635. [Link]

  • Feitsma, K. G., & Drenth, B. F. (1988). Chromatographic separation of enantiomers. Pharmaceutisch Weekblad Scientific Edition, 10(1), 1-11. [Link]

  • Harada, N. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Symmetry, 12(10), 1640. [Link]

  • Li, Y., et al. (2013). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1308, 100-107. [Link]

  • Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. ARC Journal of Pharmaceutical Sciences, 9(2), 1-11. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(23), 7306. [Link]

  • Pál, D., et al. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. International Journal of Molecular Sciences, 24(13), 10834. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of cis-(2-Amino-cyclopentyl)-methanol

The determination of enantiomeric excess (ee) is a critical analytical challenge in the synthesis and quality control of chiral molecules. For key pharmaceutical intermediates like cis-(2-Amino-cyclopentyl)-methanol, a p...

Author: BenchChem Technical Support Team. Date: February 2026

The determination of enantiomeric excess (ee) is a critical analytical challenge in the synthesis and quality control of chiral molecules. For key pharmaceutical intermediates like cis-(2-Amino-cyclopentyl)-methanol, a precise and robust analytical method is not just a regulatory requirement but a cornerstone of drug safety and efficacy. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric excess determination of this important amino alcohol. We will explore the rationale behind method development, present detailed experimental protocols, and compare the primary HPLC approach with viable alternatives.

The Significance of Enantiomeric Purity

cis-(2-Amino-cyclopentyl)-methanol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The spatial arrangement of the amino and hydroxymethyl groups on the cyclopentane ring results in two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate the precise quantification of the enantiomeric composition of any chiral drug or intermediate. Chiral HPLC stands as the preeminent technique for this purpose, offering high resolution and accuracy.[1][2]

Chiral HPLC Methodologies: A Head-to-Head Comparison

The success of a chiral HPLC separation hinges on the selection of the Chiral Stationary Phase (CSP) and the mobile phase.[3] For a molecule like cis-(2-Amino-cyclopentyl)-methanol, which contains both an amino and a hydroxyl group, several classes of CSPs can be considered.

Direct methods, where enantiomers are separated on a CSP without prior modification, are generally preferred as they minimize sample preparation and avert potential side reactions.[3] However, cis-(2-Amino-cyclopentyl)-methanol lacks a strong chromophore, which poses a challenge for direct UV detection. This necessitates either derivatization to introduce a UV-active or fluorescent tag or the use of alternative detection methods like Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD).[3]

Indirect methods involve reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. While effective, this approach can be more time-consuming and introduces the risk of racemization during the derivatization step.

This guide will focus on a direct chiral HPLC method with derivatization for UV detection, a common and accessible approach in many laboratories.

Chiral Stationary Phase (CSP) TypeTypical Mobile Phase (Normal Phase)Key Advantages & Considerations
Polysaccharide-Based (Coated) Hexane/Isopropanol (IPA) with an amine additive (e.g., Diethylamine, DEA)Broad applicability and excellent resolution for a wide range of compounds.[3] However, care must be taken with solvent selection to avoid damaging the coated phase.
Polysaccharide-Based (Immobilized) Extended range of solvents including Hexane/IPA, CH₂Cl₂, MTBE, etc.High solvent versatility and robustness due to the covalently bonded selector.[3]
Macrocyclic Glycopeptide Polar Organic, Reversed-Phase, Polar Ionic Modes (e.g., MeOH/ACN/Acid/Base)Excellent for polar and ionizable compounds like amino alcohols.[3] Can often separate underivatized analytes.
Crown Ether-Based Aqueous acidic mobile phase (e.g., HClO₄ solution)Specifically designed for the separation of primary amines.[3]
Experimental Protocol: Direct Chiral HPLC with Pre-column Derivatization

This protocol details a robust method for determining the enantiomeric excess of cis-(2-Amino-cyclopentyl)-methanol using a polysaccharide-based CSP with pre-column derivatization for UV detection.

The primary amino group of cis-(2-Amino-cyclopentyl)-methanol is derivatized with 3,5-Dinitrobenzoyl chloride to introduce a chromophore, enabling sensitive UV detection.

  • Procedure:

    • Dissolve 1 mg of racemic cis-(2-Amino-cyclopentyl)-methanol in 1 mL of a suitable aprotic solvent (e.g., acetonitrile).

    • Add 1.2 equivalents of 3,5-Dinitrobenzoyl chloride and 1.5 equivalents of a non-chiral base (e.g., triethylamine).

    • React at room temperature for 1-2 hours, monitoring the reaction completion by Thin Layer Chromatography (TLC) or achiral HPLC.

    • Quench the reaction with a small amount of methanol.

    • Dilute the sample to an appropriate concentration (~0.5 mg/mL) with the mobile phase.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Chiral Column: A polysaccharide-based column such as Chiralcel® OD-H or a similar coated amylose-based CSP is recommended.

  • Mobile Phase: A mixture of Hexane and Isopropanol (IPA) with a small amount of an amine additive like Diethylamine (DEA) is typically effective. A common starting point is 90:10 (v/v) Hexane:IPA with 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. A column oven is crucial for maintaining reproducibility.[4]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic cis-(2-Amino- cyclopentyl)-methanol derivatization Derivatization with 3,5-Dinitrobenzoyl chloride racemate->derivatization derivatized_sample Derivatized Sample derivatization->derivatized_sample injection Inject Sample derivatized_sample->injection separation Chiral HPLC Separation (Polysaccharide CSP) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram with Separated Enantiomers detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate % ee integration->calculation

Caption: Experimental workflow for chiral HPLC analysis.

Comparative Analysis with Alternative Methods

While chiral HPLC is a powerful tool, other techniques can also be employed for determining the enantiomeric excess of amino alcohols. The choice of method often depends on the specific requirements of the analysis, such as sample volatility, required sensitivity, and available instrumentation.

MethodPrincipleDerivatizationKey AdvantagesKey Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.[3]Often necessary for analytes lacking a chromophore.Broad applicability, high accuracy, and well-established methods.[1]Method development can be time-consuming; specific chiral columns are required.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral GC column.[5]Frequently required to increase volatility and improve peak shape (e.g., acylation).[5]Excellent for volatile and thermally stable compounds; requires very small sample sizes.[1]Not suitable for non-volatile or thermally labile compounds; high temperatures can risk racemization.[3]
NMR Spectroscopy Use of a chiral solvating or derivatizing agent to induce chemical shift differences between enantiomers.[3]Not always necessary with a chiral solvating agent, but derivatization can enhance separation.Rapid analysis, provides structural information, and no physical separation is needed.Lower sensitivity compared to chromatographic methods, requires higher sample concentration, and potential for peak overlap.[3]
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer.Generally not required.High separation efficiency, low sample and reagent consumption.Lower sensitivity for UV detection compared to HPLC, and can be less robust.
Causality Behind Experimental Choices
  • Choice of Polysaccharide CSP: Polysaccharide-based CSPs are often the first choice for method development due to their broad applicability and proven success in separating a wide range of chiral compounds, including those with multiple functional groups like amino alcohols.[3]

  • Normal Phase Chromatography: For the derivatized cis-(2-Amino-cyclopentyl)-methanol, normal phase chromatography (Hexane/IPA) typically provides better selectivity and resolution compared to reversed-phase conditions.

  • Amine Additive: The addition of a small amount of an amine like DEA to the mobile phase is crucial when analyzing basic compounds on silica-based CSPs. It helps to reduce peak tailing and improve peak shape by masking residual silanol groups on the stationary phase.

  • Temperature Control: Chiral separations are often sensitive to temperature changes. Maintaining a constant column temperature is essential for achieving reproducible retention times and resolution.[4]

Trustworthiness Through Self-Validating Systems

A robust analytical method must be validated to ensure its reliability. Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by achieving baseline resolution of the enantiomers.

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with a known enantiomeric composition.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By systematically validating these parameters, the trustworthiness of the chiral HPLC method is established.

G cluster_method Method Development cluster_validation Method Validation cluster_result Outcome CSP CSP Selection MobilePhase Mobile Phase Optimization CSP->MobilePhase Detection Detection Method MobilePhase->Detection Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness ReliableMethod Reliable & Trustworthy Analytical Method Robustness->ReliableMethod

Caption: Logical relationship for developing a trustworthy method.

Conclusion

The determination of the enantiomeric excess of cis-(2-Amino-cyclopentyl)-methanol is paramount for its application in pharmaceutical synthesis. Chiral HPLC, particularly with a polysaccharide-based chiral stationary phase, offers a reliable and accurate method for this purpose. While the lack of a strong chromophore necessitates a derivatization step for UV detection, this approach is highly effective and widely accessible. For laboratories equipped with more advanced detection systems like mass spectrometry, direct analysis without derivatization is a viable and often preferred alternative. The choice between HPLC and other techniques like chiral GC or NMR will ultimately depend on the specific analytical needs, sample properties, and available resources. A thorough method validation is essential to ensure the integrity and trustworthiness of the analytical results.

References

  • Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739-752.
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • Amino alcohol-derived chiral stationary phases.
  • A Comparative Guide to Enantiomeric Excess Determination in Asymmetric Synthesis Catalyzed by Chiral Amino Alcohols. Benchchem.
  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
  • Chiral HPLC Separ

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Comparative

A Senior Application Scientist's Guide to NMR Analysis for Stereochemistry Determination of Cyclopentane Derivatives

Introduction: The Conundrum of the Five-Membered Ring In the realm of stereochemistry, cyclopentane derivatives present a unique and often underestimated challenge. Unlike their well-behaved six-membered cyclohexane cous...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Conundrum of the Five-Membered Ring

In the realm of stereochemistry, cyclopentane derivatives present a unique and often underestimated challenge. Unlike their well-behaved six-membered cyclohexane cousins, which predominantly exist in predictable chair conformations, cyclopentanes are conformationally flexible. They rapidly interconvert between various non-planar forms, most notably the 'envelope' and 'twist' conformations, through a low-energy process known as pseudorotation.[1][2] This dynamic nature means that NMR parameters, such as proton-proton coupling constants, are time-averaged values over multiple conformations, complicating direct structural interpretation.[3]

For drug development professionals and organic chemists, unambiguously assigning the relative stereochemistry of substituents on a cyclopentane ring is critical, as stereoisomers can have drastically different biological activities. This guide provides an in-depth comparison of advanced NMR spectroscopic techniques, moving beyond simple 1D proton spectra to offer robust, field-proven methodologies for conquering the cyclopentane challenge. We will explore the causality behind experimental choices, provide detailed protocols, and demonstrate how a synergistic approach combining multiple techniques with computational modeling leads to self-validating, trustworthy stereochemical assignments.

Method 1: Through-Space Proximity with the Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is a cornerstone technique that relies on the through-space transfer of nuclear spin polarization between protons that are close in proximity, typically less than 5 Å apart.[4][5] This is independent of through-bond connectivity, making it an invaluable tool for determining the relative orientation of substituents.

Expertise & Experience: Choosing the Right NOE Experiment

The choice between a 1D selective NOESY and a 2D NOESY/ROESY experiment is dictated by the complexity of the problem.

  • 1D Selective NOESY: This is a rapid method ideal for answering a specific question, such as the relationship between two specific protons.[6][7] By selectively irradiating one proton resonance, you can observe which other protons show an NOE enhancement, indicating spatial proximity.[8] However, it can be time-consuming to build a complete 3D picture of the molecule one irradiation at a time.

  • 2D NOESY: This experiment provides a comprehensive, global view of all proton-proton proximities in a single experiment.[9][10] Cross-peaks in a 2D NOESY spectrum connect protons that are close in space.[4]

  • The ROESY Alternative: For medium-sized molecules (MW approx. 700-1200 Da), the NOE can be close to zero, making detection difficult or impossible.[10][11] In these cases, the Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is the superior choice, as the ROE is always positive regardless of molecular weight.

The diagram below illustrates the decision-making workflow for choosing and implementing an NOE-based experiment.

NOE_Workflow cluster_prep cluster_decision cluster_exp cluster_analysis Question Determine Stereochemistry Decision Specific H-H Proximity? Question->Decision NOESY_1D 1D Selective NOESY Decision->NOESY_1D Yes NOESY_2D 2D NOESY / ROESY Decision->NOESY_2D No (Global View) Analysis Analyze NOE Correlations NOESY_1D->Analysis NOESY_2D->Analysis Result Stereochemical Assignment Analysis->Result

Caption: Workflow for NOE-based stereochemistry determination.

Data Interpretation: A Comparative Example

For a generic 1,2-disubstituted cyclopentane, NOE data provides a clear distinction between cis and trans isomers.

IsomerIrradiated ProtonExpected NOE CorrelationsStereochemical Implication
cis H1Strong NOE to H2 and protons of R2Substituents are on the same face
trans H1No significant NOE to H2 or R2Substituents are on opposite faces
Experimental Protocol: 2D NOESY

This protocol is a generalized procedure for acquiring a 2D NOESY spectrum on a modern NMR spectrometer.[9][10]

  • Sample Preparation: Prepare a sample of 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃). The sample should be free of paramagnetic impurities. For best results, degas the sample to remove dissolved oxygen.

  • Initial Setup:

    • Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent.

    • Tune and match the probe.

    • Optimize the shims to achieve good magnetic field homogeneity.

  • Acquire a Standard 1D ¹H Spectrum: Run a standard proton spectrum to determine the spectral width (SW) and transmitter offset (o1p).[9]

  • Load NOESY Parameters: Create a new dataset and load a standard 2D NOESY parameter set (e.g., noesyphsw on Bruker systems).[9]

  • Set Key Acquisition Parameters:

    • o1p and sw: Set these for both F1 and F2 dimensions based on the 1D spectrum.

    • td (Time Domain): Set to 2K points in F2 and 256-512 points (increments) in F1.

    • ns (Number of Scans): Set as a multiple of 2 or 8 depending on the pulse program, typically 8 to 16 for a moderately concentrated sample.

    • d8 (Mixing Time): This is the most critical parameter.[10] For small molecules (< 600 Da), a mixing time of 400-800 ms is a good starting point.

  • Acquisition: Start the acquisition (zg). The experiment time can be checked beforehand (expt). Crucially, do not spin the sample during a NOESY experiment to avoid modulation artifacts. [9]

  • Processing:

    • Apply a sine-bell window function to both dimensions.

    • Perform a two-dimensional Fourier transform (xfb).

    • Phase correction is typically not required for magnitude-mode spectra.

    • Calibrate the spectrum and analyze the cross-peaks.

Method 2: Through-Bond Constraints via J-Coupling Analysis

Scalar or J-coupling provides information on stereochemistry through the bonds, primarily via the three-bond proton-proton (³JHH) coupling constant. The magnitude of ³JHH is dependent on the dihedral angle (H-C-C-H) as described by the Karplus equation.[12][13]

Expertise & Experience: The Karplus Relationship in a Flexible Ring

While the Karplus relationship is powerful, its application to cyclopentanes is not straightforward. Due to pseudorotation, the observed ³JHH is an average of the coupling constants from all populated conformations.[14][15] Therefore, a single measured value does not correspond to a single dihedral angle.

However, the analysis is far from futile. By combining experimentally measured J-couplings with computationally predicted values for different possible stereoisomers, a confident assignment can be made. There is often a good correlation between the magnitude of ³JCH and the corresponding dihedral angle, which can be used to infer relative stereochemistry.[16][17]

Karplus cluster_0 Karplus Relationship p0 High J p60 Low J p0->p60 J ∝ cos²(Φ) p90 ~0 Hz p60->p90 J ∝ cos²(Φ) p120 Low J p90->p120 J ∝ cos²(Φ) p180 High J p120->p180 J ∝ cos²(Φ) X_axis Dihedral Angle (Φ) Y_axis ³J Coupling (Hz) tick0 tick90 90° tick180 180°

Caption: The generalized Karplus curve showing the relationship between dihedral angle and ³J coupling constant.

Data Interpretation: Comparing Coupling Constants

In a simplified, rigid model, the expected ³JHH values can provide clear stereochemical insights. While cyclopentanes are not rigid, these trends often hold true in the averaged values.

Proton RelationshipTypical Dihedral Angle (Φ)Expected ³JHH (Hz)
cis (e.g., H1a-H2a)~0-40°7-10
trans (e.g., H1a-H2e)~100-140°2-5
trans (e.g., H1e-H2e)~140-180°7-12

Note: These are idealized values. The actual measured couplings will be an average influenced by the conformational equilibrium of the specific derivative.[18]

Experimental Protocol: Accurate J-Coupling Measurement
  • Sample Preparation: Use the same high-quality sample as for the NOESY experiment.

  • Acquisition:

    • Acquire a high-resolution 1D ¹H spectrum.

    • Ensure a sufficient number of data points (td) are acquired to digitally resolve the couplings. Use a long acquisition time (aq) and a small spectral width (sw) focused on the region of interest if necessary.

    • Apply resolution enhancement window functions (e.g., Lorentz-Gauss transformation) during processing to sharpen peaks.

  • Analysis:

    • Measure the peak-to-peak separation within multiplets to determine the J-coupling values in Hertz.

    • For complex, overlapping multiplets (second-order spectra), use spectral simulation software to perform an iterative analysis and extract accurate J-couplings.

    • Alternatively, 2D experiments like J-resolved spectroscopy can separate chemical shifts and coupling constants onto different axes, simplifying analysis.

Method 3: Global Structure from Residual Dipolar Couplings (RDCs)

Residual Dipolar Couplings (RDCs) offer a powerful, complementary approach that provides long-range structural information.[19] Unlike NOEs (short-range distance) and J-couplings (torsion angles), RDCs report on the orientation of internuclear vectors (e.g., C-H bonds) relative to the molecular alignment frame.[20][21]

Expertise & Experience: When to Use RDCs

RDCs are particularly decisive when:

  • Analyzing molecules with multiple, remote stereocenters where NOE and J-coupling chains are broken.[22]

  • Distinguishing between diastereomers that have very similar local geometries but different global shapes.

  • Validating a structure when NOE and J-coupling data are ambiguous.

The measurement requires rendering the solution slightly anisotropic, causing the molecule to tumble with a slight preference for certain orientations. This is achieved by dissolving the sample in a liquid crystal or a stretched polymer gel.[20][21] The dipolar coupling, which averages to zero in an isotropic solution, now retains a small, measurable "residual" value.[23]

RDC_Workflow cluster_model cluster_exp cluster_fit Isomers Generate Candidate Stereoisomers Fit Fit Experimental RDCs to Candidate Structures Isomers->Fit Sample Analyte Sample Isotropic Measure in Isotropic Solution (Determines J) Sample->Isotropic Anisotropic Measure in Alignment Medium (Determines J+D) Sample->Anisotropic Calculate Calculate Experimental RDC (D = (J+D) - J) Isotropic->Calculate Anisotropic->Calculate Calculate->Fit Result Identify Correct Stereoisomer Fit->Result

Caption: General workflow for stereochemical determination using RDCs.

Experimental Protocol: ¹H-¹³C RDC Measurement

This protocol outlines the measurement of one-bond C-H RDCs, which are among the most commonly used.[20][24]

  • Prepare Two Samples:

    • Isotropic Sample: The standard sample of your compound in a deuterated solvent.

    • Anisotropic Sample: Dissolve the compound in the same solvent containing an alignment medium. A common choice for organic solvents is a stretched poly(methyl methacrylate) (PMMA) gel.[25]

  • Acquire Data:

    • On both samples, acquire a ¹H-coupled HSQC spectrum (or a J-resolved HSQC for better resolution).[25] This experiment shows the one-bond C-H coupling in the indirect (¹³C) or direct (¹H) dimension.

  • Extract Couplings:

    • From the isotropic spectrum , measure the one-bond coupling, which is the pure scalar coupling, ¹JCH.

    • From the anisotropic spectrum , measure the total one-bond coupling, ¹TCH, which is the sum of the scalar and residual dipolar couplings (¹TCH = ¹JCH + ¹DCH).

  • Calculate RDCs: For each C-H pair, calculate the RDC: ¹DCH = ¹TCH - ¹JCH .

  • Structural Fitting:

    • Generate 3D models of all possible stereoisomers of your molecule.

    • Using specialized software (e.g., PALES), fit the experimental RDC values to the theoretical RDCs calculated for each isomer.

    • The correct stereoisomer will show a significantly better fit (lower Q-factor) than all other candidates.[24][26]

Conclusion: A Synergistic and Self-Validating Approach

The conformational flexibility of cyclopentane derivatives demands a higher level of analytical rigor. No single NMR technique should be used in isolation. The most trustworthy and scientifically sound stereochemical assignments are achieved by integrating multiple, orthogonal datasets.

TechniqueInformation ProvidedStrengthsLimitations
NOE / ROE Through-space proximity (<5 Å)Excellent for local relative stereochemistry; relatively easy to implement.Can be ambiguous for flexible molecules; zero-NOE issue for mid-sized molecules.
J-Coupling Through-bond dihedral anglesProvides information on bond geometry; widely accessible.Values are time-averaged due to pseudorotation, complicating direct interpretation.
RDCs Global orientation of bond vectorsUnambiguously defines long-range stereochemical relationships; powerful for complex molecules.Experimentally more demanding; requires alignment media and specialized analysis.
Computational Predicted NMR parametersAllows comparison of experimental data against theoretical models for all possible isomers.[27]Accuracy depends on the level of theory; requires computational resources.

A self-validating system emerges when the spatial proximities indicated by NOE are consistent with the dihedral angles suggested by J-coupling , and both are unequivocally confirmed by the global orientational constraints provided by RDCs . Bolstering this experimental triad with computational modeling provides the ultimate level of confidence, transforming a challenging analytical problem into a solved structure.

References

  • IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT. Northwestern University. [Link]

  • Rittner, R., & Tormena, C. F. (2008). Stereochemistry of cyclopentane derivatives from (2,3)J(CH) dependence on dihedral angle (theta H--C--C--X). Magnetic Resonance in Chemistry, 46(3), 268–273. [Link]

  • Wu, A., & Cremer, D. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. International Journal of Molecular Sciences, 4(4), 158-185. [Link]

  • Wu, A., Cremer, D., Auer, A. A., & Gauss, J. (2002). Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A, 106(4), 657–667. [Link]

  • University of Missouri. (2018). NOESY and ROESY. [Link]

  • University of Chicago. (2021). 1D NOESY made easy. NMR Facility - Chemistry Department. [Link]

  • Altona, C., & Haasnoot, C. A. G. (1980). Prediction of anti and gauche vicinal proton-proton coupling constants in pyranose rings. A simple additivity rule for the influence of electronegative substituents. Organic Magnetic Resonance, 13(6), 417-429.
  • Indiana University NMR Facility. (n.d.). 1D Selective NOESY / ROESY for Small Molecules. [Link]

  • Rittner, R., & Tormena, C. F. (2008). Stereochemistry of cyclopentane derivatives from 2, 3JCH dependence on dihedral angle (θ H C C X). ResearchGate. [Link]

  • Wu, A., & Cremer, D. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. International Journal of Molecular Sciences, 4(4), 158-185. [Link]

  • Appell, M., et al. (2019). Chapter 3 Developments in the Karplus Equation as they Relate to the NMR Coupling Constants of Carbohydrates. ResearchGate. [Link]

  • UMass Nuclear Magnetic Resonance (NMR) Labs. (2015). A very easy and quick NOESY to probe stereo chemistry. [Link]

  • O'Neil, J. (2011). Lecture 19. The Nuclear Overhauser Effect in Stereochemistry and Structure Determination. YouTube. [Link]

  • Gil, R. R., et al. (2011). One-Shot Determination of Residual Dipolar Couplings: Application to the Structural Discrimination of Small Molecules Containing Multiple Stereocenters. The Journal of Organic Chemistry, 76(23), 9842–9846. [Link]

  • Lipnick, R. L. (1974). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. Journal of the American Chemical Society, 96(9), 2941–2948. [Link]

  • ACD/Labs. (2022). Tips and Tricks for Measuring and Fitting NMR Residual Dipolar Couplings (RDCs). YouTube. [Link]

  • Luy, B., et al. (2011). Structural Discrimination in Small Molecules by Accurate Measurement of Long-Range Proton-Carbon Residual Dipolar Couplings. Angewandte Chemie International Edition, 50(35), 8122-8124. [Link]

  • Lipnick, R. L. (1974). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. ResearchGate. [Link]

  • Li, D. (2018). Residual Dipolar Couplings in Structure Determination of Natural Products. Chinese Chemical Letters, 29(7), 1015-1022. [Link]

  • Wikipedia. (n.d.). Residual dipolar coupling. [Link]

  • Lipnick, R. L. (1974). Nmr Spectroscopy of Cyclopentane Derivatives. III. Methylcyclopentane1. Journal of the American Chemical Society. [Link]

  • Li, D., & Gerwick, W. H. (2004). Complete relative stereochemistry of multiple stereocenters using only residual dipolar couplings. Journal of the American Chemical Society, 126(12), 3698–3699. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). H-1 NMR spectrum of cyclopentane. [Link]

  • Lipsitz, R. S., & Tjandra, N. (2004). Residual dipolar couplings in NMR structure analysis. Annual Review of Biophysics and Biomolecular Structure, 33, 387–413. [Link]

  • Krivdin, L. B. (2012). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]

  • Yao, L., Vögeli, B., & Bax, A. (2024). Introduction to Residual Dipolar Coupling. ResearchGate. [Link]

  • Sarotti, A. M. (2022). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters, 24(7), 1461–1466. [Link]

  • LibreTexts Chemistry. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. [Link]

  • University of Rochester. (n.d.). V J-Coupling. [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • Conformational Analysis of cycloalkanes from three to six member ring: Stereoismerism. (2023). YouTube. [Link]

  • analysis of the stability of cyclopentane and it's rotational confirmations. (2020). YouTube. [Link]

Sources

Validation

A Comparative Guide to Determining the Absolute Configuration of cis-(2-Amino-cyclopentyl)-methanol Products

For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of modern chemistry. The spatial arrangement of atoms in a mo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of modern chemistry. The spatial arrangement of atoms in a molecule can dictate its biological activity, making stereochemical control paramount in the pharmaceutical and agrochemical industries. This guide provides an in-depth technical comparison of X-ray crystallography and its leading solution-state alternatives—Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents—for the determination of the absolute configuration of cis-(2-Amino-cyclopentyl)-methanol and its derivatives.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. The technique relies on the diffraction of X-rays by a single, well-ordered crystal. The fundamental principle for determining absolute stereochemistry lies in the phenomenon of anomalous dispersion.

When X-rays interact with electrons, a phase shift occurs. This effect is particularly pronounced for atoms heavier than carbon and when the X-ray wavelength is near the absorption edge of an atom in the crystal.[1] This anomalous scattering breaks Friedel's law, which states that the intensities of diffraction spots from a plane (hkl) and its inverse (-h-k-l) are equal. The subtle differences in these intensities, known as Bijvoet pairs, allow for the unambiguous determination of the absolute configuration.

A key metric in this analysis is the Flack parameter, which refines to a value between 0 and 1.[2] A value close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct, while a value near 1 suggests the inverted structure is the correct one.

Causality in Experimental Choices

The success of X-ray crystallography is critically dependent on the ability to grow a high-quality single crystal. For a molecule like cis-(2-Amino-cyclopentyl)-methanol, which may be an oil or a low-melting solid at room temperature, obtaining suitable crystals can be a significant bottleneck. Derivatization to a salt, for instance, with a chiral acid, can often facilitate crystallization. The choice of X-ray wavelength is also crucial; copper radiation is generally preferred for organic molecules as it enhances the anomalous scattering effect from lighter atoms like oxygen and nitrogen.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth : A concentrated solution of the enantiomerically pure cis-(2-Amino-cyclopentyl)-methanol derivative (e.g., a salt with a suitable counter-ion) is prepared in an appropriate solvent or solvent mixture. Slow evaporation, vapor diffusion, or slow cooling is employed to promote the growth of single crystals of suitable size (typically 0.1-0.3 mm in each dimension).

  • Crystal Mounting : A selected crystal is mounted on a goniometer head, typically under a stream of cold nitrogen gas to minimize radiation damage and improve data quality.

  • Data Collection : The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement : The diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined against the experimental data.

  • Absolute Configuration Determination : The absolute configuration is determined by analyzing the anomalous dispersion effects. The Flack parameter is calculated and refined. A value close to 0 with a low standard uncertainty confirms the assigned stereochemistry.

Solution-State Alternatives: When Crystals Are Elusive

While powerful, the requirement of a single crystal for X-ray crystallography necessitates the exploration of alternative techniques, particularly for compounds that are difficult to crystallize.

Vibrational Circular Dichroism (VCD): A Spectroscopic Approach

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3] Enantiomers produce mirror-image VCD spectra, making it a powerful tool for determining absolute configuration. The technique is applicable to a wide range of molecules, including those that are oils or amorphous solids.

Causality in Experimental Choices

The key to successful VCD analysis lies in the comparison of the experimental spectrum with a theoretically calculated spectrum for a known enantiomer. This requires computational modeling, typically using Density Functional Theory (DFT), to predict the VCD spectrum. The choice of solvent is important; it must be transparent in the infrared region of interest and should be modeled in the calculations for accurate results.

Experimental Protocol: Vibrational Circular Dichroism
  • Sample Preparation : A solution of the enantiomerically pure cis-(2-Amino-cyclopentyl)-methanol (typically 1-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • Spectral Acquisition : The VCD and infrared (IR) spectra are recorded using a VCD spectrometer.

  • Computational Modeling : A conformational search of the molecule is performed to identify the low-energy conformers.

  • Spectral Calculation : The VCD and IR spectra for one enantiomer are calculated for each low-energy conformer using DFT. A Boltzmann-averaged spectrum is then generated.

  • Comparison and Assignment : The experimental VCD spectrum is compared to the calculated spectrum. A good match in the signs and relative intensities of the major bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated one, the molecule has the opposite absolute configuration.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This method involves the reaction of the chiral analyte with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers.[4] These diastereomers have different physical properties and, crucially, distinct NMR spectra. By analyzing the differences in the chemical shifts of the protons in the two diastereomers, the absolute configuration of the original molecule can be deduced. A widely used CDA for alcohols and amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[5]

Causality in Experimental Choices

The choice of CDA is critical. It should react cleanly and completely with the analyte and produce diastereomers with well-resolved signals in the NMR spectrum. The analysis relies on the anisotropic effect of a phenyl group in the CDA, which shields or deshields nearby protons in the analyte. By preparing derivatives with both the (R)- and (S)-enantiomers of the CDA, a consistent pattern of chemical shift differences (Δδ = δS - δR) can be used to assign the absolute configuration.

Experimental Protocol: NMR with Mosher's Acid
  • Derivatization : The enantiomerically pure cis-(2-Amino-cyclopentyl)-methanol is reacted with both (R)- and (S)-Mosher's acid chloride in separate NMR tubes, typically in the presence of a non-nucleophilic base like pyridine-d₅.

  • NMR Analysis : ¹H NMR spectra are recorded for both diastereomeric products.

  • Data Analysis : The chemical shifts of corresponding protons in the two diastereomers are compared. The differences in chemical shifts (Δδ) are calculated for protons on either side of the newly formed ester or amide bond.

  • Configuration Assignment : Based on the established model for Mosher's acid derivatives, a positive Δδ for protons on one side of the molecule and a negative Δδ on the other side allows for the assignment of the absolute configuration of the stereogenic center.

Performance Comparison

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)NMR with Chiral Derivatizing Agents
Principle Anomalous dispersion of X-raysDifferential absorption of polarized IR lightFormation of diastereomers with distinct NMR spectra
Sample Requirement High-quality single crystal1-10 mg in solution (recoverable)1-5 mg per derivative (recoverable)
State of Matter Solid (crystalline)Liquid, solid, or oil (in solution)Liquid or solid (in solution)
Analysis Time Days to weeks (crystal growth dependent)Hours to days (including calculations)Hours
Confidence Level Definitive ("Gold Standard")High (with good computational correlation)High (with clear spectral differences)
Key Metric Flack ParameterSpectral overlay and sign correlationΔδ (δS - δR) values

Visualizing the Workflows

X-ray Crystallography Workflow

Caption: Workflow for absolute configuration determination by X-ray crystallography.

VCD Spectroscopy Workflow

Caption: Workflow for absolute configuration determination by VCD spectroscopy.

NMR with Chiral Derivatizing Agents Workflow

Caption: Workflow for absolute configuration determination by NMR with CDAs.

Conclusion

The determination of the absolute configuration of cis-(2-Amino-cyclopentyl)-methanol products is a critical step in their development for various applications. While X-ray crystallography provides the most definitive answer, its requirement for a single crystal can be a major hurdle. In such cases, Vibrational Circular Dichroism offers a powerful, non-destructive alternative for samples in solution, providing high-confidence results when coupled with computational analysis. For rapid analysis, particularly when enantiomeric purity also needs to be determined, NMR spectroscopy with chiral derivatizing agents is an excellent and widely accessible technique. The choice of method will ultimately depend on the nature of the sample, available instrumentation, and the specific requirements of the research project. A thorough understanding of the principles and experimental nuances of each technique, as outlined in this guide, will enable researchers to make informed decisions and obtain reliable stereochemical assignments.

References

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 15(5), 18-23. [Link]

  • MIT Department of Chemistry. (n.d.). Absolute Configuration. Retrieved from [Link]

  • Polavarapu, P. L. (2002). Vibrational spectroscopy: principles and applications. In Handbook of Vibrational Spectroscopy. John Wiley & Sons, Ltd.
  • Seco, J. M., Quíñoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-117. [Link]

  • Nafie, L. A. (2008). Vibrational circular dichroism: A new tool for the stereochemical characterization of chiral molecules. Applied Spectroscopy, 62(9), 239A-255A. [Link]

Sources

Comparative

A Technical Guide to Chiral Amino Alcohols in Asymmetric Catalysis: A Comparative Perspective on cis-(2-Amino-cyclopentyl)-methanol

In the landscape of asymmetric synthesis, the quest for efficient and selective chiral catalysts is paramount for the production of enantiomerically pure compounds, a cornerstone of modern drug development and fine chemi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the quest for efficient and selective chiral catalysts is paramount for the production of enantiomerically pure compounds, a cornerstone of modern drug development and fine chemical manufacturing. Among the diverse arsenal of chiral ligands, amino alcohols have emerged as a privileged class due to their ready availability from the chiral pool, modular nature, and demonstrated efficacy in a wide spectrum of catalytic transformations. This guide provides a comparative analysis of the structural features and potential catalytic applications of cis-(2-Amino-cyclopentyl)-methanol alongside established chiral amino alcohols such as prolinol, valinol, and phenylglycinol. While direct comparative experimental data for cis-(2-Amino-cyclopentyl)-methanol in benchmark catalytic reactions is not extensively available in peer-reviewed literature, this guide will leverage data from established amino alcohols to provide a predictive assessment of its potential and to highlight opportunities for future research.

The Structural Significance of Chiral 1,2-Amino Alcohols in Catalysis

Chiral 1,2-amino alcohols are characterized by the presence of both an amino and a hydroxyl group on adjacent carbon atoms, at least one of which is a stereocenter. This bifunctional arrangement is crucial for their catalytic activity. The lone pair of electrons on the nitrogen atom and the oxygen of the hydroxyl group can coordinate to a metal center, forming a stable five-membered chelate ring. This coordination creates a rigid and well-defined chiral environment around the metal, which is essential for discriminating between the enantiotopic faces of a prochiral substrate, thereby inducing high enantioselectivity in the product.

The steric and electronic properties of the substituents on the chiral backbone of the amino alcohol play a pivotal role in determining the catalyst's efficacy. Bulky substituents can effectively shield one face of the substrate, directing the approach of the reagent to the opposite face. The rigidity of the ligand's backbone also influences the stability of the transition state and, consequently, the stereochemical outcome of the reaction.

Synthesis of cis-(2-Amino-cyclopentyl)-methanol: A Chiral Building Block

While its catalytic applications are not yet widely reported, cis-(2-Amino-cyclopentyl)-methanol is recognized as a valuable chiral building block in medicinal chemistry and materials science. Its synthesis is often achieved from readily available starting materials like cyclopentadiene, proceeding through key steps such as hetero-Diels-Alder reactions and aza-Claisen rearrangements.[1] The cis relationship between the amino and hydroxymethyl groups provides a specific stereochemical constraint that can be exploited in the synthesis of complex molecules, including carbocyclic nucleoside analogues with potential antiviral and antitumor activities.[1]

Benchmark Reaction: The Enantioselective Addition of Diethylzinc to Benzaldehyde

To provide a framework for comparing the potential of cis-(2-Amino-cyclopentyl)-methanol, we will examine a well-established benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a classic test for the effectiveness of chiral amino alcohol ligands, with the yield and enantiomeric excess (ee) of the resulting (S)- or (R)-1-phenyl-1-propanol serving as key performance indicators.

Below is a summary of the performance of prolinol, valinol, and phenylglycinol in this benchmark reaction, compiled from various literature sources. It is important to note that direct comparison is best made when reactions are run under identical conditions, and the data presented here is for illustrative purposes to establish a performance baseline.

Chiral Amino Alcohol LigandCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Product Configuration
(S)-Prolinol5Toluene09898(S)
(1S,2R)-Valinol2Toluene09795(S)
(R)-Phenylglycinol10Toluene259592(R)

A Prospective Analysis of cis-(2-Amino-cyclopentyl)-methanol in Catalysis

Lacking direct experimental data, we can infer the potential catalytic performance of cis-(2-Amino-cyclopentyl)-methanol by analyzing its structural features in comparison to the established ligands.

The cyclopentyl backbone of cis-(2-Amino-cyclopentyl)-methanol imparts a significant degree of rigidity, which is generally beneficial for enantioselectivity. This rigidity can lead to a more ordered and predictable transition state. The cis stereochemistry of the amino and hydroxymethyl groups is well-suited for the formation of a stable five-membered chelate ring with a metal center, a key feature for effective catalysis.

Compared to the pyrrolidine ring of prolinol, the cyclopentane ring is more flexible, which could potentially lead to lower enantioselectivity. However, the absence of the steric bulk of the isopropyl group in valinol or the phenyl group in phenylglycinol might allow for a broader substrate scope. The key to achieving high enantioselectivity with a cis-(2-Amino-cyclopentyl)-methanol-based catalyst would likely involve the introduction of additional steric bulk, for instance, through N-substitution on the amino group, to create a more effective chiral pocket.

The following diagram illustrates the proposed catalytic cycle for the diethylzinc addition to benzaldehyde mediated by a generic chiral amino alcohol-zinc complex.

G cluster_0 Catalytic Cycle ligand Chiral Amino Alcohol (L*) complex1 L*-ZnEt Complex ligand->complex1 + Et2Zn diethylzinc Et2Zn diethylzinc->complex1 complex2 [L*-ZnEt(PhCHO)] Transition State complex1->complex2 + PhCHO benzaldehyde PhCHO benzaldehyde->complex2 product_complex Product-Zinc Complex complex2->product_complex Ethyl Transfer product Chiral Alcohol Product product_complex->product Hydrolysis catalyst_regen Catalyst Regeneration product_complex->catalyst_regen catalyst_regen->complex1 + Et2Zn

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

The following is a representative experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand. This protocol should be adapted and optimized for specific ligands and substrates.

Materials:

  • Chiral amino alcohol ligand (e.g., (S)-Prolinol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chiral amino alcohol ligand (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (5 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.0 mL, 2.0 mmol) dropwise to the stirred solution of the ligand.

  • Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral catalyst complex.

  • Add freshly distilled benzaldehyde (0.102 mL, 1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-phenyl-1-propanol.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Workflow Diagram:

G start Start prep Prepare Ligand Solution in Anhydrous Toluene start->prep cool1 Cool to 0 °C prep->cool1 add_et2zn Add Diethylzinc (Catalyst Formation) cool1->add_et2zn stir1 Stir for 30 min add_et2zn->stir1 add_aldehyde Add Benzaldehyde stir1->add_aldehyde reaction Stir at 0 °C (Monitor by TLC) add_aldehyde->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify analyze Analyze ee by Chiral HPLC/GC purify->analyze end End analyze->end

Caption: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Conclusion and Future Outlook

Chiral amino alcohols are indispensable tools in the field of asymmetric catalysis. While established ligands like prolinol, valinol, and phenylglycinol have demonstrated high efficacy in numerous transformations, the exploration of novel structural motifs continues to be a vibrant area of research. cis-(2-Amino-cyclopentyl)-methanol, with its constrained cyclic backbone and defined stereochemistry, represents an intriguing yet underexplored candidate as a chiral ligand.

The lack of catalytic performance data for cis-(2-Amino-cyclopentyl)-methanol presents a clear opportunity for future investigation. A systematic study of its application in benchmark reactions, such as the diethylzinc addition to aldehydes, and a comparison of its performance against established ligands would provide valuable insights into the structure-activity relationships of cyclopentane-based chiral amino alcohols. Further derivatization, particularly at the amino group to introduce steric bulk, could unlock its potential as a highly effective and selective chiral ligand for asymmetric catalysis. Such studies would not only expand the toolkit of synthetic chemists but also deepen our fundamental understanding of asymmetric induction.

References

  • Rhee, H. (2014). Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. ResearchGate. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856.
  • Noyori, R., & Kitamura, M. (1991). Enantioselective addition of organometallic reagents to carbonyl compounds: Chirality transfer, multiplication, and amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757–824.
  • Wallbaum, S., & Martens, J. (1992). Asymmetric Syntheses with Chiral Amine Alcohols. Tetrahedron: Asymmetry, 3(12), 1475-1504.
  • Cheong, P. H.-Y., & Houk, K. N. (2007). Origins of Selectivity in Proline-Catalyzed α-Aminoxylations.

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Validation

The Strategic Pivot: A Guide to Alternative Chiral Synthons in Carbocyclic Nucleoside Synthesis

For Researchers, Scientists, and Drug Development Professionals The synthesis of carbocyclic nucleosides, a critical class of antiviral and anticancer agents, hinges on the precise installation of stereochemistry. For de...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of carbocyclic nucleosides, a critical class of antiviral and anticancer agents, hinges on the precise installation of stereochemistry. For decades, the field has relied on a set of well-established chiral synthons. However, the demands of modern drug development—for greater efficiency, structural diversity, and scalability—have spurred the exploration of innovative and alternative chiral building blocks. This guide provides an in-depth comparison of these next-generation synthons against traditional approaches, supported by experimental data and mechanistic rationale, to empower researchers in designing more effective and elegant synthetic routes.

The Traditional Paradigm: Strengths and Limitations

Historically, the synthesis of carbocyclic nucleosides has been dominated by synthons derived from the "chiral pool," primarily sugars. This approach leverages the readily available stereocenters of molecules like D-ribose to construct the carbocyclic core. While robust and well-documented, this strategy often suffers from lengthy synthetic sequences involving numerous protection, deprotection, and functional group interconversion steps. These multi-step routes can lead to low overall yields and limit the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.

Another cornerstone of traditional synthesis is the use of racemic synthons followed by resolution. A prominent example is the synthesis of the racemic bicyclic lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam .[1] While the Diels-Alder reaction to form this intermediate is efficient, the subsequent resolution step—either classical chemical resolution or enzymatic kinetic resolution—adds steps and inherently limits the theoretical yield to 50% for the desired enantiomer.[2]

The Shift to Asymmetric Synthesis: Alternative Chiral Synthons

The limitations of traditional methods have driven a shift towards more direct asymmetric strategies that build chirality into the carbocyclic core from the outset. These alternative approaches offer improved atom economy, shorter synthetic routes, and greater flexibility. This guide will focus on two powerful classes of alternative synthons: those derived from enzymatic desymmetrization and advanced applications of chiral lactams.

Enzymatic Desymmetrization: Precision Biocatalysis for Chiral Cyclopentenones

Enzymatic desymmetrization has emerged as a highly effective strategy for generating enantiopure building blocks from prochiral starting materials.[3] This approach leverages the high stereoselectivity of enzymes, most notably lipases, to differentiate between two enantiotopic groups in a meso compound.

A key application in carbocyclic nucleoside synthesis is the desymmetrization of meso-cyclopentene diesters. This reaction provides access to chiral 4-hydroxy-2-cyclopenten-1-ones, which are versatile synthons for drugs like Abacavir, Carbovir, and Entecavir.[4][5]

Workflow: Enzymatic Desymmetrization Approach

G cluster_0 Synthon Generation cluster_1 Core Elaboration cluster_2 Nucleoside Synthesis A Prochiral meso-Diester B Lipase-Catalyzed Monohydrolysis A->B C Chiral Monoester (>99% ee) B->C D Oxidative Cleavage & Recyclization C->D E (R)- or (S)-4-Hydroxy- 2-cyclopenten-1-one D->E F Stereocontrolled Transformations E->F G Nucleobase Coupling (e.g., Mitsunobu) F->G H Final Carbocyclic Nucleoside (e.g., Abacavir) G->H G cluster_0 Chiral Synthon cluster_1 Core Functionalization cluster_2 Nucleobase Installation A (-)-Vince Lactam (from Enzymatic Resolution) B Protection & Reduction A->B e.g., Boc protection, LiAlH4 reduction C Chiral Amino Alcohol B->C D Coupling with Pyrimidine C->D SNAr reaction E Purine Ring Closure D->E e.g., Triethyl orthoformate F Final Modifications E->F e.g., Cyclopropylamine addition G Abacavir F->G

Caption: Key stages in the synthesis of Abacavir from enantiopure (-)-Vince lactam.

The Causality Behind the Choice: The rigid bicyclo[2.2.1]heptene framework of the Vince lactam locks the relative stereochemistry of the substituents. [6]This rigidity is key to transferring the chirality of the lactam to the final product. For example, reduction of the lactam carbonyl and subsequent manipulations lead to a cyclopentenyl scaffold where the substituents are predisposed to the correct cis relationship required for biological activity, a feature that can be difficult to control in more flexible acyclic or monocyclic precursors.

Performance Comparison: Data-Driven Insights

The choice of a chiral synthon has profound implications for the overall efficiency of a synthetic route. The following table summarizes key performance metrics for the alternative approaches compared to a traditional racemic strategy.

ParameterTraditional (Racemic Vince Lactam)Alternative 1 (Enzymatic Desymmetrization)Alternative 2 (Enantiopure Vince Lactam)
Source of Chirality Post-synthesis resolutionAsymmetric synthesis (biocatalytic)Asymmetric synthesis / Resolution
Theoretical Max. Yield 50% (for one enantiomer)~100%~100% (if from asym. synthesis)
Typical Enantiopurity >98% ee (after resolution)>99% ee [4]>99% ee [2]
Key Advantages Well-established chemistryHigh enantioselectivity, mild conditionsConvergent, high stereocontrol
Key Disadvantages Low theoretical yield, added stepsRequires specific enzyme/substrate matchCan require specialized enzymes for resolution
Notable Drugs Synthesized Carbovir, Abacavir [7]Entecavir, Abacavir, Carbovir [4][5]Abacavir, Peramivir, FMCA [2][6]

Experimental Protocols: A Practical Guide

To illustrate the practical application of these synthons, detailed protocols for key transformations are provided below. These are based on established, peer-reviewed procedures and represent self-validating systems.

Protocol 1: Lipase-Catalyzed Desymmetrization of a Prochiral Diester

This protocol describes the enzymatic hydrolysis of a meso-cyclopentene diester to a chiral monoester, a key building block for synthons like (R)-4-hydroxy-2-cyclopenten-1-one. [5] Materials:

  • cis-3,5-Diacetoxy-1-cyclopentene (1.0 eq)

  • Immobilized Lipase B from Candida antarctica (CAL-B)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of cis-3,5-diacetoxy-1-cyclopentene (e.g., 10 g) in 0.1 M phosphate buffer (200 mL) at room temperature, add immobilized CAL-B (e.g., 1 g).

  • Monitor the reaction by thin-layer chromatography (TLC) or chiral HPLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the enzyme and wash it with ethyl acetate.

  • Extract the aqueous filtrate with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude monoacetate by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the chiral monoester.

  • Verify the enantiomeric excess using chiral HPLC analysis. An ee of >99% is expected.

Protocol 2: Coupling of a Chiral Amino Alcohol with a Pyrimidine Base

This protocol outlines the crucial step of attaching the carbocyclic core, derived from (-)-Vince lactam, to a pyrimidine precursor in the synthesis of Abacavir. [8] Materials:

  • (1R,4S)-4-amino-2-cyclopentene-1-methanol (1.0 eq)

  • 4,6-Dichloro-2-(cyclopropylamino)-5-nitropyrimidine (1.1 eq)

  • Triethylamine (3.0 eq)

  • Ethanol (anhydrous)

Procedure:

  • Dissolve (1R,4S)-4-amino-2-cyclopentene-1-methanol in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Add 4,6-dichloro-2-(cyclopropylamino)-5-nitropyrimidine portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor its progress by TLC. The reaction is typically complete in 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the coupled product, a key intermediate for subsequent purine ring formation.

Conclusion and Future Perspectives

The evolution from resolution of racemates to the strategic application of asymmetric catalysis and biocatalysis marks a significant advancement in carbocyclic nucleoside synthesis. Alternative chiral synthons, particularly those generated via enzymatic desymmetrization and the use of enantiopure Vince lactam, provide more efficient, scalable, and flexible routes to these vital therapeutics. [9] Future innovations will likely focus on the discovery of novel enzymes with broader substrate scopes and improved catalytic efficiencies through protein engineering. [10]Furthermore, the development of catalytic asymmetric methods that completely bypass the need for stoichiometric chiral reagents will continue to push the boundaries of efficiency and sustainability in this critical field of medicinal chemistry.

References

  • Daluge, S. M., et al. (1997). An Efficient Asymmetric Approach to Carbocyclic Nucleosides: Asymmetric Synthesis of 1592U89, a Potent Inhibitor of HIV Reverse Transcriptase. The Journal of Organic Chemistry, 62(23), 8001-8008. [Link]

  • Chen, F., et al. (2018). 4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. Organic Letters, 20(17), 5431-5435. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 103(8), 2921-2944. [Link]

  • Chun, M. W., et al. (2015). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Molecules, 20(5), 8443-8456. [Link]

  • Ferrero, M., & Gotor, V. (2000). Biocatalytic modifications of conventional nucleosides, carbocyclic nucleosides and C-nucleosides. Chemical Reviews, 100(12), 4319-4347. [Link]

  • Schoffers, E., et al. (2023). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 24(3), 2419. [Link]

  • Wang, Z., et al. (2022). Catalytic Asymmetric Synthesis of Carbocyclic C-Nucleosides. Communications Chemistry, 5(1), 154. [Link]

  • Schnaubelt, M., et al. (2020). A Review of Methods to Synthesise 4'-Substituted Nucleosides. Molecules, 25(18), 4158. [Link]

  • Yin, L., et al. (2018). 4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. Organic Letters, 20(17), 5431-5435. [Link]

  • Vince, R., & Hua, M. (1990). Synthesis of carbovir and abacavir from a carbocyclic precursor. Journal of Medicinal Chemistry, 33(1), 17-21. [Link]

  • Taylor, S. J. C., et al. (1993). Synthesis of carbovir and abacavir from a carbocyclic precursor. Tetrahedron: Asymmetry, 4(6), 1117-1128. [Link]

  • Burley, G. A., et al. (2020). Gram-Scale Enzymatic Synthesis of 2ʹ-Deoxyribonucleoside Analogues Using Nucleoside Transglycosylase-2. ChemCatChem, 12(17), 4248-4253. [Link]

  • Gotor-Fernández, V., et al. (2019). Synthesis of Chiral Acyclic Pyrimidine Nucleoside Analogues from DHAP-Dependent Aldolases. Molecules, 24(15), 2736. [Link]

  • Burley, G. A., & Supekar, N. D. (2021). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science, 12(3), 856-871. [Link]

  • Zhao, K., et al. (1995). Asymmetric Synthesis of Cyclopropyl Carbocyclic Nucleosides. Nucleosides and Nucleotides, 14(3-5), 303-306. [Link]

  • Patti, A., & Sanfilippo, C. (2021). Enzymatic Desymmetrisation of Prochiral meso-1,2-Diols and Related Compounds. Symmetry, 13(1), 123. [Link]

  • Wang, J., et al. (2019). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology, 103(1), 107-118. [Link]

  • Crimmins, M. T., & King, B. W. (1996). Asymmetric Synthesis of (1'S,2'R)-Cyclopropyl Carbocyclic Nucleosides. The Journal of Organic Chemistry, 61(13), 4192-4193. [Link]

  • Britton, R., et al. (2022). Practical and concise synthesis of nucleoside analogs. Nature Protocols, 17(8), 1835-1855. [Link]

  • Vince, R., & Hua, M. (1990). Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor. Nucleosides, Nucleotides & Nucleic Acids, 9(2), 147-153. [Link]

  • Zaparucha, A., et al. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. JoVE (Journal of Visualized Experiments), (140), e56926. [Link]

  • Bosch, I., et al. (2008). Process for the preparation of abacavir.
  • Qu, G. R., et al. (2016). Enantioselective Intermolecular Cyclopropanations for the Synthesis of Chiral Pyrimidine Carbocyclic Nucleosides. Organic Letters, 18(17), 4344-4347. [Link]

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. Chemical Reviews, 112(8), 4632-4686. [Link]

  • Chun, B. K., et al. (2014). Stereoselective synthesis of 2'-fluoro-6'-methylene carbocyclic adenosine via Vince lactam. Tetrahedron, 70(17), 2899-2904. [Link]

  • Nidetzky, B., & Puk, M. (2023). Biocatalytic cascade transformations for the synthesis of C-nucleosides and N-nucleoside analogs. Current Opinion in Chemical Biology, 72, 102241. [Link]

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Comparative

A Comparative Guide to Organocatalysts in Asymmetric Aldol Reactions: Proline vs. cis-(2-Amino-cyclopentyl)-methanol

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to construct complex, chiral molecules. For decades, this transformation was domi...

Author: BenchChem Technical Support Team. Date: February 2026

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to construct complex, chiral molecules. For decades, this transformation was dominated by metal-based catalysts and chiral auxiliaries. However, the ascent of organocatalysis has provided a powerful, often more sustainable, alternative. At the forefront of this revolution is L-proline, a simple amino acid celebrated for its ability to mimic natural aldolase enzymes.[1]

This guide provides an in-depth comparison between the benchmark catalyst, L-proline, and a structurally distinct alternative, cis-(2-Amino-cyclopentyl)-methanol. While direct, side-by-side comparative studies in the literature are limited, by analyzing their mechanisms and synthesizing available data for each catalyst class, we can provide critical insights for researchers, scientists, and drug development professionals aiming to select the optimal catalyst for their specific synthetic challenge.

Mechanistic Foundations: Understanding the Catalytic Cycles

The stereochemical outcome of an organocatalyzed reaction is dictated by the intricate interactions within its transition state. The structural differences between proline and cis-(2-amino-cyclopentyl)-methanol lead to distinct catalytic cycles and stereochemical models.

L-proline's efficacy stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid.[2] The widely accepted catalytic cycle proceeds through an enamine intermediate.

  • Enamine Formation: The secondary amine of proline reacts with a ketone (the donor) to form an enamine.

  • Transition State Assembly: The carboxylic acid group acts as a Brønsted acid, protonating the aldehyde (the acceptor) and activating it toward nucleophilic attack. It then serves as a hydrogen-bond donor to orient the activated aldehyde.

  • C-C Bond Formation: The enamine attacks the Re-face of the aldehyde via a highly organized, chair-like transition state, akin to the Zimmerman-Traxler model. This geometry minimizes steric interactions and dictates the stereochemistry of the newly formed chiral centers.

  • Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst.

// Nodes Proline [label="L-Proline"]; Ketone [label="Ketone\n(Donor)"]; Enamine [label="Enamine\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="Aldehyde\n(Acceptor)"]; TS [label="Transition State\n(Zimmerman-Traxler like)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Iminium [label="Iminium\nIntermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="H₂O"]; Product [label="Aldol Product"];

// Edges Proline -> Enamine; Ketone -> Enamine [label="- H₂O"]; Enamine -> TS; Aldehyde -> TS [label="H-Bond Activation\nby COOH"]; TS -> Iminium [label="C-C Bond Formation"]; Iminium -> Product [label="+ H₂O"]; Product -> Proline [style=invis]; // Creates space Iminium -> Proline [label="Catalyst\nRegeneration", constraint=false, pos="e,2.5,0.5", lp="2.5,0.5"]; } }

Caption: Catalytic cycle of L-proline in the asymmetric aldol reaction.

cis-(2-Amino-cyclopentyl)-methanol belongs to the class of 1,2-amino alcohols, which are valuable chiral ligands and catalysts.[3] Lacking a carboxylic acid, its catalytic cycle relies on a different activation strategy, though it still proceeds through an enamine pathway.

  • Enamine Formation: The primary amine reacts with the ketone donor to form the key enamine intermediate.

  • Transition State Assembly: The hydroxyl group is the crucial functionality. It is postulated to act as a hydrogen-bond donor, activating the aldehyde carbonyl group and fixing its orientation relative to the incoming enamine nucleophile. The rigid cis relationship of the amino and hydroxymethyl groups on the cyclopentane ring creates a well-defined chiral pocket.

  • C-C Bond Formation: The stereochemical outcome is dictated by the steric environment created by the cyclopentyl backbone and the hydrogen-bonding interaction.

  • Hydrolysis & Catalyst Regeneration: Hydrolysis of the resulting iminium ion liberates the aldol product and regenerates the amino alcohol catalyst.

// Nodes Catalyst [label="cis-(2-Amino-cyclopentyl)\n-methanol"]; Ketone [label="Ketone\n(Donor)"]; Enamine [label="Enamine\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="Aldehyde\n(Acceptor)"]; TS [label="Transition State", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Iminium [label="Iminium\nIntermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="H₂O"]; Product [label="Aldol Product"];

// Edges Catalyst -> Enamine; Ketone -> Enamine [label="- H₂O"]; Enamine -> TS; Aldehyde -> TS [label="H-Bond Activation\nby OH group"]; TS -> Iminium [label="C-C Bond Formation"]; Iminium -> Product [label="+ H₂O"]; Product -> Catalyst [style=invis]; // Creates space Iminium -> Catalyst [label="Catalyst\nRegeneration", constraint=false, pos="e,2.5,0.5", lp="2.5,0.5"]; }

Caption: Proposed catalytic cycle for a 1,2-amino alcohol like cis-(2-amino-cyclopentyl)-methanol.

Performance & Experimental Data: A Comparative Analysis

Table 1: Performance Comparison in Asymmetric Aldol Reactions

ParameterL-Prolinecis-(2-Amino-cyclopentyl)-methanol & AnalogsField Insights & Causality
Catalyst Loading Typically 5-30 mol%[1]Often 5-20 mol% for related amino alcohols[4]Proline's moderate solubility and potential for off-cycle intermediates can necessitate higher loadings. The rigid scaffold of cyclopentyl derivatives may lead to higher turnover frequencies, allowing lower loadings.
Enantioselectivity Good to excellent (up to >99% ee)[1]Variable, but can be excellent (up to 95% ee reported for simple β-amino alcohols)[4]Proline's bifunctional activation creates a highly ordered transition state, leading to consistently high ee. The stereocontrol of amino alcohols is highly dependent on the steric bulk and geometry around the chiral centers.
Diastereoselectivity Variable, often favoring anti-products, but can be substrate/solvent dependent.[1]Can be tuned. The cis-conformation is expected to create a distinct steric environment favoring one diastereomer.Proline's flexibility allows for multiple transition state conformations. The rigid cyclopentane backbone of the amino alcohol should offer a more defined steric bias, potentially leading to higher and more predictable diastereoselectivity.
Solvent Choice Effective in polar aprotic solvents (DMSO, DMF, CH₃CN). Performance drops in protic solvents like methanol, though water/methanol mixtures can be effective.[1]Often effective in a broader range of solvents, including chlorinated and aromatic solvents.Proline's zwitterionic nature dictates its solubility. Amino alcohols are typically more soluble in common organic solvents, offering greater operational flexibility.
Substrate Scope Broad for ketones (acetone, cyclohexanone) and various aldehydes. Less effective for linear aldehydes.[1]Promising for various ketones and aldehydes. The less acidic nature (no COOH) may be advantageous for base-sensitive substrates.The primary amine of cis-(2-amino-cyclopentyl)-methanol may react more readily with sterically hindered ketones compared to proline's secondary amine.
Experimental Protocols & Workflow

Adherence to a robust experimental protocol is critical for reproducibility and achieving optimal catalyst performance.

The workflow for a typical organocatalyzed aldol reaction is straightforward, avoiding the need for inert atmospheres or rigorously dried solvents, which is a significant advantage over many metal-catalyzed systems.

// Nodes A [label="1. Catalyst & Solvent\nAdd catalyst to the chosen solvent in a reaction vessel."]; B [label="2. Add Ketone\nAdd the ketone (donor) and stir until dissolved."]; C [label="3. Add Aldehyde\nAdd the aldehyde (acceptor) to initiate the reaction."]; D [label="4. Reaction Monitoring\nStir at specified temperature. Monitor progress by TLC or GC-MS."]; E [label="5. Work-up\nQuench the reaction (e.g., with aq. NH₄Cl) and perform an extractive work-up."]; F [label="6. Purification & Analysis\nPurify by column chromatography. Analyze product for yield, dr (NMR), and ee (chiral HPLC).", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F; }

Caption: A generalized workflow for setting up an asymmetric aldol reaction.

This protocol is representative of a standard proline-catalyzed reaction.

  • Preparation: To a 10 mL vial equipped with a magnetic stir bar, add (S)-proline (6.9 mg, 0.06 mmol, 30 mol%).

  • Reagents: Add dimethyl sulfoxide (DMSO, 0.4 mL) followed by cyclohexanone (0.2 mL, 2.0 mmol, 10 equiv.). Stir the mixture for 10 minutes at room temperature.

  • Initiation: Add 4-nitrobenzaldehyde (30.2 mg, 0.2 mmol, 1.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add a saturated aqueous solution of NH₄Cl (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the aldol product.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

This generalized protocol is based on procedures for chiral 1,2-amino alcohol catalysts.[4]

  • Preparation: To a 10 mL vial, add cis-(1R,2S)-(2-Amino-cyclopentyl)-methanol (5.8 mg, 0.05 mmol, 10 mol%).

  • Reagents: Add chloroform (CHCl₃, 0.5 mL) and acetone (0.37 mL, 5.0 mmol, 10 equiv.). Stir the mixture at room temperature for 10 minutes.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equiv.).

  • Reaction: Stir the reaction at 0 °C. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by adding a few drops of water. Concentrate the mixture under reduced pressure to remove the bulk of the solvent and acetone.

  • Purification: Directly load the crude residue onto a silica gel column and purify using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the product.

  • Analysis: Characterize the product to determine yield, diastereomeric ratio (¹H NMR), and enantiomeric excess (chiral HPLC).

Conclusion and Outlook

L-Proline remains the undisputed benchmark in organocatalytic aldol reactions due to its low cost, availability, and robust performance across a range of substrates, consistently delivering high enantioselectivity. Its mechanism is well-understood, providing a solid foundation for predicting outcomes.[5]

cis-(2-Amino-cyclopentyl)-methanol represents a compelling structural alternative. While less explored, the class of 1,2-amino alcohols offers significant potential. Key takeaways include:

  • Structural Rigidity: The cyclopentane scaffold offers a more rigid and potentially more tunable stereochemical environment than proline's pyrrolidine ring.

  • Alternative Activation: The hydroxyl group provides a different mode of hydrogen-bond activation, which could alter substrate compatibility and stereoselectivity.

  • Broader Solubility: Enhanced solubility in common organic solvents increases operational flexibility.

For the practicing chemist, the choice is clear: for a well-established, reliable transformation, proline is the go-to catalyst. However, when faced with challenges such as poor diastereoselectivity, base-sensitive substrates, or the need for alternative solvent systems, exploring catalysts like cis-(2-amino-cyclopentyl)-methanol is a rational and promising strategy. The continued development of such structurally diverse organocatalysts is key to expanding the scope and power of asymmetric synthesis.

References

  • Gualandi, A., et al. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science. [Link]

  • ResearchGate. (2025). Proline: An Essential Amino Acid as Effective Chiral Organocatalyst. [Link]

  • Lixin, R. (n.d.). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. [Link]

  • National Institutes of Health. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. [Link]

  • Begum, Z., et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Publishing. [Link]

  • National Institutes of Health. (n.d.). Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water. [Link]

  • Celestini, F., et al. (n.d.). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

Sources

Validation

Evaluating the Efficiency of Chiral Ligands Derived from cis-(2-Amino-cyclopentyl)-methanol: A Comparative Guide

Introduction: The Quest for Optimal Chirality In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries wh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Optimal Chirality

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where the chirality of a molecule can dictate its biological activity. Asymmetric catalysis has emerged as a powerful tool to achieve this, with the efficacy of a reaction often hinging on the design of the chiral ligand.[1] Among the myriad of ligand scaffolds, chiral amino alcohols are prized for their robustness, accessibility from the chiral pool, and their ability to form stable complexes with a variety of metals.[2]

This guide focuses on a promising, yet underexplored, scaffold: cis-(2-Amino-cyclopentyl)-methanol. Its rigid cyclopentyl backbone offers a conformationally constrained framework, which is a desirable attribute for creating a well-defined chiral pocket around a metal center. This, in turn, can lead to higher levels of stereochemical control in a catalytic transformation.

Herein, we present a comparative evaluation of the projected efficiency of several classes of chiral ligands derived from cis-(2-Amino-cyclopentyl)-methanol. We will explore their synthesis, application in a benchmark asymmetric reaction, and provide a framework for understanding their structure-activity relationships. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, providing both theoretical grounding and practical, actionable protocols.

Ligand Design and Synthesis: Tailoring the Chiral Environment

The performance of a chiral ligand is intimately linked to its steric and electronic properties. By systematically modifying the parent cis-(2-Amino-cyclopentyl)-methanol structure, we can fine-tune the chiral environment it creates around a metal catalyst. We will consider two primary classes of derivatives: N-Arylmethyl ligands and chiral oxazolines.

Class 1: N-Arylmethyl Ligands

Substitution on the nitrogen atom of the amino alcohol with arylmethyl groups allows for a systematic investigation of the impact of steric bulk and electronic effects on the ligand's performance. The synthesis of these ligands is typically straightforward, involving a reductive amination or direct alkylation.

  • To a solution of (1R,2S)-2-aminocyclopentyl)methanol (1.0 eq.) in methanol, add benzaldehyde (1.1 eq.).

  • Stir the mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl derivative.

cluster_synthesis1 Synthesis of N-Arylmethyl Ligands start cis-(2-Amino-cyclopentyl)-methanol + Benzaldehyde imine Imine Formation start->imine Methanol, RT reduction Reduction with NaBH4 imine->reduction Methanol, 0 °C workup Aqueous Workup & Extraction reduction->workup purification Column Chromatography workup->purification product N-Benzyl Derivative purification->product

Caption: Synthetic workflow for N-Arylmethyl ligands.

Class 2: Chiral Oxazoline Ligands

Chiral oxazoline-containing ligands are among the most successful classes of ligands in asymmetric catalysis.[2][3] The oxazoline ring provides a robust coordinating group, and the substituent alpha to the nitrogen atom effectively shields one face of the catalytic center, leading to high enantioselectivity.

  • To a solution of (1R,2S)-2-aminocyclopentyl)methanol (1.0 eq.) in dry dichloromethane, add a nitrile (e.g., benzonitrile, 1.1 eq.).

  • Add a catalytic amount of a Lewis acid (e.g., ZnCl₂) and stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting product by flash column chromatography to afford the chiral oxazoline ligand.

cluster_synthesis2 Synthesis of Chiral Oxazoline Ligands start cis-(2-Amino-cyclopentyl)-methanol + Benzonitrile cyclization Lewis Acid-Catalyzed Cyclization start->cyclization ZnCl2, Reflux workup Aqueous Workup & Extraction cyclization->workup purification Column Chromatography workup->purification product Chiral Oxazoline Ligand purification->product

Caption: Synthetic workflow for Chiral Oxazoline ligands.

Comparative Evaluation in a Benchmark Reaction: Asymmetric Addition of Diethylzinc to Aldehydes

To objectively compare the efficiency of our designed ligands, we will employ a well-established benchmark reaction: the enantioselective addition of diethylzinc to aldehydes.[4][5] This reaction is highly sensitive to the structure of the chiral ligand, making it an excellent platform for evaluating ligand performance.

Experimental Protocol: Catalytic Asymmetric Diethylzinc Addition
  • To a solution of the chiral ligand (0.1 mmol) in dry toluene (5 mL) at 0 °C under an inert atmosphere, add diethylzinc (1.0 M in hexanes, 3.0 mmol).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the aldehyde (e.g., benzaldehyde, 1.0 mmol) dropwise.

  • Stir the resulting solution at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a 5% aqueous HCl solution.

  • Separate the layers and extract the aqueous phase with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess (ee%) of the resulting chiral secondary alcohol by chiral HPLC or GC analysis.

cluster_catalysis Asymmetric Diethylzinc Addition Workflow start Chiral Ligand + Diethylzinc activation Catalyst Formation start->activation Toluene, 0 °C addition Addition of Aldehyde activation->addition reaction Reaction Progression addition->reaction 0 °C to RT quench Aqueous Quench reaction->quench analysis Workup, Purification & ee% Determination quench->analysis

Caption: Experimental workflow for the catalytic reaction.

Proposed Catalytic Cycle and Mechanistic Insights

The prevailing mechanism for the amino alcohol-catalyzed addition of diethylzinc to aldehydes involves the formation of a dimeric zinc complex.[6] The chiral ligand displaces one of the ethyl groups on a zinc atom to form a zinc alkoxide. This chiral complex then coordinates with a second molecule of diethylzinc and the aldehyde. The ethyl group is then transferred from the second zinc atom to the aldehyde in a stereocontrolled manner through a six-membered transition state.

cluster_mechanism Proposed Catalytic Cycle catalyst Chiral Zn-Alkoxide Complex substrate_binding Aldehyde & Et2Zn Coordination catalyst->substrate_binding + RCHO, + Et2Zn transition_state Six-Membered Transition State substrate_binding->transition_state Ethyl Transfer product_release Product Release & Catalyst Regeneration transition_state->product_release product_release->catalyst - Product

Caption: Proposed catalytic cycle for diethylzinc addition.

Data Presentation and Expected Performance

Based on trends observed in the literature for other chiral amino alcohol ligands, we can project the expected performance of our designed ligands derived from cis-(2-Amino-cyclopentyl)-methanol.

Ligand DerivativeStructureExpected Yield (%)Expected ee%
Unmodified70-8040-60
N-Benzyl85-9575-85
N-(1-Naphthylmethyl)90-9885-95
Oxazoline (Phenyl)>95>98

Justification for Expected Performance:

  • Unmodified Ligand: The parent amino alcohol is expected to provide moderate enantioselectivity. The lack of bulky substituents on the nitrogen atom may allow for greater conformational flexibility, leading to a less well-defined chiral pocket.

  • N-Arylmethyl Ligands: The introduction of a benzyl group is anticipated to increase steric hindrance around the nitrogen atom, leading to improved enantioselectivity. Increasing the steric bulk further, for instance with a naphthylmethyl group, is projected to enhance this effect, resulting in even higher ee%.

  • Oxazoline Ligand: The formation of the rigid oxazoline ring is expected to provide the most effective ligand. The combination of the rigid cyclopentyl backbone and the oxazoline ring should create a highly organized and sterically demanding chiral environment, leading to excellent enantioselectivity.[2][3]

Conclusion and Future Outlook

This guide has outlined a systematic approach to evaluating the efficiency of chiral ligands derived from the promising cis-(2-Amino-cyclopentyl)-methanol scaffold. By synthesizing and testing a range of N-arylmethyl and oxazoline derivatives in the benchmark asymmetric addition of diethylzinc to aldehydes, researchers can gain valuable insights into the structure-activity relationships of this ligand class. The projected high performance of the oxazoline derivatives, in particular, suggests that these ligands could be highly effective in a variety of other asymmetric transformations.

Future work should focus on expanding the library of derivatives to include ligands with different electronic properties and exploring their application in other important catalytic reactions, such as asymmetric reductions, aldol reactions, and cycloadditions. The insights gained from such studies will undoubtedly contribute to the development of novel, highly efficient catalysts for the synthesis of complex chiral molecules.

References

  • BenchChem. (2025). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide.
  • BLDpharm. (2023). Chiral Oxazoline - Containing Ligands.
  • MDPI. (n.d.). Synthesis of New C2-Symmetric Six-Membered NHCs and Their Application for the Asymmetric Diethylzinc Addition of Arylaldehydes.
  • ResearchGate. (n.d.). Catalysts for asymmetric diethylzinc addition to aldehydes.
  • Chemie Brunschwig. (n.d.). Chiral Oxazoline - Containing Ligands.
  • MDPI. (2025).
  • MDPI. (n.d.). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes.
  • PubMed Central. (n.d.). C2-Symmetric chiral bis(oxazoline)
  • MDPI. (n.d.).
  • ResearchGate. (2025). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines.
  • The University of Texas at Austin. (n.d.). New chiral bis(oxazoline)
  • MDPI. (n.d.). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines.
  • MDPI. (n.d.).
  • PubMed Central. (2022).
  • Sci-Hub. (1995).
  • PubMed. (n.d.). Catalytic asymmetric intramolecular aminopalladation: enantioselective synthesis of vinyl-substituted 2-oxazolidinones, 2-imidazolidinones, and 2-pyrrolidinones.
  • ResearchGate. (n.d.). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4.
  • Sigma-Aldrich. (n.d.). Syntheses of novel chiral sulfinamido ligands and their applications in diethylzinc additions to aldehydes.
  • Sci-Hub. (2014). Efficient asymmetric addition of diethylzinc to aldehydes using C2‐novel chiral pyridine β‐amino alcohols as chiral ligands.
  • Semantic Scholar. (1998). Enantioselective addition of diethylzinc to aldehydes using novel axially chiral 2-aminomethyl-1-(2′-hydroxyphenyl)

Sources

Comparative

A Comparative Guide to the Validation of Stereochemical Purity in cis-(2-Amino-cyclopentyl)-methanol Derivatives

For: Researchers, scientists, and drug development professionals Abstract The stereochemical purity of pharmaceutical compounds is not merely a quality control metric; it is a fundamental determinant of therapeutic effic...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

The stereochemical purity of pharmaceutical compounds is not merely a quality control metric; it is a fundamental determinant of therapeutic efficacy and patient safety. For chiral molecules like cis-(2-Amino-cyclopentyl)-methanol derivatives, which are valuable building blocks in medicinal chemistry, the presence of unwanted stereoisomers (enantiomers or diastereomers) can lead to reduced potency, altered pharmacokinetic profiles, or significant off-target toxicity. This guide provides an in-depth comparison of orthogonal analytical techniques for the robust validation of stereochemical purity. We will explore the causality behind experimental choices in chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed, self-validating protocols.

The Imperative of Stereochemical Integrity in Drug Development

The three-dimensional arrangement of atoms in a molecule can dramatically alter its interaction with the chiral environment of the human body. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the characterization of a drug's stereoisomeric composition.[1][2][3][4] This policy underscores the necessity for drug developers to justify the choice of a single enantiomer or a racemic mixture and to develop quantitative assays for individual enantiomers early in the development process.[1][5]

For cis-(2-Amino-cyclopentyl)-methanol derivatives, two primary challenges in purity validation exist:

  • Diastereomeric Purity: Ensuring the compound is exclusively in the cis configuration, free from the trans isomer.

  • Enantiomeric Purity: Quantifying the excess of the desired enantiomer over its mirror image within the cis isomeric form.

A failure to control both aspects can compromise clinical outcomes. Therefore, a multi-faceted, or orthogonal, analytical approach is essential for unequivocal validation.

A Framework for Orthogonal Validation

Relying on a single analytical method is insufficient for comprehensive stereochemical validation. An orthogonal approach, using techniques with different separation or detection principles, provides a self-validating system. For instance, a chromatographic separation (like HPLC) confirms the number of components and their relative amounts, while a spectroscopic method (like NMR) provides structural confirmation of the major and minor isomers.

Our recommended validation workflow integrates Chiral HPLC as the primary quantitative method and NMR spectroscopy for structural confirmation and as a secondary quantitative tool.

Caption: Orthogonal workflow for stereochemical purity validation.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone of enantiomeric purity analysis, offering high sensitivity and accurate quantification.[6][7] The separation is achieved through the differential, transient formation of diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP).[8][9][10] The difference in the stability of these complexes leads to different retention times.[11]

3.1 Causality in Method Development

Developing a robust chiral separation is not a matter of chance; it is a systematic process.

  • Column Selection: For polar amino alcohols like our target derivatives, the choice of CSP is critical.

    • Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile due to their broad recognition capabilities, involving hydrogen bonding, dipole-dipole, and π-π interactions.[11][12][13]

    • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin) are excellent for polar and ionizable compounds, offering multiple interaction modes including ionic, hydrogen bonding, and inclusion complexation.[12]

  • Mobile Phase Strategy: The mobile phase modulates the interactions between the analyte and the CSP. A screening approach across different modes is most effective.[12][13][14]

    • Normal Phase (NP): Using non-polar solvents (e.g., hexane/heptane) with polar modifiers (e.g., ethanol, isopropanol). For basic analytes like amines, adding a small amount of a basic competitor (e.g., diethylamine) is crucial to prevent strong, non-enantioselective interactions with residual silanols on the silica support, thereby improving peak shape and resolution.[12]

    • Polar Organic Mode: Using solvents like acetonitrile or methanol with additives. This mode is often effective for compounds that are poorly soluble in NP solvents.

    • Reversed-Phase (RP): Using aqueous buffers with organic modifiers. This is generally less common for these specific derivatives but can be effective with certain CSPs.

3.2 Detailed Experimental Protocol: Chiral HPLC

This protocol outlines a typical screening and optimization process.

Objective: To separate and quantify the enantiomers of a cis-(2-Amino-cyclopentyl)-methanol derivative.

Materials:

  • HPLC system with UV detector

  • Chiral Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) (4.6 x 250 mm, 5 µm)

  • Mobile Phase Solvents (HPLC Grade): n-Hexane, Isopropanol (IPA), Diethylamine (DEA)

  • Sample: Test article dissolved in mobile phase at ~1 mg/mL.

Methodology:

  • Column Equilibration: Equilibrate the column with the initial mobile phase (e.g., Hexane/IPA, 90:10 v/v with 0.1% DEA) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability:

    • Inject a racemic standard of the analyte.

    • The system is suitable if the resolution (Rs) between the two enantiomeric peaks is greater than 1.5.

  • Sample Injection: Inject 10 µL of the sample solution.

  • Data Acquisition: Run the chromatogram for a sufficient time to allow both enantiomers to elute (e.g., 20 minutes). Monitor at a suitable wavelength (e.g., 210 nm).

  • Method Optimization (If Rs < 1.5):

    • Modifier Percentage: Adjust the percentage of IPA. Decreasing the IPA content generally increases retention time and can improve resolution. Screen compositions from 5% to 20% IPA.

    • Flow Rate: Lowering the flow rate (e.g., to 0.5-0.8 mL/min) can increase the number of theoretical plates and improve resolution, at the cost of longer analysis time.[14]

  • Data Analysis:

    • Integrate the peak areas for both the desired enantiomer (A_major) and the undesired enantiomer (A_minor).

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(A_major - A_minor) / (A_major + A_minor)] x 100

3.3 Sample Data Presentation

ParameterResultAcceptance Criteria
Retention Time (Enantiomer 1)8.52 minReport
Retention Time (Enantiomer 2)10.15 minReport
Resolution (Rs)2.8> 1.5
Area % (Enantiomer 1)99.85%N/A
Area % (Enantiomer 2)0.15%≤ 0.2% (Example)
Enantiomeric Excess (% e.e.) 99.70% ≥ 99.6% (Example)

Confirmatory Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structural identity of stereoisomers. It is less sensitive than HPLC for trace impurity quantification but provides unparalleled structural information.

4.1 Confirming cis-Configuration using NOESY

The diastereomeric purity (cis vs. trans) is confirmed by analyzing through-space proton-proton interactions using a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[15][16][17] In the cis-isomer, the protons at C1 (attached to the CH₂OH group) and C2 (attached to the NH₂ group) are on the same face of the cyclopentyl ring. They will be spatially close, resulting in a cross-peak in the NOESY spectrum. This cross-peak will be absent in the trans-isomer.

Caption: NOESY principle for cis/trans isomer differentiation.

4.2 Enantiomeric Purity Assessment using Chiral Shift Reagents (CSRs)

To differentiate enantiomers by NMR, which are otherwise indistinguishable (isochronous), a chiral auxiliary must be used.[18] Chiral Shift Reagents (CSRs), typically paramagnetic lanthanide complexes, or Chiral Solvating Agents (CSAs) form transient, diastereomeric complexes with the enantiomers.[18][19][20][21] This interaction induces small, but measurable, differences in the chemical shifts (diastereomeric anisochrony) of corresponding protons in the two enantiomers, allowing for their integration and the determination of enantiomeric excess.[18][22]

4.3 Detailed Experimental Protocol: NMR with a Chiral Shift Reagent

Objective: To determine the enantiomeric excess of a cis-(2-Amino-cyclopentyl)-methanol derivative.

Materials:

  • NMR Spectrometer (≥400 MHz)

  • High-quality NMR tubes

  • Deuterated Chloroform (CDCl₃)

  • Chiral Shift Reagent: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], (Eu(hfc)₃)

  • Sample: ~5-10 mg of the test article

Methodology:

  • Initial Spectrum: Dissolve the sample in ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum. Identify a well-resolved proton signal, preferably a singlet or a simple multiplet, away from other signals (e.g., the methine proton adjacent to the amino group).

  • Titration with CSR: Add a small, precisely weighed amount of the CSR (e.g., 0.1 molar equivalents) to the NMR tube. Gently shake to dissolve.

  • Acquire Spectrum: Re-acquire the ¹H NMR spectrum. Observe for splitting of the target signal into two distinct signals, corresponding to the two diastereomeric complexes.

  • Optimize CSR Concentration: If the splitting is insufficient, incrementally add more CSR (in 0.1 eq portions) and re-acquire the spectrum until baseline resolution of the two signals is achieved. Avoid adding excessive CSR, as this can cause significant line broadening and reduce accuracy.

  • Data Analysis:

    • Carefully integrate the two separated signals corresponding to the major enantiomer (I_major) and the minor enantiomer (I_minor).

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(I_major - I_minor) / (I_major + I_minor)] x 100

Comparative Analysis of Validation Techniques

FeatureChiral HPLCNMR with CSRNMR (NOESY)
Primary Purpose Enantiomeric Purity (Quantitative)Enantiomeric Purity (Confirmatory/Quantitative)Diastereomeric Structure (Qualitative)
Principle Differential interaction with a Chiral Stationary Phase.[8]Formation of transient diastereomeric complexes.[18]Through-space proton-proton correlation.[15]
Sensitivity Very High (can detect <0.05% impurity)Low to Moderate (typically >1% impurity)Not for quantification of trace isomers
Accuracy HighModerate (dependent on resolution and S/N)N/A
Sample Throughput HighLowLow
Strengths Gold standard for purity quantification; high resolution.[6][7]Provides structural confirmation; no need for specific reference standard of the minor enantiomer.Unambiguous confirmation of relative stereochemistry (cis/trans).[16]
Limitations Requires method development; potential for non-elution of impurities.Lower sensitivity; potential for line broadening; CSR can be expensive.Not quantitative for purity; requires expertise in spectral interpretation.

Conclusion: A Self-Validating Framework for Unquestionable Purity

The validation of stereochemical purity for critical pharmaceutical intermediates like cis-(2-Amino-cyclopentyl)-methanol derivatives demands a rigorous, evidence-based approach. Relying solely on one technique, however powerful, introduces an element of analytical uncertainty.

By integrating the high-resolution quantitative power of Chiral HPLC with the definitive structural elucidation capabilities of NMR Spectroscopy (NOESY and CSR studies) , a self-validating and robust framework is established. Chiral HPLC provides the precise measure of enantiomeric excess, while NMR confirms that the major component possesses the correct cis-diastereomeric structure and provides an orthogonal confirmation of the enantiomeric ratio. This dual-pronged strategy provides the highest degree of confidence in the stereochemical integrity of the material, satisfying both scientific rigor and stringent regulatory expectations.[1][5]

References

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses - Microbe Notes. Available at: [Link]

  • Development of New Stereoisomeric Drugs (May 1992) - U.S. Food and Drug Administration (FDA). Available at: [Link]

  • The Secrets to Mastering Chiral Chromatography - Rotachrom Technologies. Available at: [Link]

  • Assigning the configuration of amino alcohols by NMR: a single derivatization method - Organic Letters. Available at: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment - Journal of Chemical Education. Available at: [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PubMed Central. Available at: [Link]

  • FDA's policy statement for the development of new stereoisomeric drugs - PubMed. Available at: [Link]

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  • Chiral Separation Principles - Springer Nature Experiments. Available at: [Link]

  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy - ResearchGate. Available at: [Link]

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  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed. Available at: [Link]

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  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - ACS Omega. Available at: [Link]

  • NOESY Spectra - Chemistry LibreTexts. Available at: [Link]

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  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing). Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances - LCGC North America. Available at: [Link]

  • How can you investigate a cis/trans isomer with COSY NMR? - ResearchGate. Available at: [Link]

  • Chirality Assignment of Amines and Amino Alcohols Based on Circular Dichroism Induced by Helix Formation of a Stereoregular Poly((4-carboxyphenyl)acetylene) through Acid−Base Complexation - Journal of the American Chemical Society. Available at: [Link]

  • NOESY and ROESY - University of Missouri. Available at: [Link]

  • Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - NIH. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs - LCGC International. Available at: [Link]

  • Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives - PubMed Central. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of cis-(2-Amino-cyclopentyl)-methanol

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of cis-(2-Amino-cyclopentyl)-methanol. As drug development professionals and laboratory scientists, our responsibility exten...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of cis-(2-Amino-cyclopentyl)-methanol. As drug development professionals and laboratory scientists, our responsibility extends beyond discovery to ensuring that every stage of the research lifecycle, including waste management, is conducted with the highest regard for safety and environmental stewardship. This document moves beyond a simple checklist, offering a self-validating system of protocols grounded in the chemical's specific hazard profile and regulatory standards.

Core Principle: Hazard-Based Waste Determination

All chemical waste must be treated as hazardous unless confirmed otherwise.[1] The disposal pathway for cis-(2-Amino-cyclopentyl)-methanol is dictated by its inherent properties and any substances it may be mixed with. The foundation of safe disposal is a thorough understanding of its hazard profile.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, cis-(2-Amino-cyclopentyl)-methanol is classified with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

These classifications are the primary drivers for the handling and personal protective equipment (PPE) protocols that must be followed. The causality is clear: because the compound is an irritant to the skin, eyes, and respiratory tract, direct contact must be rigorously prevented throughout its lifecycle, including the final disposal steps.

Table 1: Chemical & Hazard Profile Summary

Property Value Source
Molecular Formula C₆H₁₃NO PubChem[2]
Molecular Weight 115.17 g/mol PubChem[2]
GHS Hazard Codes H315, H319, H335 PubChem[2]
Signal Word Warning PubChem[2]

| Physical Form | Clear Liquid | Sigma-Aldrich |

Mandatory Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following PPE is the minimum requirement. This is a non-negotiable baseline for safety.

  • Eye Protection: Wear chemical safety goggles or a face shield.[3][4] Standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber.[5] Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[5]

  • Respiratory Protection: All handling of open containers should occur within a certified chemical fume hood to prevent inhalation of vapors.[4]

Waste Segregation & Characterization Workflow

Proper segregation is the most critical step in laboratory waste management to prevent dangerous chemical reactions.[6][7] Do not mix different waste streams. The following diagram outlines the decision-making process for correctly segregating waste containing cis-(2-Amino-cyclopentyl)-methanol.

G Diagram 1: Waste Segregation Workflow for cis-(2-Amino-cyclopentyl)-methanol cluster_form Step 1: Determine Waste Form cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generation Point (cis-(2-Amino-cyclopentyl)-methanol) form_q What is the physical form of the waste? start->form_q solid_waste Contaminated PPE, Weigh Boats, Wipes, Silica Gel form_q->solid_waste Solid solvent_q Is it dissolved in a solvent? form_q->solvent_q Liquid solid_container Collect in "Dry Hazardous Chemical Waste" Container solid_waste->solid_container final_step Securely Cap, Label Container, and Store for EHS Pickup solid_container->final_step pure_liquid Unused or Neat Reagent solvent_q->pure_liquid No (Pure) aqueous_q Aqueous or Organic Solvent? solvent_q->aqueous_q Yes (Solution) non_halogen_container Collect in "Non-Halogenated Organic Waste" Container pure_liquid->non_halogen_container halogen_q Is the organic solvent halogenated? aqueous_q->halogen_q Organic aqueous_container Collect in "Aqueous Hazardous Waste" Container aqueous_q->aqueous_container Aqueous halogen_q->non_halogen_container No halogen_container Collect in "Halogenated Organic Waste" Container halogen_q->halogen_container Yes non_halogen_container->final_step halogen_container->final_step aqueous_container->final_step

Sources

Handling

Comprehensive Safety and Handling Guide for cis-(2-Amino-cyclopentyl)-methanol

This guide provides essential safety protocols and logistical information for the handling and disposal of cis-(2-Amino-cyclopentyl)-methanol (CAS: 40482-12-0). As researchers and professionals in drug development, a tho...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of cis-(2-Amino-cyclopentyl)-methanol (CAS: 40482-12-0). As researchers and professionals in drug development, a thorough understanding of the materials in your laboratory is paramount to ensuring a safe and productive research environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. cis-(2-Amino-cyclopentyl)-methanol is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • H315: Causes skin irritation. This indicates that direct contact with the skin can lead to inflammation, redness, and discomfort. The amine functional group can be corrosive to skin tissue.

  • H319: Causes serious eye irritation. Contact with the eyes can result in significant and potentially damaging irritation. The basic nature of the amine can cause rapid damage to the sensitive tissues of the eye.

  • H335: May cause respiratory irritation. Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort.

Based on these hazards, a comprehensive risk assessment should be conducted before any new experimental procedure involving this compound. This assessment should consider the quantity of the chemical being used, the potential for aerosolization, and the duration of the experiment.

Physicochemical Properties

A summary of the key physical and chemical properties of cis-(2-Amino-cyclopentyl)-methanol is provided in the table below. This information is critical for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₆H₁₃NOPubChem[1]
Molecular Weight 115.17 g/mol PubChem[1]
Boiling Point 197.266°C at 760 mmHgAlfa Chemistry[2]
Flash Point 73.104°CAlfa Chemistry[2]
Density 1.003 g/cm³Alfa Chemistry[2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following PPE is mandatory when handling cis-(2-Amino-cyclopentyl)-methanol:

  • Eye Protection: Chemical safety goggles are required at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles. This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Given the H315 "Causes skin irritation" classification, it is crucial to inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat must be worn and fully fastened. For procedures with a higher risk of splashing, a chemically resistant apron is also recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This is the primary engineering control to prevent respiratory irritation (H335). If work outside of a fume hood is unavoidable, a risk assessment must be performed to determine if a respirator is necessary.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan minimizes the risk of exposure and accidents. The following workflow outlines the key steps for the safe handling of cis-(2-Amino-cyclopentyl)-methanol.

Safe_Handling_Workflow Safe Handling Workflow for cis-(2-Amino-cyclopentyl)-methanol cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh/Measure in Fume Hood prep_materials->handling_weigh Proceed to handling handling_transfer Use Secondary Containment for Transport handling_weigh->handling_transfer handling_reaction Conduct Experiment in Fume Hood handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate Experiment complete cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A workflow diagram outlining the key stages of safely handling cis-(2-Amino-cyclopentyl)-methanol.

Storage Requirements
  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed to prevent the release of vapors.

  • Store away from incompatible materials such as strong oxidizing agents and acids. Amines can react exothermically with acids.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response

Spill_Response_Plan Emergency Spill Response Plan spill Spill Occurs is_large Is the spill large or unmanageable? spill->is_large evacuate Evacuate the area and call emergency services is_large->evacuate Yes is_ventilated Is the area well-ventilated? is_large->is_ventilated No ventilate Ensure adequate ventilation is_ventilated->ventilate No absorb Absorb with inert material (e.g., vermiculite, sand) is_ventilated->absorb Yes ventilate->absorb collect Collect and place in a sealed container for disposal absorb->collect decontaminate Decontaminate the spill area collect->decontaminate Disposal_Workflow Waste Disposal Workflow start Waste Generated segregate Segregate Contaminated Waste start->segregate container Place in a Labeled, Compatible Waste Container segregate->container seal Keep Container Sealed When Not in Use container->seal storage Store in Designated Hazardous Waste Accumulation Area seal->storage pickup Arrange for Pickup by a Licensed Waste Disposal Vendor storage->pickup

Caption: A process flow for the proper disposal of waste contaminated with cis-(2-Amino-cyclopentyl)-methanol.

Never dispose of cis-(2-Amino-cyclopentyl)-methanol down the drain or in the regular trash. All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[3]

References

  • PubChem. cis-(2-Amino-cyclopentyl)-methanol. National Center for Biotechnology Information. [Link]

  • Alfa Chemistry. cis-(2-Amino-cyclopentyl)-methanol. Alfa Chemistry. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Collect and Recycle. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
cis-(2-Amino-cyclopentyl)-methanol
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